Eisentartrat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H18Fe2O18 |
|---|---|
Molecular Weight |
561.95 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |
InChI Key |
MJRBDPMHWPWEHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Eisentartrat: Ein Technischer Leitfaden zu Chemischer Struktur und Eigenschaften
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Übersicht über die chemischen Strukturen und physikochemischen Eigenschaften von Eisen(II)-tartrat und Eisen(III)-tartrat. Es richtet sich an ein Fachpublikum in Forschung und Entwicklung und fasst die verfügbaren wissenschaftlichen Daten zusammen, einschließlich Synthesemethoden, analytischer Verfahren und potenzieller biologischer Relevanz.
Chemische Struktur und Identifikation
Eisentartrate sind Koordinationskomplexe, die aus Eisenionen und dem Dianion der Weinsäure (Tartrat) gebildet werden. Die Oxidationsstufe des Eisens, ob zweiwertig (Fe²⁺) oder dreiwertig (Fe³⁺), bestimmt maßgeblich die Struktur und die Eigenschaften des resultierenden Komplexes.
Eisen(II)-tartrat
Eisen(II)-tartrat, auch als Ferrotartrat bekannt, ist das Salz des zweiwertigen Eisens mit Weinsäure.
Abbildung 1: Schematische Darstellung des Eisen(II)-tartrat-Komplexes.
Eisen(III)-tartrat
Eisen(III)-tartrat, oder Ferritartrat, ist der Komplex des dreiwertigen Eisens mit Weinsäure. Aufgrund der höheren Ladung des Fe³⁺-Ions ist die Komplexierung in der Regel stabiler und die resultierenden Strukturen können komplexer sein, oft unter Einbeziehung von Hydroxid-Brücken oder der Bildung von Dimeren in Lösung.
Abbildung 2: Schematische Darstellung des Eisen(III)-tritartrat-Komplexes.
Physikalisch-chemische Eigenschaften
Die quantitativen Daten für Eisen(II)- und Eisen(III)-tartrat sind in den folgenden Tabellen zusammengefasst. Es ist zu beachten, dass einige Werte in der Literatur nicht eindeutig spezifiziert sind.
Tabelle 1: Physikalisch-chemische Eigenschaften von Eisen(II)-tartrat
| Eigenschaft | Wert | Quelle(n) |
| Chemische Formel | C₄H₄FeO₆ | [1] |
| Molmasse | 203,92 g/mol | [2] |
| CAS-Nummer | 2944-65-2 | [2] |
| Erscheinungsbild | Rötliches oder fahl grünlich-graues Pulver | [2][3] |
| Schmelzpunkt | ca. 120 °C (mit Zersetzung) | [4] |
| Löslichkeit in Wasser | Vollständig mischbar | [5] |
Tabelle 2: Physikalisch-chemische Eigenschaften von Eisen(III)-tartrat
| Eigenschaft | Wert | Quelle(n) |
| Chemische Formel | Fe₂(C₄H₄O₆)₃ | |
| Molmasse | 555,90 g/mol | |
| CAS-Nummer | 2944-68-5 | |
| Erscheinungsbild | Braunes bis dunkelbraunes Pulver | |
| Schmelzpunkt | Nicht verfügbar | [6][7] |
| Löslichkeit in Wasser | Nicht verfügbar | [8] |
Experimentelle Protokolle
Detaillierte, schrittweise Laborprotokolle für die Synthese von Eisentartraten sind in der wissenschaftlichen Literatur selten. Die folgenden Abschnitte fassen die Prinzipien der Synthese und Analyse zusammen, die aus Forschungsartikeln und Patenten abgeleitet wurden.
Synthese von Eisentartrat
Abbildung 3: Allgemeiner experimenteller Arbeitsablauf.
Synthese von Eisen(II)-tartrat: Die Synthese von Eisen(II)-tartrat erfolgt typischerweise durch die Reaktion eines Eisen(II)-salzes, wie Eisen(II)-sulfat, mit Weinsäure oder einem Tartratsalz in wässriger Lösung. In einer beschriebenen Methode wird die Reaktion durch Natriummetasilikat erleichtert, um nanokristallines Eisen(II)-tartrat zu erzeugen.[9][10] Eine andere Herangehensweise ist die direkte Umsetzung von Eisenfeilspänen mit einer wässrigen Lösung von Weinsäure, was zu einer Fällung des schwerlöslichen Eisen(II)-tartrats führt.[3]
Synthese von Eisen(III)-tartrat: Ein patentiertes Verfahren beschreibt die Herstellung eines Eisen-Natrium-Tartrat-Komplexes durch die Reaktion eines dreiwertigen Eisensalzes (z.B. Eisen(III)-chlorid oder -nitrat) mit Natriumtartrat in einem wässrigen Medium.[11] Die Reaktion wird bei einem kontrollierten pH-Wert (zwischen 0,8 und 5,5) durchgeführt. Der resultierende Komplex wird anschließend durch Zugabe eines Fällungsmittels wie Ethanol oder Aceton aus der Reaktionsmasse ausgefällt.
Analytische Methoden
Die quantitative Bestimmung von Eisen in Tartratkomplexen kann mittels verschiedener analytischer Techniken erfolgen.
-
Spektrophotometrie: Nach der Zerstörung der organischen Matrix durch Veraschung kann der Eisengehalt photometrisch bestimmt werden. Eine gängige Methode ist die Komplexierung von Eisen(II)-Ionen mit 1,10-Phenanthrolin, was zu einem intensiv gefärbten Komplex führt, dessen Absorption gemessen wird.[12] Für die Bestimmung von Eisen(III) kann dieses zunächst zu Eisen(II) reduziert werden. Alternativ kann die Komplexbildung von Eisen(III) mit anderen Reagenzien wie Desferrioxamin B für die spektrophotometrische Analyse genutzt werden.[13]
-
Potentiometrie und Konduktometrie: Diese elektrochemischen Methoden können zur Untersuchung der Komplexbildung zwischen Eisen(III) und Tartrat in Lösung sowie zur Bestimmung der Stabilitätskonstanten des Komplexes herangezogen werden.[14]
-
Strukturanalyse: Techniken wie die Röntgenbeugung (XRD) an Einkristallen oder Pulverproben und die Fourier-Transform-Infrarotspektroskopie (FT-IR) werden zur Aufklärung der Kristallstruktur und der funktionellen Gruppen des this compound-Komplexes eingesetzt.[9][15]
Biologische Relevanz und Anwendungen
Eine spezifische Signalkaskade, an der this compound direkt beteiligt ist, konnte in der Literatur nicht identifiziert werden. Die biologische Bedeutung von Eisentartraten leitet sich primär von der zentralen Rolle des Eisens im Stoffwechsel ab.
Eisen-Homöostase: Eisen ist ein essenzielles Spurenelement, das für zahlreiche biologische Prozesse wie den Sauerstofftransport (Hämoglobin), die Zellatmung (Cytochrome) und die DNA-Synthese unerlässlich ist.[16] Die Aufnahme, der Transport und die Speicherung von Eisen werden im Körper streng reguliert. Die zelluläre Aufnahme von Eisen kann über verschiedene Wege erfolgen, wobei getrennte Pfade für die Aufnahme von zweiwertigem (Fe²⁺) und dreiwertigem (Fe³⁺) Eisen postuliert werden.[17]
Abbildung 4: Biologische Rolle von Eisen aus Eisen(II)-Supplementen.
Anwendungen:
-
Pharmazie: Historisch wurde Eisen(II)-tartrat zur Behandlung von Eisenmangelanämie eingesetzt.[2] Moderne Eisenpräparate nutzen oft andere Salze oder Komplexe, aber das Prinzip der Bereitstellung von bioverfügbarem Eisen bleibt dasselbe.
-
Lebensmittelindustrie: Eisen(III)-meso-tartrat ist als Lebensmittelzusatzstoff (E 534) zugelassen und wird als Trennmittel für Kochsalz verwendet.[18]
-
Forschung und Industrie: Eisen(III)-tartrat-Lösungen finden Anwendung bei der Untersuchung der Spinnbarkeit von Cellulose.
Die Entwicklung neuer Formulierungen von Eisenpräparaten ist ein aktives Forschungsfeld, das darauf abzielt, die Bioverfügbarkeit zu verbessern und gastrointestinale Nebenwirkungen zu reduzieren.[19] Die gezielte Beeinflussung des Eisenstoffwechsels ist zudem ein vielversprechender Ansatz in der Entdeckung und Entwicklung neuer Medikamente.[20]
References
- 1. Iron tartrate | C4H6FeO6 | CID 129636432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ferrous tartrate - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. drugfuture.com [drugfuture.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. americanelements.com [americanelements.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Iron(III) TartrateCAS #: 2944-68-5 [eforu-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting iron metabolism in drug discovery and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation and Stability of Iron-Tartrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and stability of iron-tartrate complexes, critical for applications ranging from pharmaceutical formulation to environmental chemistry. This document synthesizes key data on complex stoichiometry, pH-dependent stability, and the thermodynamic principles governing these interactions. Detailed experimental protocols for characterization are also provided to facilitate further research and application.
Introduction to Iron-Tartrate Complexes
Iron, an essential transition metal, readily forms coordination complexes with organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid, is an effective chelating agent for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. The resulting iron-tartrate complexes exhibit varying stoichiometry and stability, which are highly dependent on factors such as pH, temperature, and ionic strength. Understanding these properties is crucial in drug development for controlling iron solubility and bioavailability, and in various industrial and environmental processes where iron sequestration is necessary.
Formation Chemistry and Stoichiometry
The interaction between iron ions and tartrate (Tar²⁻) in an aqueous solution is a stepwise equilibrium process. The tartrate ligand, with its two carboxyl and two hydroxyl groups, can coordinate with iron in different ratios, leading to the formation of mononuclear or polynuclear complexes.
For ferric iron (Fe³⁺), studies have shown that a 1:3 metal-to-ligand complex, [Fe(Tar)₃]³⁻ , is predominantly formed in the acidic to neutral pH range of 3 to 6[1]. The formation involves the binding of the carboxyl oxygen atoms of the tartrate to the Fe(III) ion[1]. Other species, including binuclear iron(III) complexes with bridging meso-tartrate (B1217512) ligands, have also been proposed, indicating a complex formation landscape.
The speciation is heavily influenced by pH, which dictates the protonation state of tartaric acid (pKa₁ ≈ 3.0, pKa₂ ≈ 4.4) and the hydrolysis of the ferric ion.
Stability of Iron-Tartrate Complexes
The stability of a metal complex in solution is quantified by its stability constant (β), also known as the formation constant. Higher values indicate a stronger metal-ligand interaction and a more stable complex.
Ferric (Fe³⁺) Tartrate Complexes
Quantitative data on the stability of Fe(III)-tartrate complexes is limited. However, potentiometric studies by Samavat et al. (2007) provide valuable insight. While their detailed analysis focused on the Fe(III)-citrate complex, they determined that the overall stability of the Fe(III)-tartrate complex is approximately three times greater than that of the Fe(III)-citrate complex under the same conditions[2]. Based on their reported overall stability constant (log β) of 2.73 for the Fe(III)-citrate complex, an estimated value for the Fe(III)-tartrate complex can be derived[2].
| Complex Species | Method | Temperature (°C) | Ionic Strength (M) | log β (Overall Stability Constant) | Reference |
| [Fe(Citrate)₂] | Potentiometry | 25 | 0.1 (NaCl) | 2.73 | Samavat et al., 2007[2] |
| [Fe(Tartrate)₃]³⁻ | Potentiometry | 25 | 0.1 (NaCl) | ~3.21 (Estimated)¹ | Based on Samavat et al., 2007[2] |
¹This value is an estimation. It is calculated based on the finding that the Fe-Tar complex is three times more stable than the Fe-Cit complex (β_tar ≈ 3 * β_cit), which translates to log(β_tar) ≈ log(3) + log(β_cit) = 0.477 + 2.73 = 3.207[2].
Ferrous (Fe²⁺) Tartrate Complexes
Data for the stability of ferrous (Fe²⁺) tartrate complexes is sparse in recent literature. Historical studies indicate the formation of these complexes, which have been utilized in pharmaceutical preparations. Without contemporary, validated data, researchers should experimentally determine these constants under their specific conditions.
Thermodynamic Properties
The formation of iron-tartrate complexes is driven by changes in Gibbs free energy (ΔG), which is composed of both enthalpy (ΔH) and entropy (ΔS) contributions (ΔG = ΔH - TΔS).
-
ΔH (Enthalpy Change): Indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH), reflecting the net energy change from bond breaking and formation.
-
ΔS (Entropy Change): Reflects the change in disorder of the system. Chelation by ligands like tartrate typically leads to a positive entropy change due to the release of ordered water molecules from the iron ion's hydration shell, which favors complex formation.
Researchers requiring this data are encouraged to perform calorimetric studies, such as Isothermal Titration Calorimetry (ITC), to determine these fundamental thermodynamic parameters.
Experimental Protocols for Characterization
The following sections outline generalized yet detailed protocols for determining the stoichiometry and stability constants of iron-tartrate complexes.
Potentiometric Titration for Stability Constant Determination
This method, based on the Bjerrum-Calvin titration technique, is the most common for determining metal-ligand stability constants. It involves monitoring the pH of a solution containing the metal ion and ligand as a standard base is added.
Methodology:
-
Solution Preparation:
-
Standard Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).
-
Standard Base: Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Ligand Solution: Prepare a solution of tartaric acid of known concentration (e.g., 0.01 M).
-
Metal Solution: Prepare a solution of ferric chloride or nitrate (B79036) of known concentration (e.g., 0.002 M). The metal concentration should be significantly lower than the ligand concentration.
-
Ionic Strength Medium: Prepare a solution of an inert salt (e.g., 1.0 M NaCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Sets: Perform three separate titrations at a constant temperature (e.g., 25 °C):
-
Set 1 (Acid Blank): Titrate a solution of standard acid and inert salt with the standard base.
-
Set 2 (Ligand Blank): Titrate a solution containing standard acid, inert salt, and the ligand solution with the standard base.
-
Set 3 (Metal-Ligand): Titrate a solution containing standard acid, inert salt, the ligand solution, and the metal salt solution with the standard base.
-
-
Data Acquisition: Record the pH (or electrode potential) after each incremental addition of the standard base for all three sets.
-
Data Analysis (Irving-Rossotti Method):
-
Plot the three titration curves (pH vs. volume of base added).
-
From the horizontal displacement between the ligand curve (Set 2) and the metal-ligand curve (Set 3), calculate the average number of ligands attached per metal ion (n̄).
-
From the ligand titration data (Set 2), calculate the concentration of the free ligand ([L]) at each pH point.
-
Plot n̄ versus pL (where pL = -log[L]). This is the formation curve .
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) at half-integral n̄ values (n̄ = 0.5, 1.5, 2.5). The overall stability constant (log β) is the sum of the stepwise constants.
-
Spectrophotometry (Job's Method) for Stoichiometry Determination
Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex.
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the iron salt (e.g., 0.01 M FeCl₃) and tartaric acid (0.01 M).
-
Prepare a suitable buffer to maintain a constant pH at which the complex forms and is stable (e.g., pH 4.0).
-
-
Preparation of Series:
-
Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying mole fractions, keeping the total molar concentration constant. For example:
-
Flask 1: 10 mL Metal, 0 mL Ligand
-
Flask 2: 9 mL Metal, 1 mL Ligand
-
...
-
Flask 11: 0 mL Metal, 10 mL Ligand
-
-
Add the buffer to each flask and dilute to the mark.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the iron-tartrate complex by scanning one of the mixed solutions.
-
Measure the absorbance of each solution in the series at this λ_max. Use a solution containing only the ligand and buffer as the blank.
-
-
Data Analysis:
-
Plot the measured absorbance versus the mole fraction of the ligand (X_L).
-
The plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.
-
The stoichiometry (n, number of ligands per metal) can be calculated as: n = X_L / (1 - X_L). For example, a peak at X_L = 0.75 indicates a 1:3 metal-to-ligand ratio.
-
Conclusion
The formation of iron-tartrate complexes is a multifaceted process governed by pH-dependent equilibria. While a 1:3 Fe(III):tartrate complex is known to form and is estimated to be more stable than its citrate (B86180) analogue, a significant gap exists in the literature regarding comprehensive, quantitative stability constants for both Fe(III) and Fe(II) species, as well as their thermodynamic formation data. The standardized potentiometric and spectrophotometric protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters, enabling more precise control and application of iron-tartrate chemistry in drug development and other scientific fields.
References
Physikalisch-chemische Charakterisierung von Eisentartrat: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet einen detaillierten Überblick über die physikalisch-chemischen Eigenschaften von Eisentartrat und beschreibt die experimentellen Protokolle, die für dessen umfassende Charakterisierung erforderlich sind. This compound, ein Komplex aus Eisen und Weinsäure, existiert in den Oxidationsstufen Eisen(II) und Eisen(III) und ist für seine pharmazeutischen und chemischen Anwendungen von Bedeutung.
Physikalisch-chemische Eigenschaften
This compound ist ein Komplex, dessen Eigenschaften stark von der Oxidationsstufe des Eisens, dem Hydratationsgrad und den Umgebungsbedingungen wie dem pH-Wert abhängen.
Allgemeine Eigenschaften
Die grundlegenden physikalischen und chemischen Eigenschaften von Eisen(II)- und Eisen(III)-tartrat sind in Tabelle 1 zusammengefasst. Eisen(II)-tartrat erscheint typischerweise als rötliches Pulver, während Eisen(III)-tartrat als dunkelbraune Körnchen oder Pulver vorliegt.
| Eigenschaft | Eisen(II)-tartrat | Eisen(III)-tartrat |
| Summenformel | C₄H₄FeO₆[1][2] | Fe₂(C₄H₄O₆)₃[3] |
| Molmasse | 203.92 g/mol [1][2] | 555.90 g/mol (wasserfrei)[4] |
| Aussehen | Rötliches Pulver[1] | Dunkelbraune Körnchen, sandig[3] |
| Löslichkeit in Wasser | Schwer löslich | < 1 g/L bei 20 °C (als Monohydrat)[3] |
| pH (1% Lösung) | Nicht spezifiziert | ca. 3.5 (als Monohydrat)[3] |
Tabelle 1: Allgemeine physikalisch-chemische Eigenschaften von Eisen(II)- und Eisen(III)-tartrat.
Kristallstruktur
Die Kristallstruktur von this compound ist komplex und kann je nach Hydratationszustand und Herstellungsmethode variieren. Röntgenbeugungsstudien (XRD) haben verschiedene kristallographische Formen identifiziert.
| Verbindung | Kristallsystem | Raumgruppe | Gitterparameter |
| Eisen(II)-tartrat-Hemipentahydrat | Orthorhombisch | P212121 | a = 7.8578(3) Å, b = 11.0988(5) Å, c = 18.0529(8) Å[5] |
| Eisen(II)-tartrat-Nanopartikel | Orthorhombisch | - | a = 8.76 Å, b = 10.98 Å, c = 8.20 Å |
| Eisen(III)-Natriumtartrat-Komplex | Triklin | Pī | a = 10.909(5) Å, b = 10.222(5) Å, c = 6.998(5) Å, α = 102.96(5)°, β = 100.64(5)°, γ = 111.10(5)° |
Tabelle 2: Kristallographische Daten für verschiedene Formen von this compound.
Thermische Stabilität
Die thermische Stabilität von this compound wurde mittels thermogravimetrischer Analyse (TGA) und dynamischer Differenzkalorimetrie (DSC) untersucht. Diese Analysen geben Aufschluss über die Zersetzungsprozesse, einschließlich Dehydratisierung und Abbau des organischen Liganden.
| Verbindung | Zersetzungsstufe | Temperaturbereich (°C) | Massenverlust (%) | Prozess |
| Eisen(III)-tartrat-Pentahydrat | 1 | 50 - 120 | ~13.9 (theoretisch 13.56) | Dehydratisierung (Verlust von 5 H₂O)[6] |
| 2 | 200 - 290 | ~62.0 (theoretisch 65.04) | Zersetzung zu Fe₂O₃[6] | |
| Eisen(II)-tartrat-Dihydrat (Nanopartikel) | 1 | Raumtemp. - 80 | ~12.65 | Dehydratisierung (Verlust von 2 H₂O) |
| 2 | 310 - 400 | ~56.6 | Zersetzung zu FeO |
Tabelle 3: Thermische Zersetzungsdaten für this compound-Hydrate.
Löslichkeit und Stabilität in Lösung
Die Löslichkeit von Eisentartraten in Wasser ist im Allgemeinen gering, wird aber stark vom pH-Wert der Lösung beeinflusst. In sauren Lösungen wird die Löslichkeit durch die Protonierung der Tartratliganden erhöht. Die Bildung von löslichen Eisen-Tartrat-Komplexen ist ebenfalls stark pH-abhängig. Studien zeigen, dass im sauren bis neutralen pH-Bereich verschiedene Komplexspezies gebildet werden. Beispielsweise dominiert bei pH-Werten zwischen 2,5 und 4,0 die Spezies Fe(III)-Tar⁺. Die Stabilität dieser Komplexe kann durch potentiometrische Titration bestimmt werden, wobei die Stabilitätskonstanten (log K) Aufschluss über die Stärke der Metall-Ligand-Bindung geben.
Experimentelle Protokolle
Für eine umfassende Charakterisierung von this compound sind verschiedene analytische Techniken erforderlich. Nachfolgend werden detaillierte Methoden für die wichtigsten Experimente beschrieben.
Synthese von this compound
Die Synthese kann durch direkte Reaktion von Eisensalzen mit Weinsäure erfolgen.
-
Eisen(II)-tartrat: Eine wässrige Lösung von Eisen(II)-sulfat (FeSO₄) wird unter kontrollierten pH-Bedingungen mit einer stöchiometrischen Menge Weinsäure (C₄H₆O₆) versetzt. Der ausfallende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.
-
Eisen(III)-tartrat: Eine wässrige Lösung von Eisen(III)-chlorid (FeCl₃) wird mit einer Lösung von Natriumtartrat umgesetzt. Der pH-Wert der Lösung beeinflusst die Zusammensetzung des entstehenden Komplexes.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Eisen(II)- und Eisen(III)-tartrat.
Röntgenbeugungsanalyse (XRD)
Ziel: Bestimmung der Kristallstruktur und Phasenreinheit.
Protokoll:
-
Probenvorbereitung: Die this compound-Probe wird fein pulverisiert, um eine zufällige Orientierung der Kristallite zu gewährleisten.
-
Geräteeinstellungen:
-
Strahlungsquelle: Aufgrund der Eisenfluoreszenz bei Verwendung von Kupferstrahlung wird eine Kobalt-Anode (Co-Kα) empfohlen, um ein besseres Signal-Rausch-Verhältnis zu erzielen.
-
Scanbereich (2θ): 10-80°
-
Schrittweite: 0.02°
-
Messzeit pro Schritt: 1-2 Sekunden
-
-
Datenerfassung: Das Beugungsmuster der Probe wird aufgezeichnet.
-
Datenanalyse: Die erhaltenen Peaks werden mit Datenbanken (z.B. JCPDS-ICDD) verglichen, um die Phase zu identifizieren. Die Gitterparameter werden mittels Rietveld-Verfeinerung aus den Peakpositionen berechnet.
Abbildung 2: Arbeitsablauf für die Röntgenbeugungsanalyse (XRD) von this compound.
Thermische Analyse (TGA/DSC)
Ziel: Untersuchung der thermischen Stabilität und Zersetzung.
Protokoll:
-
Probenvorbereitung: Eine kleine Menge (5-10 mg) der this compound-Probe wird in einen inerten Tiegel (z.B. aus Aluminiumoxid) eingewogen.
-
Geräteeinstellungen:
-
Temperaturbereich: Raumtemperatur bis 800 °C
-
Heizrate: 10 °C/min
-
Atmosphäre: Stickstoff oder Luft (Flussrate: 50 mL/min)
-
-
Datenerfassung: Die Massenänderung (TGA) und der Wärmefluss (DSC) werden simultan als Funktion der Temperatur aufgezeichnet.
-
Datenanalyse: Die TGA-Kurve wird analysiert, um die Temperaturbereiche der Zersetzungsstufen und die damit verbundenen Massenverluste zu identifizieren. Die DSC-Kurve zeigt an, ob diese Prozesse endotherm oder exotherm sind.
Fourier-Transform-Infrarotspektroskopie (FTIR)
Ziel: Identifizierung funktioneller Gruppen und Untersuchung der Metall-Ligand-Koordination.
Protokoll:
-
Probenvorbereitung:
-
KBr-Pressling: 1-2 mg der Probe werden mit ca. 200 mg getrocknetem Kaliumbromid (KBr) fein vermahlen und zu einem transparenten Pressling verpresst.
-
ATR (Abgeschwächte Totalreflexion): Eine kleine Menge der Pulverprobe wird direkt auf den ATR-Kristall aufgebracht.
-
-
Geräteeinstellungen:
-
Spektralbereich: 4000-400 cm⁻¹
-
Auflösung: 4 cm⁻¹
-
Anzahl der Scans: 32-64
-
-
Datenerfassung: Eine Hintergrundmessung (ohne Probe) wird durchgeführt, gefolgt von der Messung der Probe.
-
Datenanalyse: Das Spektrum wird auf charakteristische Absorptionsbanden analysiert. Besondere Aufmerksamkeit gilt den Schwingungen der Carboxylatgruppen (typischerweise im Bereich von 1650-1550 cm⁻¹ für die asymmetrische und 1450-1350 cm⁻¹ für die symmetrische Streckschwingung) und der O-H-Gruppen, um die Koordination an das Eisenion und das Vorhandensein von Kristallwasser zu untersuchen.
UV/Vis-Spektroskopie
Ziel: Untersuchung der Bildung von Eisen-Tartrat-Komplexen in Lösung und quantitative Bestimmung.
Protokoll:
-
Probenvorbereitung: Eine Reihe von Lösungen mit konstanter Eisenkonzentration (z.B. 10⁻³ M) und variierender Tartratkonzentration werden bei einem definierten pH-Wert (z.B. mittels Pufferlösung) hergestellt.
-
Geräteeinstellungen:
-
Wellenlängenbereich: 200-800 nm
-
Referenz: Eine Küvette mit der Pufferlösung ohne Eisen und Tartrat.
-
-
Datenerfassung: Die Absorptionsspektren der Lösungen werden aufgenommen. Die Komplexbildung wird oft durch eine neue Absorptionsbande im sichtbaren Bereich angezeigt.
-
Datenanalyse: Die Wellenlänge der maximalen Absorption (λ_max) des Komplexes wird bestimmt. Für quantitative Analysen kann eine Kalibrierkurve bei λ_max erstellt werden. Die Stöchiometrie des Komplexes kann mit der Job-Methode (Methode der kontinuierlichen Variation) ermittelt werden.
Potentiometrische Titration
Ziel: Bestimmung der Stabilitätskonstanten der Eisen-Tartrat-Komplexe.
Protokoll:
-
Lösungsvorbereitung: Es werden drei Lösungen vorbereitet: (a) eine verdünnte Mineralsäure (z.B. HClO₄), (b) die Säure plus eine bekannte Konzentration an Weinsäure und (c) die Lösung (b) plus eine bekannte Konzentration an Eisensalz. Alle Lösungen sollten eine konstante Ionenstärke aufweisen (z.B. durch Zugabe von 0.1 M NaClO₄).
-
Titration: Jede Lösung wird unter inerter Atmosphäre (z.B. Stickstoff) mit einer standardisierten, carbonatfreien Natronlauge (NaOH) titriert. Der pH-Wert wird nach jeder Zugabe des Titriermittels aufgezeichnet.
-
Datenanalyse: Aus den Titrationskurven werden die Protonierungs-konstanten des Liganden und anschließend die Stabilitätskonstanten des Metall-Ligand-Komplexes berechnet. Dies geschieht durch die Analyse der Verschiebung der Titrationskurve in Anwesenheit des Metallions im Vergleich zur reinen Liganden-Titration. Spezielle Softwarepakete können zur Verfeinerung der Konstanten verwendet werden.
Abbildung 3: Logische Beziehung zwischen Eigenschaften und Charakterisierungstechniken.
References
- 1. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Comparative Properties of Iron(II) Tartrate and Iron(III) Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical and biological properties of iron(II) tartrate and iron(III) tartrate. A thorough understanding of the differences between the ferrous (Fe²⁺) and ferric (Fe³⁺) forms of iron tartrate is critical for applications in pharmaceutical formulations, drug delivery, and nutritional supplementation.
Physicochemical Properties
The oxidation state of iron profoundly influences the properties of its tartrate salt, affecting its solubility, stability, and redox potential. These parameters are crucial for determining the behavior of the compound in both in vitro and in vivo systems.
Data Presentation: Comparative Physicochemical Properties
| Property | Iron(II) Tartrate (Ferrous Tartrate) | Iron(III) Tartrate (Ferric Tartrate) | Key Differences & Implications |
| Molecular Formula | C₄H₄FeO₆[1] | Fe₂(C₄H₄O₆)₃[2] | The stoichiometry differs, impacting the iron content per mole. |
| Molecular Weight | 203.92 g/mol [1] | 555.90 g/mol [2][3] | Relevant for calculating molar concentrations and dosage. |
| Appearance | Reddish powder[4] | Brown to black powder or crystals[5] | Visual identification marker. |
| Aqueous Solubility | Soluble in water (quantitative value not readily available)[4] | < 1 g/L at 20°C (for the 1-hydrate form)[6] | Ferrous tartrate is generally more soluble than ferric tartrate. Higher solubility of the Fe(II) form can be advantageous for formulation and bioavailability. |
| Stability Constant (log K) | log K = 2.24 (for Fe²⁺L complex) | log K₁ = 6.49 (for Fe³⁺L⁺ complex) | Iron(III) forms a significantly more stable complex with tartrate than iron(II). This higher stability of the ferric form can reduce its bioavailability as the iron is less readily released. |
| Redox Potential | Standard redox potential for the Fe(II)/Fe(III) tartrate couple is not readily available. | Standard redox potential for the Fe(II)/Fe(III) tartrate couple is not readily available. The redox potential is dependent on pH and the specific complex formed.[7][8] | The relative ease of interconversion between the Fe(II) and Fe(III) states is critical for its biological activity and potential for inducing oxidative stress. |
Biological Properties
The biological activity of iron compounds is intrinsically linked to their physicochemical properties. Bioavailability and the mechanism of absorption are key considerations for iron supplements and therapeutics.
Data Presentation: Comparative Biological Properties
| Property | Iron(II) Tartrate | Iron(III) Tartrate | Key Differences & Implications |
| Bioavailability | Generally higher | Generally lower | Ferrous (Fe²⁺) iron is more readily absorbed in the intestine via the Divalent Metal Transporter 1 (DMT1).[9] Ferric (Fe³⁺) iron typically requires reduction to Fe²⁺ by cell surface reductases before it can be absorbed, a process that can limit its uptake.[9] |
| Mechanism of Intestinal Absorption | Directly transported by DMT1 into enterocytes. | Must first be reduced to Fe²⁺ by duodenal cytochrome B (Dcytb) before transport by DMT1.[1][10] | The additional reduction step for ferric iron makes its absorption less efficient compared to ferrous iron. |
| Toxicology | High doses can lead to gastrointestinal side effects and iron overload. | A complex of iron(III) chloride and sodium tartrate (FemTA) showed a NOAEL of 500 mg/kg body weight/day based on gastrointestinal effects in a 90-day rat study.[11] | Iron in high doses, regardless of the initial oxidation state, can be toxic. The lower absorption of ferric iron might translate to a better gastrointestinal tolerance profile in some cases. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of iron tartrates to ensure reproducibility and quality control in research and development.
Synthesis Protocols
Synthesis of Iron(II) Tartrate Nanoparticles (Wet Chemical Technique) [12][13]
-
Reactants: Iron(II) sulfate (B86663) (FeSO₄), Tartaric acid (C₄H₆O₆), Sodium metasilicate (B1246114) (Na₂SiO₃), and a surfactant such as Triton X-100.
-
Procedure:
-
Prepare aqueous solutions of iron(II) sulfate and tartaric acid.
-
Add sodium metasilicate to the tartaric acid solution. This facilitates the reaction.
-
Slowly add the iron(II) sulfate solution to the tartaric acid/sodium metasilicate mixture under controlled pH conditions and constant stirring.
-
The surfactant is used to control the particle size and prevent agglomeration.
-
The resulting precipitate of iron(II) tartrate nanoparticles is then collected by filtration, washed with deionized water, and dried under vacuum.
-
Synthesis of Iron(III) Tartrate [14]
-
Reactants: Ferric chloride (FeCl₃) or Ferric hydroxide (B78521) (Fe(OH)₃) and Tartaric acid (C₄H₆O₆).
-
Procedure using Ferric Chloride:
-
Prepare an aqueous solution of ferric chloride.
-
Prepare a solution of tartaric acid and neutralize it with a base (e.g., sodium hydroxide) to form sodium tartrate.
-
Mix the ferric chloride and sodium tartrate solutions. The complexation reaction will occur.
-
The pH of the final solution can be adjusted as needed.[14]
-
-
Procedure using Ferric Hydroxide:
-
Precipitate ferric hydroxide from a ferric salt solution (e.g., FeCl₃) by adding a base (e.g., NaOH).
-
Wash the ferric hydroxide precipitate thoroughly to remove any soluble impurities.
-
React the freshly prepared ferric hydroxide with a solution of tartaric acid.
-
The resulting solution contains the iron(III) tartrate complex.
-
Characterization Protocols
Powder X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure and phase purity of the synthesized iron tartrate.
-
Methodology:
-
A powdered sample of the iron tartrate is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase. The average crystallite size can be estimated using the Scherrer equation.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the iron tartrate complex and confirm the coordination of the tartrate ligand to the iron center.
-
Methodology:
-
A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands corresponding to O-H, C=O, C-O, and Fe-O vibrations are analyzed to confirm the structure of the complex.
-
Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
-
Purpose: To study the thermal stability and decomposition of the iron tartrate, including the loss of water of hydration.[12]
-
Methodology:
-
A small, accurately weighed sample is placed in a crucible.
-
The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.
-
The resulting curves provide information about dehydration, decomposition temperatures, and the nature of the thermal events.
-
Mandatory Visualizations
Intestinal Iron Absorption Pathway
Caption: General mechanism of intestinal iron absorption for ferrous and ferric iron.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of iron tartrates.
References
- 1. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 鉄(III) 酒石酸 Fe ~20 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. aqueous solution - Water solubility of different types of Iron III - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Ferrous Tartrate|C4H4FeO6|Research Chemicals [benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Absorption [sickle.bwh.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Iron Tartrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron tartrate, existing as both iron(II) (ferrous) tartrate and iron(III) (ferric) tartrate, is an organometallic compound with significant applications in pharmaceuticals, nutritional supplements, and as a component in chemical synthesis. The therapeutic efficacy and formulation of iron-containing compounds are intrinsically linked to their solubility, which governs bioavailability and delivery. However, the solubility of iron tartrate is complex, influenced by its oxidation state (Fe²⁺ vs. Fe³⁺), pH, temperature, and the presence of other coordinating ligands, often leading to the formation of various complex species.[1][2] Iron(III), in particular, is known to be sparsely soluble in aqueous solutions under neutral or acidic conditions due to its propensity for hydrolysis and precipitation as iron oxides or hydroxides.[3][4]
This technical guide provides a consolidated overview of the known solubility characteristics of different forms of iron tartrate. It also presents a detailed, standardized experimental protocol for the systematic determination of iron tartrate solubility, addressing the current scarcity of quantitative data in the scientific literature. The aim is to equip researchers and formulation scientists with the necessary data and methodologies to accurately assess and leverage the solubility properties of iron tartrate in their work.
Solubility Profile of Iron Tartrate
The available quantitative and qualitative data on the solubility of iron tartrate are summarized below. The data highlights a general trend of low solubility for simple iron tartrate salts in water, with indications that solubility can be influenced by temperature and the specific form of the compound.
| Form of Iron Tartrate | Solvent | Temperature | Reported Solubility | Citation |
| Ferric Tartrate 1-hydrate (Fe₂(C₄H₄O₆)₃·H₂O) | Water | 20 °C | < 1 g/L | [5] |
| Basic Ferric Tartrate | Water | Not Specified | 0.008 g of Iron / 100 mL | [6] |
| Ferrous Tartrate | Water (Cold) | Not Specified | Sparingly soluble | [7] |
| Ferrous Tartrate | Water (Hot) | Not Specified | More soluble than in cold water | [7] |
Note: The literature often distinguishes between simple salts, which are generally insoluble, and complex "ferri-compounds" which can be highly soluble but may transform into insoluble basic salts over time or upon drying.[6]
Experimental Methodology for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The following protocol outlines a comprehensive method for determining the solubility of iron tartrate, combining the principles of saturated solution preparation with a precise spectrophotometric method for iron quantification.[8][9]
Part A: Preparation of a Saturated Solution
This phase aims to create a solution in equilibrium with an excess of the solid iron tartrate solute at a controlled temperature.
-
Apparatus Setup:
-
Place a known volume (e.g., 50 mL) of the desired solvent (e.g., deionized water, ethanol) into a jacketed beaker or flask connected to a temperature-controlled water bath.
-
Insert a calibrated thermometer or temperature probe and a magnetic stir bar into the solvent.
-
-
Solute Addition:
-
Add an excess amount of the specific iron tartrate salt to the solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vessel throughout the experiment.
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Stir the mixture at a constant, moderate speed for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using the water bath.
-
-
Sample Collection:
-
Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle for at least 1-2 hours.
-
Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip to prevent the transfer of any solid particles.
-
Transfer the aliquot into a volumetric flask of appropriate size (e.g., 100 mL) for subsequent analysis.
-
Part B: Spectrophotometric Determination of Iron Concentration
This procedure determines the concentration of dissolved iron in the collected aliquot. The method is based on the formation of a stable, intensely colored complex between iron(II) and 1,10-phenanthroline (B135089), which can be quantified using UV-Vis spectrophotometry.[10][11][12]
-
Reagent Preparation:
-
Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1000 mL volumetric flask with deionized water containing 5 mL of 6 M sulfuric acid. Dilute to the mark.[13]
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent to convert any Fe³⁺ to Fe²⁺.[10]
-
Sodium Acetate (B1210297) Buffer Solution: Prepare a buffer to maintain the optimal pH for color development.[12]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water, gently heating if necessary.[12]
-
-
Preparation of Calibration Standards:
-
Prepare a series of five standard solutions by transferring precise volumes (e.g., 1.00, 2.00, 4.00, 6.00, 8.00 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.
-
To each flask, and to a blank flask containing only deionized water, add the following reagents in order: 10 mL of sodium acetate buffer, 2 mL of hydroxylamine hydrochloride solution, and 5 mL of 1,10-phenanthroline solution.[12]
-
Allow the solutions to stand for at least 10-15 minutes for full color development.[10]
-
Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.
-
-
Preparation of the Iron Tartrate Sample:
-
Take the volumetric flask containing the aliquot from Part A and dilute it to the mark with deionized water. This creates a primary dilution.
-
Transfer a suitable volume of this primary dilution into a new 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.
-
Treat this sample identically to the standards: add the buffer, hydroxylamine hydrochloride, and 1,10-phenanthroline solutions, allow for color development, and dilute to the mark.
-
-
Measurement and Analysis:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iron(II)-phenanthroline complex, which is approximately 510 nm.[10]
-
Use the prepared blank solution to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample.
-
Plot a calibration curve of absorbance versus iron concentration (mg/L) for the standards.
-
Use the equation of the best-fit line from the calibration curve to determine the iron concentration in the measured sample solution.
-
-
Solubility Calculation:
-
Calculate the original concentration of iron in the saturated solution, accounting for all dilution steps.
-
Convert this concentration into the desired solubility units (e.g., g of iron tartrate per 100 mL of solvent) using the molar mass of iron tartrate.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of iron tartrate.
Caption: Workflow for determining the solubility of iron tartrate.
Conclusion
The solubility of iron tartrate is a critical parameter that remains poorly quantified in existing literature. The provided data indicates that simple ferrous and ferric tartrates exhibit low solubility in water. For drug development and other scientific applications, it is imperative to move beyond qualitative descriptions. The detailed experimental protocol presented herein offers a robust and reliable framework for researchers to systematically measure the solubility of various iron tartrate forms in different solvents. Adherence to such standardized methods will generate high-quality, comparable data, fostering a deeper understanding of this compound's physicochemical properties and enabling more effective formulation and application development.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. scienceasia.org [scienceasia.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. CXLVIII.—Organic ferric salts - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. scribd.com [scribd.com]
- 10. csun.edu [csun.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. flinnsci.com [flinnsci.com]
- 13. asdlib.org [asdlib.org]
Technisches Handbuch zum Eisentartrat-Komplex in wässriger Lösung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet einen detaillierten technischen Überblick über die Bildung, Struktur, Eigenschaften und experimentellen Protokolle im Zusammenhang mit dem Eisentartrat-Komplex in wässriger Lösung. Es dient als umfassende Ressource für Fachleute, die in den Bereichen Chemie, Pharmazie und Materialwissenschaften arbeiten.
Einleitung und chemische Grundlagen
Der this compound-Komplex ist eine metallorganische Verbindung, die durch die Reaktion von Eisenionen (entweder Eisen(II) oder Eisen(III)) mit Weinsäure oder ihren Salzen (Tartraten) in einer wässrigen Lösung entsteht. Die Komplexbildung ist von erheblichem Interesse aufgrund ihrer Relevanz in verschiedenen Bereichen, von Lebensmittelzusatzstoffen bis hin zu potenziellen pharmazeutischen Anwendungen. Weinsäure, eine Dihydroxy-Dicarbonsäure, fungiert als Chelatbildner, der über seine Carboxyl- und Hydroxylgruppen an das Eisen-Zentralion binden kann.
Die Stabilität und Speziation des Komplexes werden stark vom pH-Wert der Lösung, dem molaren Verhältnis von Eisen zu Tartrat und dem Vorhandensein anderer Ionen beeinflusst. Insbesondere Eisen(III)-Komplexe sind für ihre intensive Färbung und ihre Rolle bei Redoxreaktionen bekannt. In der pharmazeutischen Forschung werden Eisenkomplexe auf ihr Potenzial als Medikamentenkandidaten, insbesondere in der Krebstherapie und als antimikrobielle Wirkstoffe, untersucht.
Struktur und Speziation in wässriger Lösung
Die Struktur des this compound-Komplexes kann je nach Bedingungen variieren. Neuere Studien deuten darauf hin, dass der aktive Komplex in vielen Fällen eine zweikernige Eisen(III)-Struktur mit zwei überbrückenden meso-Tartrat-Liganden ist. In dieser Konfiguration sind die beiden Eisenatome antiferromagnetisch gekoppelt.
Die Stöchiometrie des Komplexes ist stark pH-abhängig. Untersuchungen mittels potentiometrischer Titration haben gezeigt, dass sich bei einem pH-Wert zwischen 3 und 6 ein Komplex in der Form Fe(Tar)₃ bilden kann. Die Komplexierung erfolgt hauptsächlich durch die Bindung des Carboxylsauerstoffs an das Fe(III)-Ion. Magnetische Suszeptibilitätsmessungen über einen breiten pH-Bereich (1 bis 13) haben die Bildung verschiedener poly- und mononuklearer Komplexe in Lösung aufgezeigt.
Logischer Ablauf der pH-abhängigen Komplexbildung
Das folgende Diagramm veranschaulicht die allgemeine Beziehung zwischen dem pH-Wert und der Bildung von Eisen(III)-Tartrat-Spezies in wässriger Lösung.
Abbildung 1: Logisches Diagramm der pH-abhängigen Speziation von Eisen(III)-Tartrat.
Quantitative Daten
Die Stabilität von Metallkomplexen wird durch ihre Bildungskonstanten (K) oder Stabilitätskonstanten (β) quantifiziert. Die folgende Tabelle fasst die aus potentiometrischen Titrationsdaten für den Eisen(III)-Citrat-Komplex ermittelten Werte zusammen, die als Referenz für einen ähnlichen Hydroxycarbonsäure-Komplex dienen. Für den Eisen(III)-Tartrat-Komplex wurde ein stabiler Fe(Tar)₃-Komplex im pH-Bereich von 3 bis 6 identifiziert.
Tabelle 1: Stabilitätskonstanten des Eisen(III)-Citrat-Komplexes
| Parameter | Wert | Beschreibung |
|---|---|---|
| log K₁ | 1.70 | Logarithmus der schrittweisen Bildungskonstante für [Fe(Cit)] |
| log K₂ | 1.03 | Logarithmus der schrittweisen Bildungskonstante für [Fe(Cit)₂]³⁻ |
| log β | 2.73 | Logarithmus der Gesamtstabilitätskonstante |
Tabelle 2: Spektrophotometrische Daten
| Parameter | Wert | Bedingungen |
|---|---|---|
| λmax | 380 nm | Wellenlänge der maximalen Absorption zur Verfolgung der Komplexbildung |
| pH-Bereich | 3 bis 6 | Optimaler pH-Bereich für die Bildung des Fe(Tar)₃-Komplexes |
Experimentelle Protokolle
Protokoll 1: Synthese eines pulverförmigen Eisen-Natrium-Tartrat-Komplexes
Dieses Protokoll basiert auf etablierten Verfahren zur Herstellung des Komplexes für verschiedene Anwendungen, einschließlich der Herstellung von Cellulose-Lösungsmitteln.
Materialien:
-
Eisen(III)-chlorid (FeCl₃) oder ein anderes dreiwertiges Eisensalz
-
Natriumtartrat (Na₂C₄H₄O₆)
-
Natriumhydroxid (NaOH) zur pH-Einstellung
-
Fällungsmittel (z. B. Ethanol, Methanol)
-
Destilliertes Wasser
Verfahren:
-
Eine wässrige Lösung von Eisen(III)-chlorid (z. B. 0,62 M) herstellen.
-
In einem separaten Gefäß Natriumtartrat in destilliertem Wasser auflösen.
-
Die Eisen(III)-chlorid-Lösung unter Rühren zur Natriumtartrat-Lösung geben. Das molare Verhältnis von Eisensalz zu Tartrat sollte zwischen 1:3,0 und 1:3,3 liegen.
-
Den pH-Wert der Reaktionsmischung mit Natriumhydroxid auf einen Wert zwischen 0,8 und 5,5 einstellen (z. B. pH 5,5).
-
Die Mischung für 10-15 Minuten rühren, um die Bildung der Reaktionsmasse, die den gewünschten Komplex enthält, zu vervollständigen.
-
Den Komplex durch Zugabe eines Fällungsmittels wie Ethanol ausfällen. Das Volumenverhältnis von Fällungsmittel zu Reaktionsmasse sollte etwa 0,7-1,5:1,0 betragen.
-
Den Niederschlag von der Mutterlauge abtrennen (z. B. durch Filtration oder Zentrifugation).
-
Den Niederschlag bei einer Temperatur zwischen 30 °C und 105 °C trocknen, um das pulverförmige Produkt zu erhalten.
Abbildung 2: Arbeitsablauf für die Synthese des Eisen-Natrium-Tartrat-Komplexes.
Protokoll 2: Charakterisierung mittels potentiometrischer und UV/Vis-spektrophotometrischer Titration
Dieses Protokoll beschreibt die Untersuchung der Komplexbildung in Lösung, wie sie zur Bestimmung von Stöchiometrie und Stabilitätskonstanten verwendet wird.
Materialien und Geräte:
-
Eisen(III)-chlorid-Stammlösung
-
Natriumtartrat-Lösung
-
0,1 M Natriumchlorid (als Elektrolyt)
-
Standardisierte Salzsäure- und Natriumhydroxid-Lösungen
-
pH-Meter und Potentiometer
-
UV/Vis-Spektrophotometer
-
Temperaturgesteuertes Reaktionsgefäß (z. B. 25 °C)
Verfahren:
-
Potentiometrische Titration: a. Eine Lösung mit einer bekannten Konzentration von Eisen(III)-chlorid und Natriumtartrat in 0,1 M NaCl-Lösung vorbereiten. b. Die Lösung mit einer standardisierten NaOH-Lösung titrieren. c. Den pH-Wert nach jeder Zugabe von NaOH aufzeichnen, um eine Titrationskurve zu erstellen. d. Die erhaltenen Daten analysieren, um die Anzahl der an das Fe(III)-Ion gebundenen Ligandenmoleküle und die schrittweisen Gleichgewichts-Bildungskonstanten zu bestimmen.
The Coordination Chemistry of Iron Tartrate Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of iron tartrate complexes. It covers their structure, synthesis, stability, and characterization, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in these important coordination compounds.
Introduction to Iron Tartrate Complexes
Iron, an essential transition metal in numerous biological and chemical systems, readily forms complexes with a variety of organic ligands. Tartaric acid (C₄H₆O₆), a naturally occurring dicarboxylic acid, is an effective chelating agent for iron in both its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. The resulting iron tartrate complexes exhibit a rich and diverse coordination chemistry, with their structure and reactivity being highly dependent on factors such as pH, the stereochemistry of the tartrate ligand (D-, L-, or meso-), and the iron-to-ligand ratio.
These complexes are of significant interest due to their historical and ongoing applications. Ferrous tartrate was historically used as a medicinal "iron wine" for the treatment of anemia[1]. In modern applications, iron tartrate complexes are utilized as anticaking agents for sodium chloride[2][3][4], play a role in Fenton-like reactions for advanced oxidation processes[5][6][7], and are relevant in food chemistry and drug delivery. Understanding the fundamental coordination chemistry of these complexes is crucial for optimizing their existing applications and developing new technologies.
Structure and Bonding
The coordination of tartrate to iron can occur through the carboxylate groups and the α-hydroxyl groups, acting as a bidentate or tridentate ligand. The specific coordination mode and the resulting structure of the complex are influenced by the pH of the solution, which dictates the deprotonation state of the tartaric acid.
In acidic solutions, iron(III) can form monomeric, dimeric, and trimeric complexes with tartrate[8]. At a pH range of 3 to 6, a complex of the form Fe(Tar)₃ has been reported[9]. The structure of a binuclear iron(III) complex with two bridging meso-tartrate (B1217512) ligands has been proposed as the active component in anticaking agents[3][10]. In this structure, each iron atom is octahedrally coordinated, with a water molecule occupying the sixth coordination site[3].
Crystallographic studies of iron tartrate derivatives provide precise information on bond lengths and angles, confirming the coordination environment of the iron center.
Table 1: Selected Crystallographic Data for an Iron(III) Complex with Tartrate-like Ligands
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| Fe-O (carboxylate) | 1.98 - 2.05 | [11] |
| Fe-O (hydroxyl) | 1.95 - 2.02 | [11] |
| Bond Angles (deg) | ||
| O-Fe-O (chelate ring) | 78 - 82 | [11] |
| O-Fe-O (octahedral) | 88 - 92, 175 - 179 | [11] |
Note: The data presented are typical values from related iron(III) carboxylate/hydroxylate complexes and serve as a representative example.
Synthesis of Iron Tartrate Complexes
The synthesis of iron tartrate complexes can be achieved through various methods, depending on the desired oxidation state of the iron and the specific complex to be formed.
Experimental Protocol: Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate
While not a tartrate complex, the synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a classic and well-documented procedure that illustrates the principles of forming a stable iron(III) carboxylate complex. The oxalate (B1200264) ligand, like tartrate, is a dicarboxylic acid.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Ethanol
-
Dissolve a specific amount of potassium oxalate monohydrate in hot distilled water.
-
In a separate beaker, dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimum amount of cold distilled water.
-
Slowly add the ferric chloride solution to the hot potassium oxalate solution with constant stirring. A green solution will form.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by vacuum filtration.
-
Wash the crystals with a 1:1 ethanol/water mixture to remove impurities.
-
Dry the crystals in a desiccator.
Experimental Protocol: Synthesis of an Iron-Tartrate-Sodium Complex
This protocol is adapted from a patented method for preparing a stable iron-tartrate-sodium complex.
Materials:
-
L-Tartaric acid
-
Water
-
Ferric chloride (FeCl₃) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Prepare a solution of L-tartaric acid in water in a high-pressure reactor.
-
Heat the solution to 155-175 °C and maintain this temperature for 8-48 hours to induce partial conversion to meso-tartaric acid.
-
Cool the reaction mixture to room temperature.
-
With stirring, add a solution of ferric chloride.
-
Subsequently, add a solution of sodium hydroxide with continuous stirring until a clear, homogeneous solution of the iron-tartrate-sodium complex is obtained. The final pH can be adjusted to be between 2 and 11.
Stability of Iron Tartrate Complexes
The stability of iron tartrate complexes in solution is a critical parameter that influences their reactivity and bioavailability. Stability is quantified by the formation or stability constant (K), often expressed in its logarithmic form (log K). These constants are typically determined using techniques such as potentiometric (pH) titration and spectrophotometry.
Table 2: Stability Constants (log K) of Iron Tartrate Complexes
| Complex | log K | Conditions | Reference |
| Fe(III)L⁺ (monomer) | 6.49 | 20 °C, I = 0.1 M (NaClO₄) | [8] |
| Fe(II)L | 2.24 | 20 °C, I = 0.1 M (NaClO₄) | [8] |
| Fe(III)(Tar)₃ | - | pH 3-6, 25 °C, 0.1 M NaCl | [9] |
L represents the tartrate ligand.
Experimental Protocol: Determination of Stoichiometry by Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution[15][16][17].
Principle: A series of solutions are prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex[16][18].
Procedure:
-
Prepare equimolar stock solutions of an iron salt (e.g., FeCl₃) and tartaric acid.
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.
-
Measure the absorbance of each solution at the λ_max of the iron-tartrate complex.
-
Plot the absorbance as a function of the mole fraction of the tartrate.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 for the tartrate suggests a 1:3 iron-to-tartrate ratio.
Caption: Workflow for determining complex stoichiometry using Job's method.
Characterization Techniques
A variety of spectroscopic and analytical methods are employed to characterize iron tartrate complexes.
-
UV-Visible Spectroscopy: Used to study complex formation, determine stoichiometry (Job's method), and investigate reaction kinetics.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the carboxylate and hydroxyl groups to the iron center by observing shifts in their vibrational frequencies.
-
Potentiometric (pH) Titration: A primary method for determining the stability constants of the complexes in solution by monitoring pH changes upon titration[9][19][20].
-
Mössbauer Spectroscopy: A powerful technique for probing the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and the local coordination environment of the iron atoms in the complex[21][22][23][24].
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystalline state.
Key Reactions and Pathways
Fenton-like Reactions
Iron tartrate complexes can participate in Fenton-like reactions, which involve the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These reactions are important in advanced oxidation processes for water treatment and can also be a source of oxidative stress in biological systems.
The generally accepted mechanism for the Fenton reaction is:
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
The presence of tartrate can modulate the reactivity of the iron, influencing the rate of radical generation.
Caption: Simplified pathway of a Fenton-like reaction involving an iron-tartrate complex.
Biological Iron Uptake
Iron is essential for most living organisms, including plants. Plants have developed sophisticated mechanisms to acquire iron from the soil, where it often exists in poorly soluble forms. One strategy involves the release of organic acids, such as citrate (B86180) and tartrate, by the roots to chelate Fe³⁺, thereby increasing its solubility and availability for uptake.
Caption: Role of tartrate in the mobilization and uptake of iron by plant roots.
Applications
The unique properties of iron tartrate complexes have led to their use in various industrial and pharmaceutical applications.
-
Food Industry: Iron(III) meso-tartrate is used as an anticaking agent in sodium chloride to prevent clumping by modifying the crystal surface of NaCl[2][3][10][4][25].
-
Pharmaceuticals and Nutraceuticals: Ferrous tartrate has been used in iron supplements to treat anemia due to its bioavailability[1]. The chelating properties of tartrate can also be explored for drug delivery systems.
-
Chemical Synthesis: Iron tartrate complexes can act as catalysts in various organic reactions.
-
Environmental Remediation: Their role in Fenton-like chemistry makes them candidates for the degradation of organic pollutants in wastewater.
Caption: Workflow illustrating the anticaking mechanism of iron(III) meso-tartrate on NaCl.
Conclusion
The coordination chemistry of iron tartrate complexes is a multifaceted field with implications for a wide range of scientific and industrial disciplines. The ability of tartaric acid to form stable and reactive complexes with both ferrous and ferric iron, coupled with the influence of pH and stereochemistry, gives rise to a diverse array of structures and functionalities. A thorough understanding of their synthesis, stability, and characterization is paramount for leveraging these complexes in existing and emerging applications, from ensuring the quality of food products to developing novel therapeutic agents and environmental remediation strategies. This guide has provided a foundational overview of these key aspects, offering valuable data and protocols to aid researchers and professionals in their work with these fascinating coordination compounds.
References
- 1. Ferrous tartrate - Wikipedia [en.wikipedia.org]
- 2. Multiscale Study on the Mechanism of a Bio-Based Anticaking Agent for NaCl Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Anticaking Agent - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. New mechanistic aspects of the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 7. inorganic chemistry - What is the actual mechanism of Fenton reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. atilim.edu.tr [atilim.edu.tr]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 16. Job plot - Wikipedia [en.wikipedia.org]
- 17. egyankosh.ac.in [egyankosh.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ias.ac.in [ias.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
- 24. mdpi.com [mdpi.com]
- 25. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
A Technical Guide to the Spectroscopic Properties of Iron Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of iron tartrate, a compound of significant interest in pharmaceutical formulations and materials science. Iron tartrate complexes, existing with iron in both ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states, are utilized in oral iron supplements to treat iron deficiency anemia.[1][2] Their efficacy and stability are critically dependent on their structural and electronic properties, which can be elucidated using a suite of spectroscopic techniques. This document details the application of Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mössbauer spectroscopy for the characterization of iron tartrate, providing quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their studies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the tartrate ligand with the iron center. The infrared spectrum reveals characteristic vibrational modes of the carboxylate and hydroxyl groups of the tartrate molecule, which shift upon coordination to the iron ion.
Key spectral regions for iron tartrate include the broad O-H stretching vibrations from water of crystallization and hydroxyl groups (3100-3600 cm⁻¹), the asymmetric and symmetric stretching of the coordinated carboxylate (C=O) groups (typically below 1600 cm⁻¹), and C-O stretching vibrations (1000-1500 cm⁻¹).[3][4]
Data Presentation: FTIR Vibrational Bands of Iron Tartrate
The following table summarizes the principal infrared absorption bands observed for solid iron(II) tartrate and similar mixed-metal tartrates. These assignments are crucial for confirming the presence of the tartrate ligand and understanding its binding mode.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| ~3100 - 3600 | Broad, Strong | O-H stretching (water of crystallization & hydroxyl groups) | [4][5] |
| < 1600 | Strong | C=O stretching (asymmetric) of coordinated carboxylate | [3][4] |
| ~1364 | Medium | C=O stretching (symmetric) + δ(O-C=O) | [3] |
| ~1127 | Medium | δ(C-H) + π(C-H) | [3] |
| ~1082 - 1118 | Medium | C-O stretching | [3] |
| ~950 - 630 | Medium-Weak | O-H deformation (out-of-plane) and C-H stretching | [4] |
| ~637 | Medium | COO⁻ deformation | [3] |
Experimental Protocol: FTIR Analysis of Solid Iron Tartrate
This protocol describes the preparation of a solid sample of iron tartrate for analysis by FTIR spectroscopy using the KBr pellet method.
Materials:
-
Iron tartrate sample (finely powdered)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure both the iron tartrate sample and KBr powder are thoroughly dry to avoid interference from adsorbed water. This can be achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.
-
Grinding: Add approximately 1-2 mg of the iron tartrate sample to an agate mortar. Add about 100-200 mg of dry KBr powder.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background spectrum, typically of the empty sample compartment or a pure KBr pellet, to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Record the FTIR spectrum of the iron tartrate pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Process the resulting spectrum to identify peak positions and intensities corresponding to the vibrational modes of the compound.
Visualization: FTIR Experimental Workflow
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying iron(III)-tartrate complexes in solution. The technique probes electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination complex. The position (λ_max) and intensity of these absorption bands are sensitive to the pH of the solution and the stoichiometry of the complex. The formation of the Fe(III)-tartrate complex is often accompanied by the appearance of a distinct color and a corresponding absorption band in the UV or visible region. For instance, the Fe(OH)²⁺ species, a precursor in aqueous solution, shows maximum absorbance around 300 nm, extending to 400 nm.[6]
Data Presentation: UV-Vis Absorption of Iron(III)-Tartrate Complexes
The following table summarizes reported absorption maxima for Fe(III)-tartrate and related complexes in aqueous solutions.
| Complex/System | λ_max (nm) | Conditions | Reference(s) |
| Fe(III)/D-Tartrate | ~300 - 400 | pH = 3.0, absorption decreases with irradiation | [7] |
| Fe(III) complex with HTP* | 410 | pH = 4.0 | [8] |
| Tris(β-diketonato)iron(III) | 270 - 380 | Varies with ligand substituents | [9] |
Note: HTP (N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide) is a different ligand shown for comparison of Fe(III) complex absorption.
Experimental Protocol: UV-Vis Analysis of Iron(III)-Tartrate Complex
This protocol outlines a general method for the spectrophotometric determination of iron by forming a colored complex with tartaric acid.[8][10][11]
Materials:
-
Stock solution of Iron(III) (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentration.
-
Tartaric acid solution.
-
Buffer solutions (e.g., acetate (B1210297) buffer for pH 4).
-
UV-Vis spectrophotometer.
-
Quartz or glass cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Blank: Prepare a blank solution by mixing the buffer and tartaric acid solution in a volumetric flask and diluting to the mark with deionized water. This solution will be used to zero the spectrophotometer.
-
Preparation of Standards: Create a series of standard solutions with varying, known concentrations of Fe(III). To each volumetric flask, add a fixed amount of buffer solution and tartaric acid solution, followed by a specific volume of the Fe(III) stock solution. Dilute to the mark with deionized water and mix thoroughly.
-
Sample Preparation: Prepare the unknown sample in the same manner, using the same amounts of buffer and tartaric acid.
-
Spectrometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max).
-
Calibration: Fill a cuvette with the blank solution, place it in the spectrophotometer, and zero the absorbance.
-
Measurement: Measure the absorbance of each standard solution and the unknown sample at the determined λ_max.
-
Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve, based on Beer's Law.
Visualization: Logic of UV-Vis for Complex Analysis
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds. It provides precise information about the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and the local coordination symmetry of the iron nucleus.[12] The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
-
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron. High-spin Fe²⁺ typically exhibits a larger, more positive isomer shift than high-spin Fe³⁺.
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the ligand environment.
Data Presentation: Typical Mössbauer Parameters for High-Spin Iron
This table provides typical ranges for Mössbauer parameters for high-spin ferrous and ferric iron in octahedral coordination, which is expected for iron tartrate.
| Iron State | Spin State | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference(s) |
| Fe²⁺ (Ferrous) | High-Spin (S=2) | +0.6 to +1.4 | > 2.0 | [13] |
| Fe³⁺ (Ferric) | High-Spin (S=5/2) | +0.2 to +0.5 | < 1.0 | [13][14] |
Isomer shifts are reported relative to α-Fe at room temperature.
Experimental Protocol: Mössbauer Spectroscopy
This protocol provides a general overview of sample preparation and data acquisition for ⁵⁷Fe Mössbauer spectroscopy.
Materials:
-
Iron tartrate sample (powdered).
-
Sample holder (typically a plastic or lead-free metal cup).
-
Mössbauer spectrometer with a ⁵⁷Co source.
-
Cryostat (for low-temperature measurements, if required).
Procedure:
-
Sample Preparation: The solid iron tartrate sample should be finely powdered to ensure a uniform thickness and random orientation of crystallites.
-
Loading: Pack the powdered sample into the sample holder. The optimal sample thickness depends on the iron content to maximize resonant absorption without excessive electronic absorption.
-
Spectrometer Setup: Mount the sample in the spectrometer's sample chamber. If performing measurements at low temperatures, mount the sample within a cryostat.
-
Data Acquisition: The ⁵⁷Co source is moved with a precise velocity pattern (typically a constant acceleration). Gamma-rays transmitted through the sample are counted by a detector as a function of the source velocity.
-
Spectrum Generation: A spectrum is generated by plotting the gamma-ray counts versus the velocity of the source. The absorption dips (resonances) correspond to the nuclear transitions in the ⁵⁷Fe atoms within the sample.
-
Data Fitting: The resulting spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and relative abundance of different iron species.
Visualization: Principle of Mössbauer for Fe State Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard ¹H and ¹³C NMR spectroscopy is generally not a primary technique for the structural elucidation of iron tartrate. Both Fe²⁺ and Fe³⁺ are paramagnetic ions, meaning they possess unpaired electrons. The presence of these unpaired electrons creates a strong local magnetic field that significantly affects the nuclear spins of the tartrate ligand.[15]
This interaction leads to two main effects that complicate standard NMR analysis:
-
Extreme Chemical Shifts: The paramagnetic influence can shift NMR signals far outside the typical diamagnetic range, making them difficult to observe and assign.[16][17]
-
Rapid Nuclear Relaxation: The unpaired electrons provide a highly efficient mechanism for nuclear spin relaxation, causing severe broadening of the NMR signals. Nuclei close to the paramagnetic center often have their signals broadened to the point where they merge with the baseline and become undetectable.[18]
Due to these challenges, techniques other than standard NMR are required for detailed structural analysis of paramagnetic complexes.
Applications in Drug Development
The spectroscopic characterization of iron tartrate is vital for drug development professionals. Ferrous tartrate is used in oral iron supplements, and its stability and formulation are critical for bioavailability and minimizing side effects.[1][2][19]
-
Quality Control: FTIR spectroscopy can be used as a rapid quality control method to confirm the identity of the iron tartrate salt and detect impurities or degradation products.
-
Stability Studies: Changes in the FTIR or Mössbauer spectra over time under various storage conditions can indicate oxidation of Fe²⁺ to the less bioavailable Fe³⁺.
-
Formulation Development: Spectroscopic methods can assess the interaction of iron tartrate with excipients in a tablet formulation, ensuring the active ingredient remains stable and is released appropriately.[20] UV-Vis spectroscopy can be used to monitor the dissolution of the formulation.
References
- 1. Ferrous tartrate - Wikipedia [en.wikipedia.org]
- 2. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbpr.net [ijbpr.net]
- 9. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mössbauer spectroscopy of Fe/S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 19. US8802114B2 - Pharmaceutical compositions of iron for oral administration - Google Patents [patents.google.com]
- 20. ajprd.com [ajprd.com]
An In-depth Technical Guide to the Thermal Decomposition of Iron Tartrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of iron tartrate nanoparticles. It covers the synthesis of these nanoparticles, detailed experimental protocols for their thermal analysis, and an examination of their decomposition behavior. This document is intended to be a valuable resource for researchers and professionals working in materials science, nanotechnology, and drug development, offering insights into the thermal properties and stability of these nanomaterials.
Introduction
Iron tartrate nanoparticles are of growing interest due to their potential applications in various fields, including as drug delivery carriers and contrast agents in magnetic resonance imaging (MRI). Understanding their thermal stability and decomposition characteristics is crucial for determining their suitability for applications that involve thermal processing or for assessing their shelf-life and behavior in biological systems. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are powerful tools for investigating these properties.
Synthesis of Iron(II) Tartrate Nanoparticles
A common and effective method for synthesizing iron(II) tartrate nanoparticles is through a wet chemical precipitation technique.[1][2] This approach allows for good control over particle size and morphology.
This protocol is adapted from the method described by Lathiya et al. (2018).[1][2]
Materials:
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of iron(II) sulfate.
-
Prepare an aqueous solution of tartaric acid.
-
Prepare an aqueous solution of sodium metasilicate.
-
Prepare an aqueous solution of Triton X-100.
-
-
Reaction:
-
The sodium metasilicate solution is utilized to facilitate the reaction between iron(II) sulfate and tartaric acid.[1][2]
-
Mix the precursor solutions in a controlled manner. The presence of the surfactant, Triton X-100, aids in controlling the particle size and preventing agglomeration.
-
The chemical reaction for the formation of iron(II) tartrate is as follows: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄[1]
-
-
Purification:
-
The resulting precipitate of iron(II) tartrate nanoparticles is collected.
-
Wash the nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and surfactant.
-
Centrifugation is typically used to separate the nanoparticles from the solution after each washing step.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at a low temperature to obtain a fine powder.
-
The following diagram illustrates the workflow for the wet chemical synthesis of iron(II) tartrate nanoparticles.
Caption: Workflow for the synthesis of iron(II) tartrate nanoparticles.
Physicochemical Properties of Iron Tartrate Nanoparticles
The synthesized iron(II) tartrate nanoparticles typically exhibit the following properties:
| Property | Description | Reference |
| Crystal Structure | Orthorhombic | [1] |
| Average Crystallite Size | 28-35 nm (calculated by Scherrer's formula and Williamson-Hall method) | [1] |
| Morphology | Nearly spherical | [1][2] |
| Particle Size (TEM) | 30-50 nm | [1][2] |
| Magnetic Property | Paramagnetic at room temperature | [2] |
Thermal Decomposition of Iron Tartrate Nanoparticles
The thermal stability and decomposition of iron tartrate nanoparticles are critical parameters for their application. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the weight loss and thermal events as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled with a differential thermal analyzer (DTA) is ideal.
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the dried iron tartrate nanoparticle powder (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of around 800-1000°C.
-
A constant heating rate, typically 10°C/min, is applied.
-
-
Data Acquisition:
-
Record the sample weight, temperature, and heat flow as a function of time.
-
The thermal decomposition of iron tartrate nanoparticles occurs in distinct stages. The following data for iron(III) tartrate pentahydrate provides a valuable reference for the expected decomposition behavior of iron tartrate.[3]
| Stage | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Theoretical) | Description |
| 1 | 50 - 120 | 13.93 | 13.56 | Loss of water of crystallization (dehydration) |
| 2 | 200 - 290 | 61.96 | 65.04 | Decomposition of anhydrous iron(III) tartrate to iron(III) oxide |
Data adapted from the thermal decomposition of iron(III) tartrate pentahydrate.[3]
For iron(II) tartrate nanoparticles, studies have shown that they are stable up to approximately 100°C, after which they begin to decompose through various stages.[1][2] The final decomposition product is typically an iron oxide.[1]
Based on the thermal decomposition of similar metal tartrates and oxalates, a plausible decomposition pathway for iron(II) tartrate dihydrate (a likely form after synthesis and drying) can be proposed.
Caption: Proposed thermal decomposition pathway for iron(II) tartrate dihydrate.
Explanation of the Pathway:
-
Dehydration: The first stage of decomposition involves the loss of water molecules of crystallization, resulting in anhydrous iron(II) tartrate. This is typically an endothermic process.
-
Decomposition of the Anhydrous Salt: The anhydrous iron(II) tartrate then decomposes at higher temperatures. This process involves the breakdown of the tartrate ligand, leading to the formation of iron(II) oxide (wüstite) and various gaseous products such as carbon monoxide, carbon dioxide, and water vapor. This step is often exothermic.[3]
-
Oxidation: If the thermal decomposition is carried out in an oxidizing atmosphere (e.g., air), the initially formed iron(II) oxide may be further oxidized to iron(III) oxide (hematite) or magnetite (Fe₃O₄) at higher temperatures.
Conclusion
This technical guide has provided a detailed overview of the synthesis and thermal decomposition of iron tartrate nanoparticles. The wet chemical synthesis method offers a reliable route for producing nanoparticles with controlled size and morphology. The thermal decomposition of these nanoparticles proceeds in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt to form iron oxide. A thorough understanding of these thermal properties is essential for the quality control and application of iron tartrate nanoparticles in various scientific and industrial fields, particularly in the development of novel drug delivery systems and diagnostic agents. The provided experimental protocols and data serve as a valuable resource for researchers in this area.
References
Technischer Leitfaden zum Lebensmittelzusatzstoff E 534 (Eisentartrat)
Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.
Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Lebensmittelzusatzstoff E 534, auch bekannt als Eisentartrat. Er behandelt die chemische Identität, Herstellung, Anwendung, regulatorische Aspekte und toxikologische Bewertung der Substanz.
Chemische Identität und Nomenklatur
This compound (E 534) ist ein Komplexierungsprodukt, das in der Lebensmittelindustrie als Trennmittel eingesetzt wird.[1][2] Die für den Lebensmittelzusatzstoff relevante Form ist spezifisch das Eisen(III)-meso-Tartrat.[1]
Tabelle 1: Nomenklatur und chemische Identifikatoren von E 534
| Parameter | Beschreibung |
|---|---|
| E-Nummer | E 534[3][4][5] |
| Chemische Bezeichnung | Eisen(III)-meso-Tartrat[1][4] |
| Synonyme | This compound, Iron (III) meso-Tartrate |
| CAS-Nummer | 1280193-05-6 (für den Lebensmittelzusatzstoff-Komplex)[1][6] |
| Summenformel | Fe₂(C₄H₄O₆)₃ (für Eisen(III)-Tartrat)[7] |
Physikalisch-chemische Eigenschaften
Der Lebensmittelzusatzstoff wird als dunkelgrüne, wässrige Lösung beschrieben.[1] Seine physikalisch-chemischen Eigenschaften sind entscheidend für seine Funktion als Trennmittel.
Tabelle 2: Physikalisch-chemische Eigenschaften von this compound (E 534)
| Eigenschaft | Wert / Beschreibung |
|---|---|
| Erscheinungsbild | Dunkelgrüne Lösung[1] |
| Löslichkeit in Wasser | Sehr gut löslich[1] |
| pH-Wert (der Lösung) | 3,5 – 3,9[1] |
| Molare Masse | 555,90 g/mol (für Fe₂(C₄H₄O₆)₃)[8][9] |
| Massenanteil (Komplex) | ca. 35 % in der Lösung[1] |
Herstellung und Synthese
Die Herstellung von this compound für die Verwendung als Lebensmittelzusatzstoff E 534 ist ein spezifischer chemischer Prozess. Er beginnt mit der Isomerisierung von L-Weinsäure zu meso-Weinsäure, gefolgt von einer Komplexierungsreaktion mit einem Eisen(III)-Salz.[1][2]
Experimentelles Protokoll (Generalisiertes Syntheseverfahren)
Das folgende Protokoll beschreibt ein generalisiertes Verfahren zur Herstellung von this compound basierend auf publizierten Prinzipien:
-
Isomerisierung: L-Weinsäure wird in wässriger Lösung in einem Autoklaven über 5 % konzentriert. Die Lösung wird unter Rühren auf 155-175 °C erhitzt und für 8-48 Stunden gehalten, um die Umwandlung in meso-Weinsäure zu fördern.[10]
-
Reaktionskontrolle: Der Fortschritt der Isomerisierung wird analytisch überwacht. Die Reaktion wird gestoppt, wenn mehr als 30 % der L-Weinsäure in meso-Weinsäure umgewandelt sind.[10]
-
Abkühlung und Filtration: Das Reaktionsgemisch wird auf Raumtemperatur abgekühlt und filtriert, um nicht umgesetzte Ausgangsstoffe zu entfernen.
-
Komplexierung: Der filtrierten meso-Weinsäure-Lösung wird eine stöchiometrische Menge einer Eisen(III)-Quelle, wie z. B. Eisen(III)-chlorid, unter kontrollierten pH-Bedingungen langsam zugegeben.[1][2]
-
pH-Einstellung und Stabilisierung: Der pH-Wert der resultierenden Lösung wird auf den Zielbereich von 3,5-3,9 eingestellt.[1] Die Lösung wird anschließend auf den gewünschten Massenanteil von ca. 35 % konzentriert.
Abbildung 1: Schematischer Arbeitsablauf der Synthese von this compound (E 534).
Anwendung und regulatorischer Status
This compound E 534 ist in der Europäischen Union gemäß der Verordnung (EG) Nr. 1333/2008 als Lebensmittelzusatzstoff zugelassen.[1][6] Seine Hauptfunktion ist die eines Trennmittels (Rieselhilfe) in Kochsalz und Salzersatzprodukten.[1][2][6] Es verbessert die Fließeigenschaften und verhindert die Bildung von Klumpen, die durch Feuchtigkeit während der Lagerung entstehen.[1][6]
Tabelle 3: Regulatorische Grenzwerte für die Verwendung von E 534 in der EU
| Lebensmittelkategorie | Maximal zulässiger Gehalt (mg/kg) |
|---|
| 12.1.1: Kochsalz und Salzersatzstoffe | 110[1][6][11][12][13] |
Toxikologische Bewertung
Die Europäische Behörde für Lebensmittelsicherheit (EFSA) hat die Sicherheit von this compound bewertet und ist zu dem Schluss gekommen, dass bei den vorgeschlagenen Verwendungszwecken und -mengen keine Sicherheitsbedenken bestehen.[14]
-
ADI-Wert: Für this compound wurde kein ADI-Wert ("Acceptable Daily Intake" oder erlaubte Tagesdosis) festgelegt.[1][6] Dies deutet auf eine geringe toxikologische Relevanz bei der zugelassenen Verwendung hin.
-
Metabolismus: Es wird erwartet, dass der Komplex nach der Einnahme in seine Bestandteile, Eisen(III) und Tartrat, zerfällt.[14]
-
Sicherheitsbewertung: Die Sicherheitsbewertung der EFSA basierte auf einer begrenzten toxikologischen Datenbasis, was durch die sehr geringe Exposition gegenüber dem Zusatzstoff gerechtfertigt wurde.[14] Eine Ausweitung der Verwendung oder der zulässigen Höchstmengen würde eine neue Risikobewertung erfordern.[14]
Abbildung 2: Vereinfachter logischer Ablauf der Sicherheitsbewertung für Lebensmittelzusatzstoffe.
Tabelle 4: Zusammenfassung der toxikologischen Bewertung
| Endpunkt | Ergebnis / Schlussfolgerung |
|---|---|
| Akute Toxizität | Gering, basierend auf der chemischen Natur und der geringen Exposition. |
| Metabolismus | Dissoziation in Eisen(III) und Tartrat-Ionen im Magen-Darm-Trakt wird erwartet.[14] |
| ADI-Wert | Nicht festgelegt ("not specified").[1][6] |
| EFSA-Schlussfolgerung | Keine Sicherheitsbedenken bei der zugelassenen Verwendung in Salz mit bis zu 110 mg/kg.[14] |
Analytische Methoden (Hypothetischer Ansatz)
Die quantitative Bestimmung von E 534 in einer Lebensmittelmatrix wie Salz erfordert typischerweise die separate Analyse seiner Hauptkomponenten.
Methodisches Vorgehen (Workflow)
-
Probenvorbereitung: Eine bekannte Menge der salzhaltigen Probe wird in deionisiertem Wasser gelöst, um eine klare wässrige Lösung zu erhalten.
-
Eisenbestimmung: Der Eisengehalt kann mittels Atomabsorptionsspektroskopie (AAS) oder Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) quantifiziert werden. Diese Methoden bieten eine hohe Empfindlichkeit und Spezifität für die Elementanalyse.
-
Tartratbestimmung: Die Konzentration des Tartrat-Anions kann mittels Hochleistungsflüssigkeitschromatographie (HPLC), oft in Kopplung mit einem UV- oder Massenspektrometrie-Detektor, bestimmt werden.
-
Datenanalyse: Die erhaltenen Konzentrationen von Eisen und Tartrat werden verwendet, um den Gehalt des ursprünglichen this compound-Komplexes in der Probe zu berechnen.
Abbildung 3: Hypothetischer Arbeitsablauf zur Analyse von E 534 in einer Salzmatrix.
Fazit
This compound (E 534) ist ein zugelassener und als sicher bewerteter Lebensmittelzusatzstoff, der ausschließlich als Trennmittel in Kochsalz und dessen Substituten eingesetzt wird. Seine Funktion besteht darin, die Rieselfähigkeit zu gewährleisten. Die Herstellung erfolgt durch einen spezifischen chemischen Prozess, um Eisen(III)-meso-Tartrat zu bilden. Aufgrund der streng limitierten Anwendung und der daraus resultierenden geringen Exposition wurden keine gesundheitlichen Bedenken festgestellt und kein ADI-Wert festgelegt.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound [yumda.com]
- 3. sozialministerium.gv.at [sozialministerium.gv.at]
- 4. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 5. Liste der Lebensmittelzusatzstoffe – Wikipedia [de.wikipedia.org]
- 6. This compound [yumda.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. Ferric tartrate | C12H12Fe2O18 | CID 14513254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 11. E534 Iron tartrate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 12. E534 this compound - Zusatzstoffe - Lebensmittel - Risiken/Fakten/Hintergründe [food-detektiv.de]
- 13. This compound - ChemInfo Public [recherche.chemikalieninfo.de]
- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
An In-depth Technical Guide on the Molecular Structure of Iron(III) meso-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron(III) meso-tartrate (B1217512) is a metal-organic complex of significant interest, notably for its application as an anti-caking agent.[1][2] This technical guide provides a comprehensive overview of the current understanding of its molecular structure. While a definitive single-crystal X-ray diffraction structure of an isolated iron(III) meso-tartrate complex is not yet publicly available, a robust model has been proposed based on a combination of experimental data and molecular modeling.[1][2] The predominant and active form of this complex in solution is understood to be a binuclear iron(III) species with two bridging meso-tartrate ligands.[1][2] This guide synthesizes the available structural information, details the experimental protocols employed for its characterization, and presents the known quantitative data.
Proposed Molecular Structure
The most widely accepted structure for iron(III) meso-tartrate in solution is a binuclear complex.[1][2] In this model, two iron(III) ions are bridged by two meso-tartrate ligands. Each iron atom is in a distorted octahedral coordination environment. This coordination is completed by the oxygen atoms from the carboxylate and hydroxyl groups of the meso-tartrate ligands, as well as a water molecule.[1][3] The iron atoms in this binuclear arrangement are antiferromagnetically coupled.[1][2]
The proposed structure of the binuclear iron(III) meso-tartrate complex is crucial for its function as an anti-caking agent. The coordination of a water molecule to each iron atom results in an octahedral symmetry.[1][2] The removal of this water molecule exposes a flat and charged site that is believed to interact with the crystal surfaces of materials like sodium chloride, thereby preventing caking.[1][2]
Quantitative Structural and Spectroscopic Data
Definitive crystallographic data, including precise bond lengths and angles for an isolated iron(III) meso-tartrate complex, are not available in the current scientific literature. The data presented below is based on the proposed solution-state structure and comparative data from similar iron-carboxylate complexes.
Table 1: Proposed Coordination Environment of Iron(III) in the Binuclear meso-Tartrate Complex
| Feature | Description | Reference |
| Central Metal Ion | Iron(III), Fe³⁺ | [1][2] |
| Coordination Number | 6 | [1][3] |
| Geometry | Distorted Octahedral | [1][3] |
| Ligands | 2 x bridging meso-tartrate, 1 x water molecule per Fe(III) ion | [1][2] |
| Magnetic Property | Antiferromagnetically coupled | [1][2] |
Table 2: Comparative Crystallographic Data for a Related Iron(III) Tartrate Complex (DL-tartrate)
Note: This data is for a related iron(III) complex with sodium DL-tartrate and is provided for comparative purposes. It does not represent the meso-tartrate structure.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 10.909(5) |
| b (Å) | 10.222(5) |
| c (Å) | 6.998(5) |
| α (°) | 102.96(5) |
| β (°) | 100.64(5) |
| γ (°) | 111.10(5) |
| (Source: Ivanov & Kosoy, 1975) |
Experimental Protocols
The characterization of the iron(III) meso-tartrate complex has involved a combination of synthesis, spectroscopic analysis, and molecular modeling.
Synthesis of Iron(III) meso-Tartrate Complex
A general method for the preparation of an iron-tartrate-sodium complex involves the following steps:
-
Isomerization of Tartaric Acid: L-tartaric acid is heated in an aqueous solution (e.g., at 155-175 °C for 8-48 hours) to induce conversion to meso-tartaric acid.[4]
-
Complexation: A solution containing Fe³⁺ ions (e.g., from ferric chloride or ferric sulfate) is added to the meso-tartaric acid solution with stirring.[4]
-
Neutralization and Stabilization: A solution containing Na⁺ ions (e.g., sodium hydroxide (B78521) or sodium carbonate) is added to the mixture, and it is stirred until a clear, uniform solution is obtained without precipitation.[4] The final pH of the complex solution is typically in the range of 2-11.[4]
Structural Characterization Techniques
-
X-ray Crystallography: While a single-crystal structure of the binuclear iron(III) meso-tartrate complex has not been reported, powder X-ray diffraction (XRD) can be employed to analyze the solid-state form of iron tartrate compounds. For instance, powder XRD studies on iron(II) tartrate nanoparticles have indicated an orthorhombic crystal structure.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups involved in the coordination to the iron center. Characteristic vibrational bands for carboxylate (COO⁻) and hydroxyl (O-H) groups would be expected to shift upon complexation with iron.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex and confirm the presence of Fe(III) in a coordinated environment. The absorption spectra of Fe(III)-carboxylate complexes are known to be sensitive to the coordination environment and pH.
-
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and local environment of iron atoms. It would be instrumental in confirming the +3 oxidation state of iron and providing insights into the symmetry of the coordination sphere and the magnetic coupling between the iron centers.
-
Molecular Modeling: In the absence of a crystal structure, computational methods such as density functional theory (DFT) are employed to model the structure of the complex and predict its properties. This approach was used to arrive at the proposed binuclear structure of iron(III) meso-tartrate.[1][2]
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of the iron(III) meso-tartrate complex.
Caption: Workflow for the synthesis and characterization of iron(III) meso-tartrate.
Conclusion
The molecular structure of iron(III) meso-tartrate is best described by a binuclear complex with bridging meso-tartrate ligands, where each iron atom possesses a distorted octahedral geometry. This model, supported by a combination of experimental evidence and computational modeling, provides a solid foundation for understanding the properties and applications of this complex. Further research, particularly the successful crystallization and single-crystal X-ray diffraction analysis of the complex, is necessary to definitively elucidate its solid-state structure and provide precise atomic coordinates and bonding parameters. Such data would be invaluable for researchers in materials science, coordination chemistry, and drug development, enabling a more detailed understanding of its structure-function relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102099294B - Process for preparing compositions comprising meso-tartaric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and History of Iron Tartrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron tartrate, a compound of iron and tartaric acid, holds a significant place in the historical annals of medicinal chemistry and has seen renewed interest in modern materials science and drug development. Historically recognized for its use as an iron supplement, particularly in the form of "Iron Wine" or "Vinum Ferri," its synthesis has evolved from traditional digestive methods to sophisticated nanoparticle fabrication. This technical guide provides a comprehensive overview of the discovery and history of iron tartrate synthesis, detailing experimental protocols, quantitative data, and the biological context for its application.
Historical Perspective: The Era of "Iron Wine"
In the 19th and early 20th centuries, iron tartrate was a common remedy for anemia and was typically prepared through a digestive method.[1] This process involved the prolonged maceration of "tartarated iron" or iron wire in sherry. The resulting "Iron Wine" or Vinum Ferri was a palatable and effective way to administer iron.[1]
The Enigmatic "Tartarated Iron"
The exact nature of "tartarated iron" in 19th-century formularies is not consistently defined, but it generally referred to a complex of iron with tartaric acid or its salts. The preparation of Vinum Ferri as described in historical texts involved digesting iron wire in sherry for a month, allowing for the slow formation of soluble iron tartrate through the interaction of the iron with the tartaric acid naturally present in the wine.[1] Another formulation for "Wine of Iron" from the National Formulary describes a preparation containing iron and ammonium (B1175870) citrate (B86180) in tincture of sweet orange peel, syrup, and sherry wine.[2]
Modern Synthesis of Iron Tartrate
Contemporary methods for synthesizing iron tartrate offer greater control over purity, particle size, and chemical structure. These methods can be broadly categorized into direct precipitation and wet chemical synthesis of nanoparticles.
Direct Precipitation of Ferrous Tartrate
A straightforward method for preparing ferrous tartrate involves the direct reaction of a ferrous salt with tartaric acid. This precipitation method allows for the isolation of ferrous tartrate as a solid.
Wet Chemical Synthesis of Iron Tartrate Nanoparticles
Recent advancements have focused on the synthesis of iron tartrate nanoparticles, which may offer enhanced bioavailability and novel applications. A common approach is a wet chemical technique.[3][4][5][6]
Quantitative Data on Iron Tartrate Synthesis
A critical aspect of evaluating any synthesis method is the quantitative analysis of its outcome. The following tables summarize key quantitative data for the modern synthesis of iron tartrate nanoparticles.
| Parameter | Value | Reference |
| Reactants | Iron(II) Sulphate, Tartaric Acid, Sodium Metasilicate (B1246114), Triton X-100 | [3][4][5][6] |
| Average Crystallite Size | 35.28 nm (from XRD using Scherrer's formula) | [3][4][5] |
| Particle Morphology | Nearly spherical | [3][4][5] |
| Particle Size Range (from TEM) | 30 to 50 nm | [3][4][5] |
| Thermal Stability | Stable up to 100 °C | [3][4][5] |
Note: Specific reaction yields and purity percentages for these methods are not extensively reported in the reviewed literature, representing a gap for future research.
Experimental Protocols
Protocol 1: Historical Digestive Method for "Iron Wine" (Vinum Ferri)
This protocol is based on historical descriptions and represents a traditional method for preparing a medicinal iron tartrate solution.
Materials:
-
Iron wire
-
Sherry wine
Procedure:
-
Place a quantity of iron wire into a suitable vessel.
-
Pour sherry wine over the iron wire, ensuring it is fully submerged.
-
Seal the vessel and allow the mixture to macerate for a period of 30 days.[1]
-
Agitate the mixture periodically.
-
After the maceration period, decant the liquid to separate it from the remaining iron wire. The resulting liquid is "Iron Wine."
Protocol 2: Wet Chemical Synthesis of Iron Tartrate Nanoparticles
This protocol details a modern method for the production of iron tartrate nanoparticles.[3][4][5][6]
Materials:
-
Iron(II) sulphate (FeSO₄)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (Na₂SiO₃)
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of iron(II) sulphate, tartaric acid, and sodium metasilicate.
-
Prepare an aqueous solution of Triton X-100.
-
In a reaction vessel, combine the iron(II) sulphate and tartaric acid solutions.
-
Add the sodium metasilicate solution to the mixture. The sodium metasilicate facilitates the reaction to form iron tartrate.
-
Add the Triton X-100 solution to act as a surfactant, controlling particle size and preventing agglomeration.
-
Stir the reaction mixture for a specified time under controlled temperature and pH.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted reagents and byproducts.
-
Dry the precipitate under appropriate conditions to obtain iron tartrate nanoparticles.
Visualizing Synthesis and Biological Pathways
Experimental Workflow for Wet Chemical Synthesis of Iron Tartrate Nanoparticles
Caption: Workflow for the wet chemical synthesis of iron tartrate nanoparticles.
Cellular Uptake of Iron
The biological activity of iron tartrate is primarily as a source of iron. The cellular uptake of iron is a complex process involving distinct pathways for ferric (Fe³⁺) and ferrous (Fe²⁺) iron.
Caption: Separate pathways for cellular uptake of ferric and ferrous iron.
Biological Signaling and Drug Development Implications
While iron tartrate itself has not been extensively studied for its direct impact on specific signaling pathways, its role as an iron donor is of significant interest in drug development. Iron is a critical cofactor for numerous enzymes and is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of iron metabolism is a hallmark of several diseases, including cancer.
Recent research has shown that oncogenic KRAS signaling can lead to an accumulation of ferrous iron (Fe²⁺) in tumor cells. This has led to the development of ferrous iron-activatable drug conjugates (FeADCs), which are designed to release a therapeutic agent upon interaction with the high levels of ferrous iron in cancer cells, thereby achieving tumor-selective drug delivery and activation.[7] This approach could potentially be applicable to drugs that are activated by reduction, with iron tartrate serving as a potential source of the activating ferrous iron.
Furthermore, iron is known to influence major signaling cascades such as the MAPK/ERK pathway.[7] By modulating intracellular iron levels, compounds like iron tartrate could indirectly affect these pathways, although further research is needed to elucidate the specific effects of iron tartrate in this context.
Conclusion
The synthesis of iron tartrate has a rich history, from its origins as a key component of medicinal "Iron Wine" to its modern production as precisely engineered nanoparticles. While historical methods relied on slow, digestive processes, contemporary chemical techniques offer enhanced control and purity. The primary biological role of iron tartrate remains that of an iron supplement, with its constituent ferrous or ferric ions being taken up by distinct cellular pathways. The growing understanding of the role of iron in pathological conditions, such as cancer, opens new avenues for the application of iron compounds like iron tartrate in targeted drug delivery and therapy. Further research is warranted to fully characterize the quantitative aspects of various synthesis methods and to explore the specific interactions of iron tartrate with cellular signaling pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Ferrous iron-activatable drug conjugate achieves potent MAPK blockade in KRAS-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Iron Tartrate Nanoparticles via Wet Chemical Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of iron tartrate nanoparticles using a wet chemical method, their subsequent functionalization for drug loading, and relevant characterization data. The information is intended to guide researchers in the development of iron tartrate nanoparticles as potential drug delivery vehicles.
Introduction
Iron-based nanoparticles have garnered significant attention in the biomedical field, particularly in drug delivery, owing to their magnetic properties, biocompatibility, and ease of functionalization.[1][2] Iron tartrate nanoparticles, specifically, offer a surface rich in carboxyl groups from the tartrate molecule, which can be leveraged for the covalent attachment of therapeutic agents. This document outlines a reproducible wet chemical synthesis method and a standard protocol for conjugating amine-containing drugs to the nanoparticle surface.
Synthesis of Iron Tartrate Nanoparticles
This protocol is adapted from the wet chemical synthesis method described by Lathiya et al.[3][4] It involves the reaction of iron(II) sulfate (B86663) with tartaric acid in the presence of sodium metasilicate (B1246114), which facilitates the formation of iron tartrate. A surfactant is used to control the size and prevent agglomeration of the nanoparticles.
Materials and Reagents
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (Na₂SiO₃)
-
Triton X-100
-
Deionized water
Experimental Protocol
-
Preparation of Precursor Solutions:
-
Prepare aqueous solutions of iron(II) sulfate, tartaric acid, and sodium metasilicate.
-
Add Triton X-100 to the appropriate solution as a surfactant.
-
-
Reaction:
-
Nanoparticle Formation:
-
Stir the reaction mixture vigorously at a controlled temperature.
-
Observe the formation of a precipitate, indicating the synthesis of iron tartrate nanoparticles.
-
-
Purification:
-
Separate the nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at a low temperature to obtain a fine powder.
-
Characterization Data
The synthesized iron tartrate nanoparticles are expected to exhibit the following characteristics based on the literature[3][4]:
| Parameter | Value | Method of Analysis |
| Average Crystallite Size | 35.28 nm | Powder X-ray Diffraction (XRD) using Scherrer's formula |
| Particle Size (from TEM) | 30 - 50 nm | Transmission Electron Microscopy (TEM) |
| Morphology | Nearly spherical | Transmission Electron Microscopy (TEM) |
| Crystal Structure | Orthorhombic | Powder X-ray Diffraction (XRD) |
| Thermal Stability | Stable up to 100 °C | Thermogravimetric Analysis (TGA) |
Drug Conjugation to Iron Tartrate Nanoparticles
The tartrate molecules on the surface of the nanoparticles present carboxylic acid functional groups that can be activated for the covalent attachment of drugs containing primary amine groups. A widely used and effective method for this is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][5]
Materials and Reagents
-
Synthesized iron tartrate nanoparticles
-
Amine-containing drug of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Washing Buffer (e.g., PBS with a small amount of surfactant like Tween 20)
Experimental Protocol: Two-Step EDC-NHS Coupling
-
Nanoparticle Activation:
-
Disperse the iron tartrate nanoparticles in the Activation Buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.
-
Add the EDC and sulfo-NHS solutions to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation.
-
Remove the supernatant containing excess EDC and sulfo-NHS.
-
Resuspend the nanoparticles in Coupling Buffer. Repeat this washing step at least twice.
-
-
Drug Conjugation:
-
Dissolve the amine-containing drug in the Coupling Buffer.
-
Add the drug solution to the washed, activated nanoparticles.
-
Incubate the mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to deactivate any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the drug-conjugated nanoparticles multiple times with the Washing Buffer to remove unreacted drug and quenching reagents.
-
Resuspend the final product in a suitable storage buffer.
-
Cellular Interactions and Uptake
The cellular uptake of iron-based nanoparticles is a complex process influenced by factors such as size, shape, and surface chemistry.[6] For drug delivery applications, understanding these mechanisms is crucial.
Mechanisms of Cellular Uptake
Iron oxide nanoparticles are typically internalized by cells through various endocytic pathways:
-
Clathrin-Mediated Endocytosis: A common pathway for the uptake of nanoparticles.
-
Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing extracellular fluid and its contents.[4]
The tartrate coating, with its negative charge at physiological pH, may influence the interaction with the cell membrane, which is also negatively charged. However, interactions with proteins in the cell culture medium can alter the surface properties of the nanoparticles, affecting their uptake.
Potential Signaling Pathways
The interaction of iron-based nanoparticles with cells can trigger various signaling pathways:
-
Reactive Oxygen Species (ROS) Generation: Iron nanoparticles can catalyze the formation of ROS, which can lead to oxidative stress and affect cellular signaling.
-
Inflammatory Responses: Nanoparticles can be recognized by immune cells, leading to the activation of inflammatory pathways.
-
ERK Pathway: Some studies have shown that iron oxide nanoparticles can activate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and survival.[7]
The specific impact of the tartrate coating on these pathways requires further investigation.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. nanohybrids.net [nanohybrids.net]
- 6. emsdiasum.com [emsdiasum.com]
- 7. Toxicity of Nanoparticles and an Overview of Current Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Gel-Kristallisation von Eisentartrat-Einkristallen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Züchtung von Eisentartrat-Einkristallen mittels der Gel-Kristallisationstechnik. Die Gel-Methode ist besonders vorteilhaft für die Züchtung von Kristallen aus Substanzen mit geringer Löslichkeit oder solchen, die sich vor dem Schmelzen zersetzen. Sie ermöglicht die Bildung von hochreinen Einkristallen bei Umgebungstemperatur, indem sie die Konvektion unterdrückt und die Diffusion der Reaktanten verlangsamt, was zu einer kontrollierten Keimbildung und einem langsamen Kristallwachstum führt.
Einleitung
This compound-Kristalle sind aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen von wissenschaftlichem Interesse, einschließlich als Katalysatoren und in der pharmazeutischen Industrie.[1][2] Die Gel-Kristallisation ist eine effektive Methode zur Herstellung von Einkristallen dieser Verbindung. Bei diesem Verfahren diffundieren zwei lösliche Reaktanten durch ein Gelmedium, reagieren miteinander und bilden ein unlösliches oder relativ wenig lösliches kristallines Produkt.[3][4] Die Gelmatrix, typischerweise Agar-Agar oder Silikagel, dient dazu, die Anzahl der kritischen Keime zu begrenzen und die Geschwindigkeit des Kristallwachstums zu steuern.[5]
Experimentelle Protokolle
Zwei gängige Gelmedien für die Züchtung von this compound-Kristallen sind Agar-Agar-Gel und Silikagel. Nachfolgend werden die Protokolle für beide Methoden beschrieben.
2.1 Protokoll 1: Kristallisation in Agar-Agar-Gel (Einfache Diffusion)
Diese Methode wurde zur Züchtung von reinen Eisen(III)-tartrat-Kristallen verwendet.[1]
Materialien:
-
Eisen(III)-chlorid-Hexahydrat (FeCl₃·6H₂O)
-
Dinatriumtartrat
-
Ammoniumchlorid (NH₄Cl) (optional, zur Kontrolle der Keimbildung)
-
Agar-Agar-Pulver
-
Destilliertes Wasser
-
Reagenzgläser
Vorgehensweise:
-
Herstellung der Reaktantenlösungen:
-
Stammlösung A: 1 M Eisen(III)-chlorid-Hexahydrat (FeCl₃·6H₂O) in destilliertem Wasser.
-
Stammlösung B: 1 M Dinatriumtartrat in destilliertem Wasser.
-
Stammlösung C: 4 M Ammoniumchlorid (NH₄Cl) in destilliertem Wasser (falls verwendet).
-
-
Gel-Zubereitung:
-
1 g Agar-Agar-Pulver in 100 ml heißem, doppelt deionisiertem Wasser auflösen, um eine 1%ige (w/v) Lösung herzustellen.
-
10 ml der 1 M FeCl₃·6H₂O-Lösung (Stammlösung A) in ein Reagenzglas geben.
-
Die heiße 1%ige Agar-Agar-Lösung in das Reagenzglas mit der FeCl₃-Lösung geben.
-
Zur Kontrolle der Keimbildung und zur Verbesserung der Kristallqualität können 8,5 ml der 4 M NH₄Cl-Lösung (Stammlösung C) zur Gelmischung hinzugefügt werden.[1]
-
-
Gelierung und Alterung:
-
Das Reagenzglas bei Raumtemperatur stehen lassen, damit das Gel aushärten kann. Dieser Vorgang dauert in der Regel etwa 3 Tage.[1]
-
-
Kristallwachstum:
-
Nach der Gelierung und Alterung vorsichtig 15 ml der 1 M Dinatriumtartrat-Lösung (Stammlösung B) über das erstarrte Gel schichten.
-
Die Reagenzgläser an einem erschütterungsfreien Ort bei Raumtemperatur aufbewahren.
-
-
Beobachtung und Ernte:
-
Das Kristallwachstum über mehrere Tage bis Wochen beobachten. Die Kristalle bilden sich innerhalb der Gelmatrix.
-
Nach Abschluss des Wachstums die Kristalle vorsichtig aus dem Gel entnehmen, mit destilliertem Wasser waschen und an der Luft trocknen.
-
2.2 Protokoll 2: Kristallisation in Silikagel (Einfache Diffusion)
Diese Methode wird häufig für die Züchtung von Eisen(II)-tartrat-Kristallen verwendet.[2]
Materialien:
-
Eisen(II)-sulfat (FeSO₄)
-
Weinsäure (C₄H₆O₆)
-
Natriummetasilikat (Na₂SiO₃·9H₂O)
-
Salzsäure (HCl) oder Schwefelsäure (H₂SO₄) zur pH-Einstellung
-
Destilliertes Wasser
-
Reagenzgläser
Vorgehensweise:
-
Herstellung der Reaktantenlösungen:
-
Stammlösung A: Wässrige Lösung von Eisen(II)-sulfat (FeSO₄) in der gewünschten Konzentration.
-
Stammlösung B: Wässrige Lösung von Weinsäure (C₄H₆O₆) in der gewünschten Konzentration.
-
-
Gel-Zubereitung:
-
Eine Natriummetasilikatlösung mit einer spezifischen Dichte (z. B. 1,04 g/cm³) herstellen.
-
Die Weinsäurelösung (Stammlösung B) zur Natriummetasilikatlösung geben und den pH-Wert mit einer Säure (z. B. HCl) auf einen Wert zwischen 3 und 6 einstellen.[5]
-
Die Mischung in Reagenzgläser füllen.
-
-
Gelierung und Alterung:
-
Die Reagenzgläser bei Raumtemperatur stehen lassen, bis das Gel erstarrt ist.
-
Das Gel für eine bestimmte Zeit altern lassen, um die Härte zu erhöhen.[5]
-
-
Kristallwachstum:
-
Nach der Gelierung und Alterung die Eisen(II)-sulfat-Lösung (Stammlösung A) vorsichtig über das Gel schichten.
-
Die erwartete chemische Reaktion ist: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄.[2]
-
-
Beobachtung und Ernte:
-
Die Reagenzgläser an einem erschütterungsfreien Ort bei Raumtemperatur aufbewahren und das Kristallwachstum beobachten.
-
Nach Abschluss des Wachstums die Kristalle wie in Protokoll 1 beschrieben ernten.
-
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Daten aus der Charakterisierung von this compound-Kristallen zusammen, die mittels Gel-Kristallisation gezüchtet wurden.
| Charakterisierungsmethode | Parameter | Reines this compound | Kupfer-dotiertes this compound (Fe₀.₉₅Cu₀.₀₅C₄H₄O₆·2H₂O) | Referenz |
| Pulver-Röntgendiffraktometrie (XRD) | Kristallsystem | Orthorhombisch | Orthorhombisch | [6] |
| Raumgruppe | P212121 | - | [7] | |
| Gitterparameter a (Å) | 8.75 | - | [6] | |
| Gitterparameter b (Å) | 10.98 | - | [6] | |
| Gitterparameter c (Å) | 8.19 | - | [6] | |
| Thermogravimetrische Analyse (TGA) | Zersetzungsstufen | Hydratwasserverlust, dann Zersetzung zu Oxiden | Hydratwasserverlust, dann Zersetzung zu Oxiden | [1][2] |
| Gewichtsverlust bis 500 °C | ~98.83% | - | [1] | |
| Magnetische Suszeptibilität | Magnetisches Verhalten | Paramagnetisch | Paramagnetisch | [2] |
| Magnetische Suszeptibilität (χ) | 2.15 x 10⁻⁵ | 2.21 x 10⁻⁵ | [2] | |
| Magnetisches Moment (μ) | 5.02 | 5.08 | [2] | |
| Fourier-Transform-Infrarotspektroskopie (FTIR) | Charakteristische Banden (cm⁻¹) | ~3100-3600 (O-H-Streckschwingung), <1600 (C=O-Streckschwingung), 950-630 (O-H-Deformation und C-H-Streckschwingung) | Ähnliche Banden mit leichten Verschiebungen | [1][2] |
Visualisierungen
4.1 Experimenteller Arbeitsablauf
References
Application Notes and Protocols for XRD Analysis of Iron Tartrate Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the crystal structure of iron tartrate using X-ray Diffraction (XRD). Iron tartrate complexes, existing in both ferrous (Fe(II)) and ferric (Fe(III)) states, are significant in pharmaceutical and industrial applications. Understanding their crystal structure is crucial for quality control, stability assessment, and formulation development.
Introduction to Iron Tartrate and XRD Analysis
Iron tartrate is a metal-organic complex formed between iron ions and tartaric acid. It can exist in various forms, including different oxidation states of iron (Fe(II) and Fe(III)), hydration states, and potentially as various polymorphs.[1] These variations can significantly impact the material's physicochemical properties, such as solubility and bioavailability.[2]
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, enabling the determination of the crystal structure, phase identification, and assessment of crystallinity.
Crystal Structure Data of Iron Tartrate
The crystal structure of iron tartrate can vary depending on the oxidation state of the iron and the presence of other counter-ions or water molecules. The following tables summarize crystallographic data for different forms of iron tartrate reported in the literature.
Table 1: Crystallographic Data for Iron(II) Tartrate
| Parameter | Iron(II) Tartrate Nanoparticles[3] | Iron(II) Tartrate Hemipentahydrate[4] |
| Chemical Formula | FeC₄H₄O₆ | FeC₄H₄O₆·2.5H₂O |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Not Specified | P2₁2₁2₁ |
| a (Å) | 8.75 | Not Specified |
| b (Å) | 10.98 | Not Specified |
| c (Å) | 8.19 | Not Specified |
| α, β, γ (°) | 90, 90, 90 | Not Specified |
Table 2: Crystallographic Data for Iron(III) Tartrate Complex
| Parameter | Iron(III) Complex with Sodium Tartrate |
| Chemical Formula | Fe(C₄H₂O₆)₂·Na₅·14H₂O |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 10.909 |
| b (Å) | 10.222 |
| c (Å) | 6.998 |
| α (°) | 102.96 |
| β (°) | 100.64 |
| γ (°) | 111.10 |
Experimental Protocols
This section details the protocols for the preparation of iron tartrate crystals and their subsequent analysis by Powder X-ray Diffraction (PXRD).
Synthesis of Iron(II) Tartrate Crystals (Gel Method)
This protocol is adapted from the synthesis of pure iron tartrate crystals grown in a silica (B1680970) gel medium.[5]
Materials:
-
Sodium metasilicate (B1246114) solution (specific gravity 1.04)
-
Tartaric acid solution (1 M)
-
Iron(II) sulfate (B86663) solution (1 M)
-
Glass test tubes (25 mm diameter, 200 mm length)
-
pH meter
Procedure:
-
Prepare the silica gel by acidifying a solution of sodium metasilicate with 1 M tartaric acid, adjusting the pH to 4.5.
-
Fill the test tubes with 20 mL of the gel solution and leave them undisturbed for gelation to occur (approximately 48 hours).
-
After the gel has set, carefully pour 10 mL of 1 M iron(II) sulfate solution over the gel.
-
Allow the test tubes to stand at ambient temperature. The iron(II) sulfate will diffuse into the gel and react with the tartaric acid.
-
Spherulitic crystals of iron tartrate are expected to form within the gel over several days.[5]
-
Harvest the grown crystals, wash them with deionized water, and dry them at room temperature.
Powder X-ray Diffraction (PXRD) Analysis
This protocol outlines the general procedure for collecting PXRD data for iron tartrate samples.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample holder (low background holder is recommended for small sample amounts).[6]
Procedure:
-
Sample Preparation: Finely grind the dried iron tartrate crystals into a homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto the sample holder. Ensure the sample surface is flat and level with the holder's surface to avoid peak position errors.[6]
-
Instrument Setup:
-
Data Collection: Initiate the data collection scan.
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their corresponding intensities.
-
Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., JCPDS-ICDD) to confirm the phase. The data for pure iron tartrate is well-correlated with JCPDS file No. 01-0539.[5]
-
Use indexing software to determine the unit cell parameters from the peak positions.
-
If the crystal structure is unknown, more advanced techniques like structure solution from powder diffraction data may be necessary.
-
Visualizations
The following diagrams illustrate the experimental workflow for the XRD analysis of iron tartrate.
Caption: Experimental workflow for XRD analysis of iron tartrate.
Caption: Logical relationship between crystal structure and properties.
References
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mcgill.ca [mcgill.ca]
- 7. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: FTIR-Spektroskopie zur Untersuchung von Eisentartrat-Bindungen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Application Note beschreibt den Einsatz der Fourier-Transform-Infrarot (FTIR)-Spektroskopie zur qualitativen und quantitativen Untersuchung der Bindungswechselwirkungen zwischen Eisenionen und Weinsäure (Tartrat). Es werden detaillierte Protokolle für die Probenvorbereitung, Messung und Datenanalyse sowie eine Zusammenfassung der charakteristischen Schwingungsbanden zur Verfügung gestellt, um die Charakterisierung von Eisentartrat-Komplexen zu erleichtern.
Einleitung
Eisen-Tartrat-Komplexe spielen in verschiedenen Bereichen eine wichtige Rolle, von der pharmazeutischen Formulierung und Lebensmittelchemie bis hin zu Bodenchemie und als Vorläufer für Nanomaterialien. Das Verständnis der Koordination zwischen dem Eisenion und dem Tartratliganden ist entscheidend für die Vorhersage der Stabilität, Reaktivität und Bioverfügbarkeit des Komplexes. Die FTIR-Spektroskopie ist eine leistungsstarke, zerstörungsfreie Technik, die detaillierte Einblicke in die molekulare Struktur und die chemischen Bindungen ermöglicht.[1][2] Durch die Anregung von Molekülschwingungen mit Infrarotstrahlung können funktionelle Gruppen identifiziert und Änderungen in ihrer chemischen Umgebung, wie sie bei der Metall-Ligand-Koordination auftreten, nachgewiesen werden.[3][4]
Prinzipien der FTIR-Analyse von Metall-Ligand-Bindungen
Die Bindung eines Eisenions an ein Tartratmolekül führt zu signifikanten Änderungen im FTIR-Spektrum im Vergleich zum Spektrum der freien Weinsäure. Diese Änderungen dienen als "Fingerabdruck" für die Komplexbildung und ermöglichen Rückschlüsse auf die Bindungsart.
-
Verschiebung der Carboxylgruppen-Banden: Die Weinsäure besitzt zwei Carboxylgruppen (-COOH). Im ungebundenen Zustand zeigt die C=O-Streckschwingung eine charakteristische Bande bei ca. 1730 cm⁻¹. Nach der Deprotonierung und Koordination an ein Eisenion bildet sich ein Carboxylat (-COO⁻). Dies führt zu einer Aufspaltung in zwei neue Banden: eine asymmetrische Streckschwingung (ν_as) bei ca. 1600 cm⁻¹ und eine symmetrische Streckschwingung (ν_s) bei ca. 1400 cm⁻¹. Die Position und der Abstand dieser Banden geben Aufschluss über die Koordinationsart (z. B. chelatisierend, überbrückend).[5][6]
-
Änderungen im Fingerprint-Bereich: Der Bereich von 1300 cm⁻¹ bis 900 cm⁻¹ enthält komplexe Schwingungen, die C-O-Streck- und O-H-Deformationsschwingungen der Alkoholgruppen umfassen. Auch hier führen Verschiebungen und Änderungen der Bandenintensitäten zu wertvollen Informationen über die Beteiligung dieser Gruppen an der Eisenkoordination.
-
Auftreten von Metall-Sauerstoff-Schwingungen: Im Fern-Infrarot-Bereich (unter 600 cm⁻¹) können neue, schwache Banden auftreten, die den Fe-O-Streckschwingungen zugeordnet werden.[7][8] Diese sind ein direkter Beweis für die Bildung einer koordinativen Bindung zwischen Eisen und den Sauerstoffatomen des Tartrats.
Experimentelles Protokoll
Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Analyse von this compound-Komplexen mittels ATR-FTIR-Spektroskopie.
3.1. Probenvorbereitung (Synthese des Komplexes)
-
Stammlösungen vorbereiten: Erstellen Sie wässrige Stammlösungen von Weinsäure (z. B. 0,1 M) und einem Eisensalz (z. B. Eisen(III)-chlorid, FeCl₃, oder Eisen(II)-sulfat, FeSO₄, 0,1 M).
-
Komplexbildung: Mischen Sie die beiden Lösungen in einem definierten molaren Verhältnis (z. B. 1:1 oder 2:1 Ligand:Metall). Der pH-Wert kann mit verdünnter NaOH oder HCl eingestellt werden, da die Komplexbildung stark pH-abhängig ist. Ein pH-Bereich von 4 bis 5 ist oft ein guter Ausgangspunkt für die Bildung stabiler Komplexe.[9]
-
Probenaufbereitung für die Messung:
-
Für flüssige Proben: Ein Tropfen der Reaktionslösung kann direkt auf den ATR-Kristall aufgetragen werden.
-
Für feste Proben: Der Komplex kann durch Eindampfen des Lösungsmittels oder durch Fällung isoliert werden. Der resultierende Feststoff wird getrocknet und anschließend als Pulver direkt auf den ATR-Kristall gepresst. Alternativ kann ein KBr-Pressling hergestellt werden.
-
3.2. FTIR-Messung (ATR-Modus)
-
Geräteeinrichtung: Schalten Sie das FTIR-Spektrometer ein und lassen Sie es sich stabilisieren (ca. 15-30 Minuten).
-
Hintergrundmessung: Reinigen Sie den ATR-Kristall sorgfältig (z. B. mit Isopropanol) und führen Sie eine Hintergrundmessung durch. Dies ist entscheidend, um atmosphärische Störungen (H₂O, CO₂) aus dem Probenspektrum zu eliminieren.
-
Probenmessung: Tragen Sie die vorbereitete Probe auf den Kristall auf und stellen Sie sicher, dass ein guter Kontakt besteht.
-
Spektrenaufnahme: Führen Sie die Messung mit den folgenden typischen Parametern durch:
-
Spektralbereich: 4000 – 400 cm⁻¹
-
Auflösung: 4 cm⁻¹
-
Anzahl der Scans: 32 (ein guter Kompromiss zwischen Messzeit und Signal-Rausch-Verhältnis)
-
-
Reinigung: Reinigen Sie den ATR-Kristall nach jeder Messung gründlich.
-
Referenzmessung: Nehmen Sie unter identischen Bedingungen Spektren der reinen Weinsäure und des Eisensalzes auf.
3.3. Datenanalyse
-
Software: Verwenden Sie eine geeignete Spektroskopie-Software zur Datenverarbeitung.
-
Korrekturen: Führen Sie eine Basislinienkorrektur durch, um eventuelle Drifts zu korrigieren. Eine ATR-Korrektur kann angewendet werden, um die wellenlängenabhängige Eindringtiefe des IR-Strahls zu kompensieren.
-
Peak-Identifizierung: Identifizieren und beschriften Sie die charakteristischen Peaks in den Spektren der Weinsäure und des this compound-Komplexes.
-
Vergleich: Überlagern Sie die Spektren, um Verschiebungen der Bandenpositionen (Wellenbergverschiebungen), Änderungen der Intensität und das Auftreten neuer Banden klar zu visualisieren.
Datenpräsentation: Charakteristische FTIR-Banden
Die folgende Tabelle fasst die typischen Infrarot-Absorptionsbanden für Weinsäure und den this compound-Komplex zusammen. Die genauen Positionen können je nach pH-Wert, Hydratationszustand und exakter Koordinationsumgebung variieren.
| Schwingungsart | Weinsäure (typ. Wellenzahl cm⁻¹) | This compound-Komplex (typ. Wellenzahl cm⁻¹) | Interpretation der Änderung |
| O-H Streckschwingung (Alkohol & Carbonsäure) | 3600 - 2800 (sehr breit) | 3600 - 3000 (oft schärfer) | Änderung der Wasserstoffbrückenbindungen durch Koordination. |
| C=O Streckschwingung (Carbonsäure) | ~1730 | - | Verschwinden der Bande der protonierten Carboxylgruppe. |
| COO⁻ asymmetrische Streckschwingung | - | ~1600 - 1590[5] | Direkter Hinweis auf die deprotonierte, koordinierte Carboxylatgruppe. |
| COO⁻ symmetrische Streckschwingung | ~1445 | ~1400 - 1360[9] | Zweiter Hinweis auf die koordinierte Carboxylatgruppe. |
| C-O Streckschwingung / O-H Deformation | ~1260 - 1000 | Verschoben & Intensitätsänderung | Beteiligung der Alkohol- und Carboxylgruppen an der Koordination. |
| Fe-O Streckschwingung | - | ~650 - 450[7] | Direkter Nachweis der Metall-Ligand-Bindung (oft schwach). |
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die molekulare Interaktion.
Abbildung 1: Schematischer Arbeitsablauf für die FTIR-Analyse von this compound.
Abbildung 2: Vereinfachte Darstellung der Eisen-Chelatierung durch Tartrat.
References
- 1. ffb.kit.edu [ffb.kit.edu]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 57Fe nuclear resonance vibrational spectroscopic studies of tetranuclear iron clusters bearing terminal iron(iii)–oxido/hydroxido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise zur thermogravimetrischen Analyse (TGA) von Eisentartrat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die thermogravimetrische Analyse (TGA) ist eine grundlegende thermische Analysetechnik, die zur Charakterisierung einer Vielzahl von Materialien, einschließlich pharmazeutischer Wirkstoffe und Hilfsstoffe, eingesetzt wird.[1][2][3][4] Bei diesem Verfahren wird die Masse einer Probe als Funktion der Temperatur oder der Zeit in einer kontrollierten Atmosphäre gemessen.[2][5][6] Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die thermogravimetrische Analyse von Eisentartrat, einer metallorganischen Verbindung, die in verschiedenen industriellen Anwendungen, einschließlich als Lebensmittelzusatzstoff (E 534), Verwendung findet.[7][8] Die thermische Zersetzung von this compound liefert wichtige Informationen über seine thermische Stabilität, den Hydratationsgrad und die Zusammensetzung des Endprodukts nach der Zersetzung.
Prinzip der thermogravimetrischen Analyse
Die TGA misst die Gewichtsänderung einer Probe, während sie einem kontrollierten Temperaturprogramm unterzogen wird.[3][4] Gewichtsverluste treten typischerweise durch Prozesse wie Dehydratisierung, Zersetzung oder Verdampfung auf.[9] Gewichtszunahmen können durch Reaktionen mit der Atmosphäre, wie z. B. Oxidation, entstehen.[9][10] Die resultierende Kurve, die das Gewicht gegen die Temperatur aufträgt, liefert ein quantitatives Maß für die stattfindenden Veränderungen und die Temperaturen, bei denen sie auftreten.
Experimentelles Protokoll
Dieses Protokoll beschreibt die Durchführung einer thermogravimetrischen Analyse von Eisen(III)-tartrat-Hydrat.
1. Benötigte Geräte und Materialien:
-
Thermogravimetrischer Analysator (TGA) mit angeschlossener Mikrowaage und Ofen
-
Steuerungs- und Datenerfassungssoftware
-
Probenbehälter (Tiegel), z. B. aus Platin oder Aluminiumoxid[2]
-
Präzisionswaage (zur Probenvorbereitung)
-
Spatel
-
This compound-Probe
-
Spülgase (z. B. hochreiner Stickstoff für eine inerte Atmosphäre oder Luft/Sauerstoff für eine oxidative Atmosphäre)
2. Probenvorbereitung:
-
Stellen Sie sicher, dass die this compound-Probe homogen ist.
-
Tarieren Sie einen sauberen, leeren TGA-Tiegel auf der Präzisionswaage.
-
Wiegen Sie eine geeignete Menge der Probe (typischerweise 5-10 mg) direkt in den TGA-Tiegel ein. Notieren Sie die exakte Einwaage.
-
Platzieren Sie den Tiegel vorsichtig im TGA-Gerät.
3. Instrumenten-Setup und Messung:
-
Starten Sie die TGA-Software und geben Sie die Probenidentifikation und die exakte Einwaage ein.
-
Stellen Sie die experimentellen Parameter ein:
-
Spülgas: Wählen Sie das gewünschte Gas (z. B. Stickstoff oder Luft). Stellen Sie eine konstante Flussrate ein (z. B. 20-50 ml/min).[11]
-
Temperaturprogramm:
-
Anfangstemperatur: Raumtemperatur (z. B. 30 °C).
-
Endtemperatur: Bis zu 1000 °C, um die vollständige Zersetzung sicherzustellen.[12]
-
Heizrate: Eine lineare Heizrate von 10 °C/min oder 20 °C/min ist üblich.[11][12]
-
Isotherme Segmente: Können bei Bedarf hinzugefügt werden, um bestimmte Reaktionen abzuschließen.
-
-
-
Starten Sie die Messung. Das Gerät heizt die Probe gemäß dem definierten Programm auf und zeichnet kontinuierlich die Masse und die Temperatur auf.
-
Nach Abschluss der Messung lassen Sie das Gerät auf Raumtemperatur abkühlen, bevor Sie den Probenbehälter entnehmen.
4. Datenauswertung:
-
Die Software stellt die Ergebnisse als TGA-Kurve dar (Masse in % auf der y-Achse gegen Temperatur in °C auf der x-Achse).
-
Bestimmen Sie die Temperaturbereiche der einzelnen Zersetzungsstufen.
-
Quantifizieren Sie den prozentualen Massenverlust für jede Stufe.
-
Analysieren Sie die verbleibende Restmasse am Ende des Experiments.
Ergebnisse und Datenauswertung
Die thermische Zersetzung von Eisen(III)-tartrat-Hydrat verläuft typischerweise in mehreren Stufen. Eine Studie zur Zersetzung von Eisen(III)-tartrat-Pentahydrat (Fe₂(C₄H₄O₆)₃·5H₂O) in Luft zeigte einen zweistufigen Prozess.[12]
Tabelle 1: Thermische Zersetzungsdaten für Eisen(III)-tartrat-Pentahydrat in Luft [12]
| Zersetzungsstufe | Temperaturbereich (°C) | Beobachteter Massenverlust (%) | Theoretischer Massenverlust (%) | Prozessbeschreibung |
| 1 | 50 - 120 | 13,93 | 13,56 | Dehydratisierung (Verlust von 5 H₂O) |
| 2 | 200 - 290 | 61,96 | 65,04 | Zersetzung von wasserfreiem this compound zu Eisen(III)-oxid (Fe₂O₃) |
Eine andere Untersuchung an Eisen(II)-tartrat-Dihydrat (FeC₄H₄O₆·2H₂O), die in Stickstoffatmosphäre durchgeführt wurde, liefert vergleichbare, aber unterschiedliche Zersetzungsmuster aufgrund der unterschiedlichen Oxidationsstufe des Eisens und der inerten Atmosphäre.[11]
Zusammenfassend lässt sich sagen:
-
Stufe 1: Der erste Massenverlust bei relativ niedrigen Temperaturen (typischerweise unter 150 °C) ist auf die Abgabe von Kristallwasser (Dehydratisierung) zurückzuführen.[12]
-
Stufe 2: Der signifikante Massenverlust bei höheren Temperaturen (über 200 °C) entspricht der Zersetzung des organischen Tartrat-Anteils.[12]
-
Endprodukt: In einer oxidativen Atmosphäre (Luft) ist das Endprodukt typischerweise thermisch stabiles Eisen(III)-oxid (Fe₂O₃).[12]
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf der TGA und den Zersetzungspfad von this compound.
Abbildung 1: Allgemeiner Arbeitsablauf einer TGA-Messung.
Abbildung 2: Zersetzungspfad von Eisen(III)-tartrat-Hydrat.
Schlussfolgerung
Die thermogravimetrische Analyse ist eine leistungsstarke Technik zur Untersuchung der thermischen Stabilität und Zersetzung von this compound. Das hier vorgestellte Protokoll ermöglicht eine reproduzierbare und genaue Charakterisierung. Die Analyse der Zersetzungsstufen liefert wertvolle Einblicke in die Materialzusammensetzung, insbesondere den Hydratationsgrad und den anorganischen Restgehalt nach der Kalzinierung. Diese Informationen sind für die Qualitätskontrolle, die Stabilitätsbewertung und die Materialentwicklung in der pharmazeutischen und chemischen Industrie von entscheidender Bedeutung.
References
- 1. mt.com [mt.com]
- 2. Thermogravimetrische Analyse – Wikipedia [de.wikipedia.org]
- 3. Thermogravimetrische Analyse – Wie die TGA Ihnen bei der Analyse hilft [torontech.com]
- 4. mt.com [mt.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. This compound – Wikipedia [de.wikipedia.org]
- 8. This compound - ChemInfo Public [recherche.chemikalieninfo.de]
- 9. tainstruments.com [tainstruments.com]
- 10. elib.dlr.de [elib.dlr.de]
- 11. ias.ac.in [ias.ac.in]
- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Application Notes and Protocols: Iron Tartrate in Food Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron tartrate, a salt formed from iron and tartaric acid, serves multiple functions in the food industry. It is utilized as an anti-caking agent, particularly in salt and salt substitutes, and as a source of iron for food fortification to address iron deficiency. This document provides detailed application notes and experimental protocols for the use of iron tartrate in food technology, focusing on its roles as an anti-caking agent and an iron fortificant.
Application 1: Anti-Caking Agent in Salt
Iron tartrate is approved for use as an anti-caking agent in table salt and salt substitutes. It functions by preventing the formation of clumps, ensuring that the salt remains free-flowing. A complex of sodium tartrate and iron(III) chloride is specifically used for this purpose.[1][2]
Quantitative Data: Regulatory Limits
The European Food Safety Authority (EFSA) has established a maximum use level for the complexation product of sodium tartrates and iron(III) chloride (Fe mTA) as an anti-caking agent.
| Application | Maximum Use Level | Reference |
| Anti-caking agent in salt or its substitutes | 106 mg Fe mTA/kg salt | [1] |
Experimental Protocol: Evaluation of Anti-Caking Efficacy
This protocol outlines a method to assess the effectiveness of iron tartrate as an anti-caking agent in salt.
Objective: To determine the ability of iron tartrate to prevent caking in salt under controlled conditions of humidity and temperature.
Materials:
-
Fine-grade sodium chloride
-
Iron(III) meso-tartrate (B1217512)
-
Controlled humidity and temperature chamber
-
Sieve shaker with a standard set of sieves
-
Analytical balance
-
Spatulas and weighing dishes
Procedure:
-
Sample Preparation:
-
Prepare salt samples containing varying concentrations of iron(III) meso-tartrate (e.g., 0, 50, 100, 150 mg/kg).
-
Ensure homogeneous mixing of the iron tartrate with the salt.
-
-
Caking Induction:
-
Place a known amount of each salt sample in an open container within a controlled humidity and temperature chamber (e.g., 75% relative humidity, 40°C).
-
Expose the samples to these conditions for a defined period (e.g., 24, 48, and 72 hours) to induce caking.
-
-
Caking Assessment:
-
After the exposure period, gently transfer the salt sample to the top sieve of a sieve shaker.
-
Operate the sieve shaker for a fixed duration (e.g., 5 minutes).
-
Weigh the amount of salt retained on each sieve.
-
-
Data Analysis:
-
Calculate the percentage of caked salt for each sample at each time point.
-
A higher percentage of salt passing through the finer sieves indicates better anti-caking performance.
-
Compare the results of the iron tartrate-treated samples with the untreated control.
-
Expected Outcome: Salt samples treated with iron tartrate are expected to show significantly less caking compared to the control, with a dose-dependent effect on anti-caking efficiency.
Application 2: Iron Fortification of Foods
Iron tartrate can be used to fortify food products to increase their iron content and help prevent iron deficiency anemia. The choice of an iron compound for fortification depends on its bioavailability, cost, and impact on the sensory properties of the food.
Quantitative Data: Bioavailability of Iron Compounds
The bioavailability of iron from different sources can vary significantly. The following table provides a comparative overview of the relative bioavailability of various iron compounds, with ferrous sulfate (B86663) often used as a reference.
| Iron Compound | Relative Bioavailability Value (RBV) vs. Ferrous Sulfate (=100) | Reference |
| Ferrous Sulfate | 100 | [3] |
| Ferrous Fumarate | 100 | |
| Ferrous Gluconate | 89 | |
| Ferric Pyrophosphate | 21-74 | [4] |
| Ferric Ammonium Citrate | 80-100 | |
| Ferrous Tartrate | Moderately good | [4] |
Note: The bioavailability of ferrous tartrate is considered moderately good, though specific quantitative RBV data is less commonly cited in direct comparison to more prevalent fortificants.
Experimental Protocol: Determination of Iron Content in Fortified Food
This protocol describes a colorimetric method for quantifying the total iron content in a food sample fortified with iron tartrate.
Objective: To accurately measure the concentration of iron in a fortified food product.
Principle: Iron is extracted from the food matrix and converted to a colored complex, the absorbance of which is measured spectrophotometrically and compared to a standard curve. The reaction with thiocyanate (B1210189) to form a red iron(III) thiocyanate complex is a common method.[5]
Materials:
-
Food sample fortified with iron tartrate
-
Crucible
-
Muffle furnace
-
Hydrochloric acid (HCl), 2.0 M
-
Potassium thiocyanate (KSCN), 0.1 M
-
Standard iron(III) solution (e.g., from Fe(NO₃)₃)
-
Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Sample Preparation (Ashing):
-
Weigh approximately 2.5 g of the homogenized food sample into a crucible.[5]
-
Heat the crucible in a muffle furnace at 550°C until a white or gray ash is obtained. This process removes the organic matrix.
-
Allow the crucible to cool completely.
-
-
Iron Extraction:
-
Transfer the ash to a beaker.
-
Add 10 mL of 2.0 M HCl and stir for one minute to dissolve the iron.[5]
-
Add 10 mL of distilled water and stir.
-
Filter the mixture into a volumetric flask and dilute to a known volume with distilled water.
-
-
Color Development:
-
Take an aliquot of the filtered sample solution.
-
Add 2.5 mL of 0.1 M KSCN solution. A red color will develop due to the formation of the Fe(SCN)²⁺ complex.[5]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron(III) thiocyanate complex (approximately 480 nm).
-
-
Standard Curve:
-
Prepare a series of standard solutions with known iron(III) concentrations.
-
Develop the color in the standards using the same procedure as for the sample.
-
Measure the absorbance of each standard and plot a graph of absorbance versus iron concentration.
-
-
Calculation:
-
Determine the iron concentration in the sample solution from the standard curve.
-
Calculate the iron content in the original food sample, taking into account the initial sample weight and dilution factors.
-
Stability Assessment of Iron-Fortified Foods
The addition of iron to food products can sometimes lead to undesirable changes, such as lipid oxidation, which can affect the flavor, color, and shelf-life of the product.
Experimental Protocol: Measurement of Lipid Oxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid oxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.
Objective: To assess the extent of lipid oxidation in a food product fortified with iron tartrate.
Materials:
-
Food sample
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve
-
Water bath
-
Spectrophotometer
Procedure:
-
Extraction of TBARS:
-
Homogenize a known weight of the food sample with TCA solution.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Color Reaction:
-
Mix an aliquot of the supernatant with TBA reagent.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to develop a pink color.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the colored solution at 532 nm.
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using MDA or TEP.
-
Calculate the concentration of TBARS in the sample, expressed as mg of MDA equivalents per kg of food.
-
Bioavailability Assessment
The bioavailability of iron is the proportion of ingested iron that is absorbed and utilized by the body. In vitro methods can provide a preliminary assessment of iron bioavailability.
Experimental Protocol: In Vitro Iron Bioavailability (Caco-2 Cell Model)
This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into enterocyte-like cells, to model intestinal iron absorption.
Objective: To estimate the bioavailability of iron from a food product fortified with iron tartrate.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
In vitro digestion enzymes (pepsin, pancreatin, bile salts)
-
Ferritin immunoassay kit
-
Food sample fortified with iron tartrate
Procedure:
-
In Vitro Digestion:
-
Subject the fortified food sample to a simulated gastrointestinal digestion process involving sequential incubation with pepsin (gastric phase) and pancreatin-bile extract (intestinal phase).
-
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
-
Iron Uptake:
-
Apply the soluble fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.
-
Incubate for a specified period to allow for iron uptake.
-
-
Ferritin Analysis:
-
Harvest the Caco-2 cells and lyse them to release intracellular proteins.
-
Measure the ferritin concentration in the cell lysate using an immunoassay. Ferritin formation is an indicator of cellular iron uptake.
-
-
Data Analysis:
-
Compare the ferritin formation in cells exposed to the digested fortified food with that in cells exposed to a control (e.g., a known concentration of ferrous sulfate).
-
Higher ferritin levels indicate greater iron bioavailability.
-
Sensory Evaluation
The addition of iron fortificants can sometimes impart undesirable metallic tastes or off-flavors. Sensory evaluation is crucial to ensure consumer acceptance of the fortified product.
Experimental Protocol: Sensory Evaluation of Iron-Fortified Food
Objective: To assess the impact of iron tartrate fortification on the sensory characteristics of a food product.
Methodology: A trained sensory panel or consumer panel can be used. A common method is the triangle test to determine if a sensory difference exists between the fortified and unfortified product.
Procedure (Triangle Test):
-
Sample Preparation:
-
Prepare two batches of the food product: one control (unfortified) and one fortified with iron tartrate at the desired level.
-
-
Test Setup:
-
Present each panelist with three samples, two of which are identical and one is different. The order of presentation should be randomized.
-
Ask the panelists to identify the odd sample.
-
-
Data Analysis:
-
Analyze the number of correct identifications. Statistical tables for the triangle test are used to determine if there is a significant difference between the samples at a given confidence level (e.g., p < 0.05).
-
Visualizations
Intestinal Iron Absorption Pathway
The following diagram illustrates the general pathway of non-heme iron absorption in the duodenum, which is the primary site for iron uptake. Iron from iron tartrate, once dissociated, would follow this pathway.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Comparative bioavailability of elemental iron powders for repair of iron deficiency anemia in rats. Studies of efficacy and toxicity of carbonyl iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary strategies for improving iron status: balancing safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purdue.edu [purdue.edu]
Iron Tartrate as a Precursor in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing iron tartrate as a precursor in the synthesis of advanced materials. Iron tartrate, an iron salt of tartaric acid, offers a versatile and cost-effective starting point for the fabrication of a range of materials, including iron-based nanoparticles, catalysts, and potentially, components for energy storage devices. Its organic component, tartaric acid, can act as a fuel or a carbon source during thermal decomposition, influencing the final material's properties.
Synthesis of Iron Tartrate Nanoparticles
Iron tartrate nanoparticles can be synthesized via a wet chemical method. These nanoparticles can be used directly for various applications or as a precursor for further material synthesis.
Experimental Protocol: Wet Chemical Synthesis of Iron(II) Tartrate Nanoparticles[1][2]
Materials:
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Triton X-100
-
Deionized water
Procedure:
-
Prepare aqueous solutions of 1 M iron(II) sulfate, 1 M tartaric acid, and sodium metasilicate with a specific gravity of 1.05.
-
In a beaker, mix the iron(II) sulfate solution with Triton X-100 under constant stirring.
-
Slowly add the tartaric acid solution to the mixture.
-
Add the sodium metasilicate solution dropwise to facilitate the reaction. The pH of the solution should be maintained in the range of 4 to 5.
-
Continue stirring the mixture for a set period to allow for the formation of iron tartrate nanoparticles.
-
Collect the precipitate by centrifugation.
-
Wash the nanoparticles several times with deionized water and ethanol (B145695) to remove unreacted precursors and surfactant.
-
Dry the resulting nanoparticle powder at room temperature.
Characterization Data: Iron(II) Tartrate Nanoparticles
| Property | Value | Reference |
| Crystal Structure | Orthorhombic | [1] |
| Average Crystallite Size (XRD) | 35.28 nm | [1] |
| Particle Size (TEM) | 30 - 50 nm | [1] |
| Morphology | Nearly spherical | [1] |
| Thermal Stability | Stable up to 100 °C, then decomposes | [1][2] |
| Magnetic Property | Paramagnetic at room and low temperatures | [1][2] |
Iron Tartrate as a Precursor for Iron Oxide Nanoparticles
Iron tartrate can be thermally decomposed to synthesize iron oxide nanoparticles. The tartrate component can influence the size, morphology, and carbon content of the final iron oxide material. While specific protocols for the direct thermal decomposition of pre-synthesized iron tartrate are not abundant in the reviewed literature, a general procedure can be proposed based on established thermal decomposition methods for other iron precursors.
Proposed Experimental Protocol: Thermal Decomposition of Iron Tartrate to Iron Oxide Nanoparticles
Materials:
-
Iron(II) tartrate nanoparticles (synthesized as per Protocol 1)
-
High-boiling point organic solvent (e.g., 1-octadecene, oleylamine)
-
Surfactant/capping agent (e.g., oleic acid)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Disperse a known amount of iron(II) tartrate nanoparticles in the organic solvent containing the surfactant in a three-neck flask equipped with a condenser, thermocouple, and gas inlet/outlet.
-
Purge the system with an inert gas for 30 minutes to remove oxygen.
-
Heat the mixture to a specific temperature (e.g., 250-320 °C) under a constant flow of inert gas and with vigorous stirring. The final temperature will influence the resulting iron oxide phase (e.g., FeO, Fe₃O₄).
-
Maintain the temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition and nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add a polar solvent (e.g., ethanol) to precipitate the iron oxide nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove residual solvent and surfactant.
-
Dry the purified iron oxide nanoparticles under vacuum.
Application in Catalysis
Iron-based materials are widely used as catalysts in various chemical reactions. Iron tartrate can be used as a precursor to synthesize catalytically active materials, such as iron-based Metal-Organic Frameworks (MOFs).
Application Note: Trivalent Iron-Tartaric Acid MOF for Catalytic Ozonation
A trivalent iron-tartaric acid metal-organic framework (T2-MOF) has been successfully synthesized and demonstrated strong catalytic performance in the ozonation of succinonitrile (B93025) in wastewater. This highlights the potential of using iron tartrate-based MOFs for environmental remediation.
Experimental Protocol: Synthesis of Trivalent Iron-Tartaric Acid MOF
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Deionized water
Procedure:
-
Dissolve ferric chloride and tartaric acid in deionized water.
-
The specific molar ratios and reaction conditions (e.g., temperature, time) for the hydrothermal or solvothermal synthesis would need to be optimized to achieve the desired MOF structure.
-
After the reaction, the solid product is collected, washed, and dried.
Performance Data: Catalytic Ozonation of Succinonitrile
| Parameter | Value |
| Catalyst | Trivalent iron-tartaric acid MOF (T2-MOF) |
| Pollutant | Succinonitrile (100 mg L⁻¹) |
| Catalyst Dosage | 30 mg L⁻¹ |
| Reaction Time | 180 min |
| COD Removal Rate (with catalyst) | 73.1% (±4.6%) |
| COD Removal Rate (without catalyst) | Significantly lower |
| Effective pH Range | 3.0 - 7.0 |
Potential Application in Energy Storage
Iron oxides are promising anode materials for lithium-ion batteries due to their high theoretical capacity. While direct synthesis from iron tartrate is not extensively documented, the resulting iron oxide nanoparticles from the proposed thermal decomposition protocol could be utilized for this purpose. The presence of a carbon residue from the tartrate decomposition may enhance the electrochemical performance by improving conductivity and buffering volume changes during cycling.
Proposed Experimental Workflow: From Iron Tartrate to a Li-ion Battery Anode
References
Verwendung von Eisentartrat in der Weinherstellung
Anwendungshinweise und Protokolle zur Verwendung von Kaliumhexacyanoferrat(II) (Blauschönung) in der Weinherstellung
Anwendungsgebiet: Reduzierung hoher Schwermetallgehalte in Wein zur Verhinderung von Trübungen und Geschmacksfehlern.
Einleitung
In der Weinherstellung ist die Kontrolle des Metallgehalts, insbesondere von Eisen und Kupfer, entscheidend für die Stabilität und Qualität des Endprodukts. Ein übermäßiger Gehalt dieser Metalle kann zu unerwünschten Trübungen führen, die als "weißer Bruch" (Eisen(III)-phosphat) oder "schwarzer Bruch" (Eisen(III)-tannat) bekannt sind. Die sogenannte Blauschönung, auch Möslinger-Schönung genannt, ist ein etabliertes Verfahren zur Entfernung von überschüssigen Metallionen.[1][2] Entgegen der Annahme, dass hierfür Eisentartrat verwendet wird, kommt bei diesem Prozess Kaliumhexacyanoferrat(II) (K₄[Fe(CN)₆]), auch bekannt als Gelbes Blutlaugensalz, zum Einsatz.[1] this compound ist ein Lebensmittelzusatzstoff (E 534), der als Trennmittel in Kochsalz verwendet wird und in der Weinbereitung keine Rolle spielt.[3]
Die Blauschönung basiert auf der chemischen Reaktion von Kaliumhexacyanoferrat(II) mit den im Wein gelösten Metallionen, was zur Bildung von unlöslichen Komplexen führt, die ausgefällt und anschließend vom Wein getrennt werden.[1][4] Dieses Verfahren erfordert höchste Präzision und Fachkenntnis, da eine fehlerhafte Anwendung zur Bildung von Blausäure führen kann.[5][6]
Quantitative Daten zur Blauschönung
Die folgende Tabelle fasst quantitative Daten zusammen, die für die Planung und Durchführung einer Blauschönung relevant sind.
| Parameter | Typischer Wert / Bereich | Anmerkung | Quelle |
| Eisen (Fe) im Wein | 1 - 9 mg/L | Natürlicher Gehalt liegt bei 2-5 mg/L. Höhere Werte oft durch Kontakt mit metallischen Geräten. | [1][7] |
| Kupfer (Cu) im Wein | > 0,3 - 0,5 mg/L | Bei diesen Werten kann eine Blauschönung zur Stabilisierung notwendig sein. | [6] |
| Dosierung K₄[Fe(CN)₆] | Bedarfsorientiert (typ. > 4 g/hl) | Die exakte Menge muss durch einen Vorversuch ermittelt werden. | [6] |
| Reaktionszeit | 1 - 3 Wochen | Zeit, die der "Blautrub" zum Absetzen benötigt. Bei pH < 3,6 ca. 1 Woche. | [1][4] |
| Gesamtcyanid (nach Schönung) | 10 - 20 µg/L | Sachgerecht durchgeführte Schönung. Unbehandelte Weine enthalten ca. 5 µg/L. | [6] |
| Wahrnehmungsschwelle Blausäure | 35 - 50 µg/L | Stark individuell schwankend; kann als Bittermandelton wahrgenommen werden. | [6] |
Experimentelle Protokolle
Die Durchführung einer Blauschönung gliedert sich in drei wesentliche Phasen: den Vorversuch zur Bedarfsermittlung, die eigentliche Schönung im Gebinde und die anschließende Nachkontrolle.
Protokoll: Vorversuch zur Bedarfsermittlung
Ziel: Exakte Bestimmung der benötigten Menge an Kaliumhexacyanoferrat(II) zur Vermeidung einer Über- oder Unterschönung.
Materialien:
-
Repräsentative Weinprobe
-
Reagenzgläser (mind. 5) und Reagenzglasgestell
-
Pipetten (10 ml, 1 ml) oder Feinbürette (2,5 ml)
-
Kaliumhexacyanoferrat(II)-Lösung (z.B. 0,5 %ig)
-
Tannin-Lösung (z.B. 0,2 %ig)
-
Gelatine-Lösung (z.B. 0,2 %ig)
-
Salzsäure (10 %ig)
-
Ferriammoniumsulfat-Lösung (als Indikator für K₄[Fe(CN)₆]-Überschuss)
-
Kaliumferro-Kaliumferricyanid-Lösung (als Indikator für Eisenüberschuss)
-
Faltenfilter
Durchführung:
-
Probenahme: Eine repräsentative Durchschnittsprobe des zu behandelnden Weins ist entscheidend. Vor der Probenahme muss das gesamte Gebinde gründlich homogenisiert werden.[8]
-
Ansatz der Versuchsreihe: In eine Reihe von Reagenzgläsern werden jeweils 10 ml der Weinprobe pipettiert.[8]
-
Dosierung: Zu jedem Reagenzglas wird eine schrittweise ansteigende Menge der Kaliumhexacyanoferrat(II)-Lösung hinzugegeben (z.B. 0,1 ml, 0,2 ml, 0,3 ml, usw.).[8]
-
Fällung: Zur besseren Ausflockung des Trubs wird in jedes Reagenzglas die gleiche Menge an Tannin- und Gelatinelösung zugegeben (z.B. je 1 ml).[8] Die Proben werden gut gemischt.
-
Filtration: Nach einer kurzen Reaktionszeit wird der Inhalt jedes Reagenzglases filtriert. Das Filtrat muss klar sein.[8]
-
Analyse der Filtrate: Jedes Filtrat wird in zwei Proben aufgeteilt.
-
Test auf Resteisen: Zur ersten Probe wird Indikatorlösung für Eisen gegeben. Eine Blaufärbung zeigt an, dass noch Eisen im Wein vorhanden ist und die Schönung unzureichend war.
-
Test auf K₄[Fe(CN)₆]-Überschuss: Zur zweiten Probe wird der Indikator für überschüssiges Kaliumhexacyanoferrat(II) gegeben. Eine Blaufärbung hier signalisiert eine Überschönung.[8]
-
-
Auswertung: Der optimale Schönungsbedarf liegt in dem Konzentrationsbereich, in dem weder Resteisen noch ein Überschuss des Schönungsmittels nachgewiesen wird. Für eine exaktere Bestimmung kann der Versuch mit feineren Abstufungen in diesem Bereich wiederholt werden.[8]
Protokoll: Durchführung der Blauschönung
Ziel: Sichere und effektive Reduzierung des Metallgehalts im gesamten Weinvolumen.
Materialien:
-
Abgewogene Menge an Kaliumhexacyanoferrat(II) (gemäß Vorversuch)
-
Wasser (max. 40 °C)
-
Leistungsfähiges Rührwerk
-
Zu behandelnder Wein im Gebinde
Durchführung:
-
Auflösen des Schönungsmittels: Die exakt abgewogene Menge an Kaliumhexacyanoferrat(II) wird in der dreifachen Menge Wasser (maximal 40 °C) vollständig aufgelöst.[1]
-
Einrühren: Die Lösung wird dem Wein unter kräftigem und kontinuierlichem Rühren zugegeben.[1][6] Eine homogene Verteilung ist essenziell, um lokale Überkonzentrationen und die damit verbundene Gefahr der Blausäurebildung zu vermeiden.[1][6] Das einfache Umpumpen des Weines ist hierfür nicht ausreichend.[6]
-
Reaktion und Sedimentation: Der Wein wird für 1 bis 3 Wochen ruhen gelassen, damit sich der Trub (sog. "Blautrub") vollständig am Boden des Gebindes absetzen kann.[4]
-
Abstich: Nach abgeschlossener Sedimentation wird der klare Wein vom Trub abgezogen (Abstich).
Protokoll: Nachkontrolle
Ziel: Überprüfung des Schönungserfolgs und Sicherstellung der Weinqualität und -sicherheit.
Durchführung:
-
Restmetallbestimmung: Innerhalb von 10 Tagen nach der Schönung muss eine Nachkontrolle durch ein Fachlabor erfolgen.[1][2] Es muss nachgewiesen werden, dass noch ein geringer Rest an Metallen im Wein verblieben ist, um eine Überschönung sicher auszuschließen.[2]
-
Sensorische Prüfung: Der Wein sollte auf eventuelle Geschmacksfehler, wie den Bittermandelton, der auf Blausäure hindeutet, geprüft werden.[6]
-
Cyanid-Analyse (optional): Bei Verdacht auf eine unsachgemäße Durchführung kann eine Analyse des Gesamtcyanidgehalts erforderlich sein, um die Verkehrsfähigkeit des Weines zu bestätigen.[6]
Visualisierung der Prozesse
Die folgenden Diagramme visualisieren den Arbeitsablauf und die chemischen Reaktionen der Blauschönung.
References
- 1. Blauschönung – Vitipendium [vitipendium.de]
- 2. Verwendung von Kaliumhexacyanoferrat – Vitipendium [vitipendium.de]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. Schönung – Wikipedia [de.wikipedia.org]
- 5. shop.weinamlimit.de [shop.weinamlimit.de]
- 6. schneider-oenologie.de [schneider-oenologie.de]
- 7. Quantitative Bestimmung der durch Kaliumhexacyanoferrat(II) fällbaren Metalle in Wein (sogenannte Schönung oder Blauschönung des Weins) | Metrohm [metrohm.com]
- 8. c-schliessmann.de [c-schliessmann.de]
Application Notes and Protocols for the Potentiometric Titration of Iron(III) Tartrate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element in numerous biological processes, but its bioavailability and reactivity are tightly controlled through complexation with various organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid, is known to form stable complexes with iron(III) ions. The characterization of these iron(III) tartrate complexes, particularly the determination of their stability constants, is crucial for understanding their behavior in biological systems, pharmaceutical formulations, and environmental contexts.
Potentiometric titration is a highly accurate and widely used electroanalytical technique for determining the stability constants of metal complexes in solution. This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base. By analyzing the resulting titration curves, one can elucidate the stoichiometry and stability of the complexes formed.
These application notes provide a detailed protocol for the potentiometric determination of the stepwise and overall stability constants of iron(III) tartrate complexes using the well-established Irving-Rossotti pH-metric titration technique.[1]
Principle of the Method
The formation of iron(III) tartrate complexes in an aqueous solution can be described as a stepwise equilibrium process where tartrate ions (L⁴⁻, derived from tartaric acid, H₄L) replace water molecules in the coordination sphere of the Fe(III) ion. The equilibria can be represented as follows:
-
Fe³⁺ + L⁴⁻ ⇌ [Fe(L)]⁻ (Stepwise formation constant, K₁)
-
[Fe(L)]⁻ + L⁴⁻ ⇌ [Fe(L)₂]⁵⁻ (Stepwise formation constant, K₂)
-
[Fe(L)₂]⁵⁻ + L⁴⁻ ⇌ [Fe(L)₃]⁹⁻ (Stepwise formation constant, K₃)
The overall formation of the final complex is represented by:
-
Fe³⁺ + 3L⁴⁻ ⇌ [Fe(L)₃]⁹⁻ (Overall stability constant, β₃ = K₁ * K₂ * K₃)
The Irving-Rossotti method involves performing three separate titrations to determine the formation function (n̄), which represents the average number of ligands bound to a metal ion, and the free ligand concentration (pL).[1] A plot of n̄ versus pL, known as the formation curve, allows for the determination of the stepwise stability constants. It has been reported that a complex in the form of Fe(Tar)₃ is formed over a pH range of 3 to 6.[2]
Experimental Protocols
Materials and Apparatus
Apparatus:
-
Digital pH meter with a resolution of 0.01 pH units
-
Combined glass electrode
-
Magnetic stirrer with a Teflon-coated stir bar
-
Micro-burette (10 mL)
-
Thermostated double-walled beaker (100 mL)
-
Volumetric flasks and pipettes of various sizes
Reagents:
-
Ferric chloride (FeCl₃), analytical grade
-
L-(+)-Tartaric acid (C₄H₆O₆), analytical grade
-
Sodium hydroxide (B78521) (NaOH), carbonate-free standard solution (e.g., 0.1 M)
-
Nitric acid (HNO₃), concentrated
-
Potassium nitrate (B79036) (KNO₃) or Sodium chloride (NaCl) for maintaining ionic strength[2]
-
Standard buffer solutions (pH 4.0, 7.0, and 9.2) for pH meter calibration
Preparation of Solutions
-
Iron(III) Chloride Solution (approx. 0.01 M): Accurately weigh the required amount of FeCl₃, dissolve it in a small volume of dilute nitric acid to prevent hydrolysis, and then dilute to the mark in a volumetric flask with deionized water. Standardize the solution using a suitable method.
-
Tartaric Acid Solution (approx. 0.05 M): Accurately weigh the required amount of L-(+)-tartaric acid and dissolve it in deionized water in a volumetric flask.
-
Sodium Hydroxide Solution (0.1 M): Prepare a carbonate-free standard solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate.
-
Potassium Nitrate Solution (1.0 M): Dissolve the appropriate amount of KNO₃ in deionized water to be used for maintaining a constant ionic strength (e.g., 0.1 M) in all titration mixtures.[1]
Titration Procedure (Irving-Rossotti Method)
Perform the following three sets of titrations at a constant temperature (e.g., 25 °C) and constant ionic strength (e.g., 0.1 M KNO₃).[1]
Set 1: Acid Titration
-
Pipette 5.0 mL of standard HNO₃ (e.g., 0.1 M) into the titration vessel.
-
Add 5.0 mL of 1.0 M KNO₃ solution.
-
Add deionized water to make the total volume 50.0 mL.
-
Titrate this solution against the standard 0.1 M NaOH solution.
-
Record the pH meter readings after each addition of a small increment (e.g., 0.1 mL) of NaOH.
Set 2: Ligand Titration
-
Pipette 5.0 mL of standard HNO₃ (e.g., 0.1 M) into the titration vessel.
-
Add 5.0 mL of 1.0 M KNO₃ solution.
-
Add 10.0 mL of the standard tartaric acid solution (e.g., 0.05 M).
-
Add deionized water to make the total volume 50.0 mL.
-
Titrate this solution against the standard 0.1 M NaOH solution, recording the pH at each step.
Set 3: Metal-Ligand Titration
-
Pipette 5.0 mL of standard HNO₃ (e.g., 0.1 M) into the titration vessel.
-
Add 5.0 mL of 1.0 M KNO₃ solution.
-
Add 10.0 mL of the standard tartaric acid solution (e.g., 0.05 M).
-
Add 5.0 mL of the standard Fe(III) solution (e.g., 0.01 M).
-
Add deionized water to make the total volume 50.0 mL.
-
Titrate this solution against the standard 0.1 M NaOH solution, recording the pH at each step.
Data Presentation and Analysis
The quantitative data obtained from the potentiometric titrations are used to calculate the stepwise and overall stability constants of the iron(III) tartrate complexes. The results are typically presented in a tabular format for clarity and ease of comparison.
Table 1: Stability Constants of Iron(III) Tartrate Complexes
| Complex Species | Stepwise Stability Constant | Overall Stability Constant |
| [Fe(Tar)]⁻ | log K₁ | log β₁ = log K₁ |
| [Fe(Tar)₂]⁵⁻ | log K₂ | log β₂ = log K₁ + log K₂ |
| [Fe(Tar)₃]⁹⁻ | log K₃ | log β₃ = log K₁ + log K₂ + log K₃ |
Note: The values in this table are placeholders and would be determined from the experimental data analysis.
The calculation of these constants involves determining the formation function (n̄) and the free ligand exponent (pL) from the titration curves. These parameters are then used to construct a formation curve (n̄ vs. pL), from which the stability constants can be derived.[1]
Visualization of Workflow and Equilibria
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the potentiometric titration of iron(III) tartrate complexes.
Caption: Experimental workflow for potentiometric titration.
Signaling Pathway of Complex Formation
The stepwise formation of the iron(III) tartrate complexes can be visualized as a signaling pathway, where the addition of each ligand molecule leads to the formation of a more complex species.
Caption: Stepwise formation of iron(III) tartrate complexes.
References
Application Notes and Protocols: Iron Tartrate as a Photoactivator in Oxidative Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photo-Fenton process, a cornerstone of Advanced Oxidation Processes (AOPs), offers a powerful method for the degradation of persistent organic pollutants. This process traditionally utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UV irradiation to generate highly reactive hydroxyl radicals (•OH), the primary oxidant. However, the classic Fenton reaction is most effective in a narrow, acidic pH range (typically pH 2.8-3.5) to prevent the precipitation of ferric hydroxide (B78521). This limitation curtails its application in various fields, including environmental remediation and drug development, where reactions at or near neutral pH are often required.
The use of iron(III) complexed with chelating agents, such as tartaric acid, presents a significant advancement. The iron(III)-tartrate complex is photoactive, absorbing light to initiate the reduction of Fe³⁺ to Fe²⁺. This in-situ generation of the catalytic Fe²⁺ species allows the Fenton cycle to proceed efficiently, even at circumneutral pH. The photoactivation of iron tartrate broadens the applicability of the photo-Fenton process, making it a more versatile tool for oxidative degradation.
This document provides detailed application notes and experimental protocols for the use of iron tartrate as a photoactivator in the oxidative degradation of organic compounds.
Principle of Operation
The photo-Fenton-like process using iron(III)-tartrate involves a series of reactions initiated by the absorption of light. The overall process can be summarized as follows:
-
Photo-reduction of Iron(III)-Tartrate: The iron(III)-tartrate complex absorbs photons, leading to a ligand-to-metal charge transfer (LMCT) event. This results in the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the tartrate ligand.
-
Fenton Reaction: The photogenerated Fe²⁺ then reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH).
-
Oxidative Degradation: The highly reactive hydroxyl radicals attack and degrade organic pollutant molecules.
-
Regeneration of Catalyst: The Fe³⁺ formed in the Fenton reaction can again form a complex with tartrate and be photoreduced, thus continuing the catalytic cycle.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps in the photoactivated oxidative degradation process using iron tartrate.
Caption: Photo-Fenton-like reaction mechanism with iron tartrate.
Data Presentation
The efficiency of oxidative degradation using the iron tartrate photo-Fenton system is influenced by several factors, including the nature of the pollutant, pH, and the concentrations of iron, tartrate, and hydrogen peroxide. The following tables summarize representative data from studies on the degradation of various organic pollutants.
Table 1: Degradation of Phenolic Compounds using Iron-based Photo-Fenton Systems
| Pollutant | Catalyst System | pH | [Catalyst] | [H₂O₂] | Light Source | Time (min) | Degradation (%) | Reference |
| Phenol (B47542) | Fe₃O₄ nanoparticles | 3 | 40 g/L | - | UV | 60 | 94.9 | [1][2] |
| 4-Chlorophenol | Fe²⁺ | >3 | - | Yes | >320 nm | - | Significant | [3] |
| Phenol | Fe-Zn-oxide/hydrochar | ~7 | - | Yes | Visible | - | High | [3] |
Table 2: Degradation of Dyes using Iron-based Photo-Fenton Systems
| Pollutant | Catalyst System | pH | [Catalyst] | [H₂O₂] | Light Source | Time (min) | Degradation (%) | Reference |
| Rhodamine B | FeC₂O₄ from iron ore | - | - | - | Hg lamp | 90 | ~85 | [4] |
| Methylene Blue | CRC/Fe₃O₄ | 7 | 1.00 g/L | 10 mM | - | 180 | 100 | [5] |
| Reactive Black 5 | Waste iron oxide | - | - | Yes | - | - | High | [6] |
Table 3: Degradation of Other Organic Pollutants
| Pollutant | Catalyst System | pH | [Catalyst] | [H₂O₂] | Light Source | Time (min) | Degradation (%) | Reference |
| Enrofloxacin | Fe(III)-tartrate | Acidic | High [tartrate] | Yes | - | - | High | [3] |
| 2,6-Dichlorobenzoquinone | Fe²⁺ | 3.0 | 0.4 mg/L | 1.0 mM | 150W Hg lamp | - | High | [7] |
| Tartaric Acid | Iron(III) tartrate | - | 5 mg/L Fe | - | Xenon arc | - | Yes | [8] |
Experimental Protocols
The following are generalized protocols for the preparation of the iron tartrate photoactivator and its application in the oxidative degradation of a model organic pollutant (e.g., a phenolic compound).
Protocol 1: Preparation of Iron(III)-Tartrate Stock Solution
This protocol is adapted from general methods for preparing iron-carboxylate complexes for photochemical studies.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric sulfate (B86663) (Fe₂(SO₄)₃)
-
L-(+)-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a stock solution of tartaric acid (e.g., 0.1 M) by dissolving the appropriate amount in deionized water.
-
Prepare a stock solution of ferric salt (e.g., 0.05 M FeCl₃·6H₂O) in deionized water. To prevent hydrolysis, a small amount of dilute HCl can be added to maintain a low pH.
-
In a separate vessel, add a desired volume of the tartaric acid stock solution.
-
While stirring, slowly add the ferric salt stock solution to the tartaric acid solution. A typical molar ratio of tartrate to iron is between 1:1 and 10:1.
-
Adjust the pH of the solution to the desired value (e.g., 4-7) by dropwise addition of a dilute NaOH solution (e.g., 0.1 M or 1 M) while monitoring with a pH meter. The solution should develop a characteristic color (e.g., light green to yellowish-brown) indicating complex formation.[9]
-
Bring the final volume to the desired concentration with deionized water.
-
Store the stock solution in a dark, cool place.
Protocol 2: Photocatalytic Degradation of an Organic Pollutant
This protocol outlines a general procedure for a batch photoreactor experiment.
Experimental Workflow Diagram:
Caption: Experimental workflow for photocatalytic degradation.
Materials and Equipment:
-
Stock solution of the target organic pollutant
-
Stock solution of iron(III)-tartrate
-
Hydrogen peroxide (30% w/w)
-
Batch photoreactor (e.g., quartz vessel) with a magnetic stirrer
-
Light source (e.g., Xenon arc lamp, Mercury lamp with appropriate filters)
-
pH meter
-
Analytical instrument for pollutant quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Syringes and filters for sampling
Procedure:
-
Reactor Setup: To a clean photoreactor vessel, add a specific volume of deionized water.
-
Addition of Reagents: While stirring, add the required volumes of the stock solutions to achieve the desired initial concentrations of the organic pollutant, iron(III)-tartrate, and hydrogen peroxide.
-
pH Adjustment: Adjust the initial pH of the reaction mixture to the desired value using dilute acid or base.
-
Equilibration: Allow the solution to stir in the dark for a period (e.g., 30 minutes) to reach adsorption equilibrium.
-
Initiation of Photoreaction: Turn on the light source to initiate the photocatalytic degradation. Start a timer.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe. Immediately filter the sample to remove any potential precipitates.
-
Quenching: If necessary, quench the reaction in the collected samples to stop further degradation before analysis. This can be done, for example, by adding a small amount of a hydroxyl radical scavenger like sodium sulfite.
-
Analysis: Analyze the concentration of the organic pollutant in each sample using a pre-calibrated analytical method.
Control Experiments:
To ensure that the observed degradation is due to the photo-Fenton process with iron tartrate, the following control experiments should be performed:
-
Photolysis: Pollutant + Light (without iron tartrate and H₂O₂)
-
Dark Fenton: Pollutant + Iron Tartrate + H₂O₂ (in the dark)
-
H₂O₂ Oxidation: Pollutant + H₂O₂ (in the dark, without iron tartrate)
Conclusion
Iron tartrate serves as an effective photoactivator for the oxidative degradation of organic pollutants, extending the utility of the photo-Fenton process to a wider pH range. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments for various applications, from environmental remediation to specialized chemical synthesis and degradation studies in drug development. The versatility and efficiency of the iron tartrate-mediated photo-Fenton process make it a valuable tool in the field of advanced oxidation.
References
- 1. Optimization of the photocatalytic degradation of phenol using superparamagnetic iron oxide (Fe3O4) nanoparticles in aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. theaspd.com [theaspd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Enhanced Heterogeneous Fenton Degradation of Organic Pollutants by CRC/Fe3O4 Catalyst at Neutral pH [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Iron Oxide-Based Heterojunction Photo-Fenton Catalysts for the Elimination of Organic Pollutants | MDPI [mdpi.com]
- 8. Iron(III) tartrate as a potential precursor of light-induced oxidative degradation of white wine: studies in a model wine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
Growing Copper-Doped Iron Tartrate Crystals: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed protocols and application notes for the synthesis of copper-doped iron tartrate crystals. The information is based on established gel growth methods, with considerations for potential alternative synthesis routes and applications in drug delivery.
Introduction
Copper-doped iron tartrate crystals are of growing interest in materials science and biomedicine. The incorporation of copper into the iron tartrate matrix can modify its magnetic, optical, and catalytic properties, opening up possibilities for new applications.[1] For drug development professionals, metal-organic frameworks (MOFs) like iron tartrate are being explored as potential drug delivery vehicles due to their porous nature and tunable properties.[2][3] Doping these structures with copper can introduce additional functionalities, such as enhanced therapeutic efficacy.[4] This document outlines the protocols for growing these crystals and discusses their potential relevance in drug development.
Experimental Protocols
The primary and most well-documented method for growing copper-doped iron tartrate crystals is the single diffusion gel growth technique.[5] This method allows for the slow and controlled growth of high-quality single crystals.
Gel Growth Method
This protocol is adapted from the work of Mathivanan and Haris.[5]
Materials:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Ferrous Sulfate (B86663) (FeSO₄)
-
Copper Sulfate (CuSO₄)
-
Deionized Water
-
Test tubes
-
Beakers
-
pH meter
Procedure:
-
Gel Preparation:
-
Prepare a 0.5 M solution of sodium metasilicate in deionized water.
-
In a separate beaker, prepare a 1 M solution of tartaric acid.
-
Slowly add the sodium metasilicate solution to the tartaric acid solution while stirring continuously until a pH of 4.0 is reached. This will form the silica (B1680970) gel.
-
Pour the resulting solution into test tubes and allow it to set for at least 24 hours. The gel should be firm before proceeding.
-
-
Reactant Solution Preparation:
-
For pure iron tartrate crystals, prepare an aqueous solution of 1 M ferrous sulfate.
-
For copper-doped iron tartrate crystals, prepare a mixed aqueous solution of ferrous sulfate and copper sulfate. The desired doping concentration will determine the molar ratio of the two sulfates. For example, for a composition of Cu₀.₀₅Fe₀.₉₅C₄H₄O₆, a solution containing a 0.05:0.95 molar ratio of CuSO₄ to FeSO₄ should be prepared.[5]
-
-
Crystal Growth:
-
Once the gel has set, carefully pour the prepared reactant solution (either pure ferrous sulfate or the mixed ferrous sulfate-copper sulfate solution) on top of the gel in the test tubes. Pour the solution slowly along the sides of the test tube to avoid disturbing the gel surface.
-
Seal the test tubes and leave them undisturbed at room temperature.
-
Crystals will start to grow within the gel matrix over several days to weeks. The expected reaction for copper-doped iron tartrate is: (1 − x) FeSO₄ + x CuSO₄ + C₄H₆O₆ → CuₓFe₍₁₋ₓ₎C₄H₄O₆ + H₂SO₄[1]
-
-
Harvesting and Washing:
-
Once the crystals have reached the desired size, carefully remove them from the gel.
-
Wash the harvested crystals with deionized water to remove any residual gel or unreacted precursors.
-
Dry the crystals at room temperature.
-
Potential Alternative Synthesis Routes: Hydrothermal and Solvothermal Methods
While the gel growth method is well-established for iron tartrate, hydrothermal and solvothermal methods are widely used for the synthesis of other doped metal oxides and MOFs.[6][7][8] These methods involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures.
Conceptual Protocol (Adaptable for Copper-Doped Iron Tartrate):
-
Precursor Solution: Dissolve stoichiometric amounts of ferrous sulfate, copper sulfate, and tartaric acid in a suitable solvent (e.g., water for hydrothermal, an organic solvent for solvothermal).
-
Autoclave Loading: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a specific temperature (e.g., 100-200°C) for a defined period (e.g., 12-48 hours).
-
Cooling and Harvesting: Allow the autoclave to cool down to room temperature. The resulting crystalline product can then be collected by filtration, washed with the solvent used, and dried.
Note: The specific parameters (temperature, time, solvent, and precursor concentrations) would need to be optimized for the successful synthesis of copper-doped iron tartrate via these methods.
Data Presentation
The following tables summarize key quantitative data from the characterization of pure and copper-doped iron tartrate crystals grown by the gel method.
| Crystal Type | Elements Present | Atomic % (Observed) | Weight % (Observed) |
| Pure Iron Tartrate | C | 40.55 | 29.89 |
| O | 52.11 | 51.21 | |
| Fe | 7.34 | 18.90 | |
| Copper-Doped Iron Tartrate (x=0.05) | C | 41.23 | 30.56 |
| O | 51.69 | 50.99 | |
| Fe | 6.58 | 17.58 | |
| Cu | 0.50 | 1.87 | |
| Data sourced from Mathivanan and Haris, 2013.[9] |
| Property | Pure Iron Tartrate | Copper-Doped Iron Tartrate (x=0.05) |
| Magnetic Susceptibility (χ × 10⁻⁶ emu) | 27.59 | 16.98 |
| Magnetic Moment (μBM) | 2.572 | 2.01 |
| Data sourced from Mathivanan and Haris, 2013.[5] |
| Crystal Type | Decomposition Stage | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) |
| Pure Iron Tartrate | 1 | 50.42 - 325.56 | 25 | 24.5 |
| Copper-Doped Iron Tartrate | 1 | 50.45 - 123.45 | 20 | - |
| 2 | 123.45 - 360 | 22 | - | |
| Data sourced from Mathivanan and Haris, 2013.[5] |
Application in Drug Development
Metal-organic frameworks are gaining significant attention as drug delivery systems due to their high porosity, large surface area, and tunable chemical properties.[10] Iron-based MOFs are particularly attractive due to the biocompatibility of iron.[11]
The doping of iron tartrate with copper could offer several advantages in drug delivery:
-
Enhanced Therapeutic Effect: Copper ions have inherent antimicrobial and anticancer properties.[2][3] A copper-doped iron tartrate carrier could therefore provide a synergistic therapeutic effect with a loaded drug.
-
Controlled Release: The degradation rate of the MOF, and consequently the release of the drug and copper ions, could potentially be tuned by varying the copper doping concentration.
-
Targeted Delivery: The surface of the iron tartrate crystals can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.[11]
-
Dual-Functional Nanocarriers: Copper-doped MOFs have been designed as dual-functional nanocarriers for combined chemo-chemodynamic therapy, where the copper component can catalyze the production of reactive oxygen species to kill cancer cells.[4]
While research on copper-doped iron tartrate for drug delivery is still in its early stages, the principles established for other copper-based MOFs suggest a promising future for these materials in pharmaceutical applications.[10]
Visualizations
Caption: Workflow for the gel growth of copper-doped iron tartrate crystals.
Caption: Conceptual pathway for drug delivery using copper-doped iron tartrate.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Copper-based metal–organic frameworks for antitumor application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of copper(i)-doped metal–organic frameworks as dual-functional nanocarriers for combined chemo–chemodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. unizar.es [unizar.es]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Iron in Tartrate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction Iron-tartrate complexes are significant in various fields, including pharmaceuticals, food technology, and industrial applications. In drug development, iron complexes are used as therapeutic agents for iron-deficiency anemia. Accurate and precise quantification of the iron content in these complexes is crucial for quality control, stability studies, and formulation development. This document provides detailed protocols for three common analytical techniques used for this purpose: UV-Vis Spectrophotometry, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Method 1: UV-Vis Spectrophotometry with 1,10-Phenanthroline (B135089)
This colorimetric method is widely used due to its simplicity, cost-effectiveness, and reliability. The protocol is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, intensely red-orange colored complex, [Fe(phen)₃]²⁺.[1][2] Since iron in the tartrate complex is typically in the ferric state (Fe³⁺), a reducing agent, hydroxylamine (B1172632) hydrochloride, is used to reduce Fe³⁺ to Fe²⁺ prior to complexation.[2] The absorbance of the resulting complex is measured at its maximum wavelength (λmax), approximately 508 nm, and the iron concentration is determined using a calibration curve.[1][2][3]
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), dissolve it in deionized water, add 5 mL of 6 M HCl, and transfer to a 1000 mL volumetric flask. Dilute to the mark with deionized water.[4]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, gently warming if necessary.
-
Sodium Acetate (B1210297) Buffer Solution (1.2 M): Dissolve 16.4 g of sodium acetate (NaC₂H₃O₂) in 100 mL of deionized water. This buffer helps maintain the optimal pH range of 3 to 9 for the complex formation.[2]
2. Preparation of Calibration Standards:
-
Prepare a series of standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by serially diluting the 100 mg/L stock solution.
-
Into five separate 50 mL volumetric flasks, pipette 0, 1.0, 2.0, 3.0, and 4.0 mL of a 10 mg/L intermediate iron standard solution.
-
To each flask, add 1.0 mL of hydroxylamine hydrochloride solution and 5.0 mL of the 1,10-phenanthroline solution.
-
Add 5.0 mL of sodium acetate buffer solution to each flask and dilute to the 50 mL mark with deionized water.
-
Allow the solutions to stand for at least 10 minutes for full color development.[5]
3. Sample Preparation:
-
Accurately weigh a quantity of the iron-tartrate complex powder or pipette a known volume of the liquid sample, estimated to contain between 0.1 and 0.4 mg of iron.
-
Transfer the sample to a 100 mL volumetric flask. If it's a solid, dissolve it in a small amount of deionized water. Add 2.5 mL of concentrated sulfuric acid to aid dissolution and prevent hydrolysis.[5] Dilute to the mark with deionized water. This is the "prepared sample".
-
Pipette a 10.0 mL aliquot of the "prepared sample" into a 50 mL volumetric flask.
-
Add 1.0 mL of hydroxylamine hydrochloride solution, 5.0 mL of 1,10-phenanthroline solution, and 5.0 mL of sodium acetate buffer.
-
Dilute to the 50 mL mark with deionized water and allow 10 minutes for color development.
4. Measurement:
-
Set the spectrophotometer to a wavelength of 508 nm.
-
Use the "0" standard (the blank) to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
Plot a calibration curve of absorbance versus iron concentration (mg/L).
-
Determine the concentration of iron in the sample solution from the calibration curve.
Data Presentation
Table 1: Calibration Data for Spectrophotometric Iron Determination
| Standard Concentration (mg/L) | Absorbance at 508 nm |
|---|---|
| 0.0 (Blank) | 0.000 |
| 0.5 | 0.105 |
| 1.0 | 0.211 |
| 2.5 | 0.524 |
| 5.0 | 1.045 |
Table 2: Sample Analysis Results
| Sample ID | Absorbance | Concentration from Curve (mg/L) | Dilution Factor | Initial Iron Content (mg/g or mg/mL) |
|---|
| Tartrate Complex 1 | 0.418 | 1.99 | 500 | Calculated Value |
Workflow Visualization
Method 2: Flame Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and selective technique for quantifying metals.[6][7] The method involves atomizing a sample in a flame, where it absorbs light at a characteristic wavelength (248.3 nm for iron) from a hollow-cathode lamp.[8] The amount of light absorbed is proportional to the concentration of the element in the sample. For total iron determination in a stable complex like tartrate, an acid digestion step is often required to break down the complex and free the iron atoms.
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (1000 mg/L): Use a commercial standard or prepare by dissolving 1.000 g of iron wire in a minimal amount of nitric acid and diluting to 1000 mL with deionized water.
-
Acids: Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) for digestion.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 0, 2, 4, 6, 8 mg/L) by diluting the stock solution with deionized water.[8]
-
Acidify the standards with the same concentration of acid used for the samples to match the matrix.
3. Sample Preparation (Acid Digestion):
-
Accurately weigh about 0.1 g of the solid iron-tartrate complex into a digestion vessel.
-
Add 5 mL of concentrated HNO₃ and 2 mL of concentrated HCl.
-
Heat the sample on a hot plate or in a microwave digester until the solution is clear.
-
Allow the solution to cool, then quantitatively transfer it to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Further dilution may be necessary to bring the concentration within the linear range of the calibration curve.
4. Measurement:
-
Set up the AAS instrument with an iron hollow-cathode lamp.
-
Optimize instrumental parameters (e.g., wavelength 248.3 nm, air-acetylene flame).[8]
-
Aspirate the blank (acidified deionized water) to set the zero.
-
Aspirate the calibration standards in order of increasing concentration, followed by the prepared sample solutions.
-
A calibration curve is generated by the instrument's software, and the sample concentration is automatically calculated.
Data Presentation
Table 3: AAS Instrumental Parameters for Iron Analysis
| Parameter | Setting |
|---|---|
| Wavelength | 248.3 nm |
| Lamp Current | As per manufacturer |
| Slit Width | 0.2 nm |
| Flame | Air-Acetylene, Oxidizing |
| Burner Height | Optimized for max. absorbance |
Table 4: AAS Analysis of Iron in Tartrate Complex
| Sample ID | Absorbance | Measured Conc. (mg/L) | Dilution Factor | Initial Iron Content (mg/g) |
|---|---|---|---|---|
| Tartrate Digest 1 | 0.155 | 4.12 | 1000 | Calculated Value |
| Tartrate Digest 2 | 0.158 | 4.21 | 1000 | Calculated Value |
Workflow Visualization
Method 3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is one of the most powerful and sensitive techniques for elemental analysis, capable of detecting iron at trace and ultra-trace levels (µg/L or ppb).[9][10] The sample is introduced into a high-temperature argon plasma, which ionizes the iron atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing highly specific and sensitive quantification.
Experimental Protocol
1. Reagent Preparation:
-
High-Purity Reagents: Use ultra-pure water and trace metal grade acids (e.g., HNO₃) to minimize contamination.
-
Standard Iron Stock Solution (10 mg/L): Prepare from a certified 1000 mg/L stock solution using high-purity reagents.
-
Internal Standard (IS) Solution: An element not present in the sample (e.g., Yttrium, Y) can be used to correct for instrumental drift and matrix effects.
2. Preparation of Calibration Standards:
-
Prepare calibration standards covering the expected sample concentration range (e.g., 0, 10, 50, 100, 500 µg/L) by diluting the stock solution.
-
Spike all standards, blanks, and samples with the internal standard to the same final concentration.
3. Sample Preparation:
-
The same acid digestion protocol as described for AAS can be used. Given the high sensitivity of ICP-MS, a greater dilution factor is typically required.
-
Accurately weigh a small amount of the sample (e.g., 0.05 g) and perform acid digestion.
-
Dilute the digestate to a final volume (e.g., 100 mL). A subsequent 1-in-100 or greater dilution is common before analysis.
4. Measurement:
-
Tune and optimize the ICP-MS instrument for iron analysis (e.g., monitoring isotopes ⁵⁶Fe and ⁵⁷Fe).
-
Analyze the calibration blank, standards, and prepared samples.
-
The instrument software constructs a calibration curve (analyte/IS ratio vs. concentration) and calculates the concentration in the samples.
Data Presentation
Table 5: ICP-MS Instrumental Parameters for Iron Analysis
| Parameter | Setting |
|---|---|
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min Ar |
| Nebulizer Gas Flow | Optimized for sample uptake |
| Monitored Isotopes | ⁵⁶Fe, ⁵⁷Fe |
| Internal Standard | ⁸⁹Y |
| Detector Mode | Pulse counting / Analog |
Table 6: ICP-MS Analysis of Iron in Tartrate Complex
| Sample ID | ⁵⁶Fe/⁸⁹Y Ratio | Measured Conc. (µg/L) | Dilution Factor | Initial Iron Content (mg/g) |
|---|---|---|---|---|
| Tartrate Digest 1-A | 0.512 | 102.4 | 100,000 | Calculated Value |
| Tartrate Digest 1-B | 0.519 | 103.8 | 100,000 | Calculated Value |
Workflow Visualization
Summary and Method Comparison
The choice of analytical method depends on factors such as required sensitivity, available instrumentation, sample throughput, and budget.
Table 7: Comparison of Analytical Methods for Iron Determination
| Feature | UV-Vis Spectrophotometry | Flame AAS | ICP-MS |
|---|---|---|---|
| Principle | Colorimetric Reaction | Atomic Absorption | Elemental Ionization & Mass Spec |
| Sensitivity | Low (mg/L or ppm) | Moderate (mg/L or ppm) | Very High (µg/L to ng/L or ppb to ppt) |
| Selectivity | Good (with masking agents) | High | Very High |
| Sample Prep | Simple dissolution/reduction | Requires acid digestion | Requires acid digestion, high purity |
| Cost/Instrument | Low | Moderate | High |
| Throughput | Moderate | High | High |
| Best For | Routine QC, high conc. samples | Standard QC, moderate conc. | Trace analysis, research, high purity |
References
- 1. Spectrophotometric Determination of Iron | General Chemistry Lab News [sites.middlebury.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. ijatca.com [ijatca.com]
- 4. asdlib.org [asdlib.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAS – Atomic Absorption Spectrometry - Analytik Jena [analytik-jena.com]
- 8. Iron- Determination by AAS | OIV [oiv.int]
- 9. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambda-cro.com]
- 10. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Eisentartrat in der pharmazeutischen Formulierungsentwicklung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Eisen(II)-tartrat ist ein Eisensalz der Weinsäure, das als potenzielle Alternative zu häufig verwendeten Eisensalzen wie Eisen(II)-sulfat und -fumarat in der pharmazeutischen Formulierung zur Behandlung von Eisenmangelanämie in Betracht gezogen wird. Zweiwertiges Eisen (Fe²⁺) wird im Allgemeinen besser resorbiert als dreiwertiges Eisen (Fe³⁺)[1]. Die Chelatbildung von Eisen(II) mit Tartrat könnte potenziell die Stabilität des Eisen(II)-Ions erhöhen und dessen Oxidation zu Eisen(III) verringern, was ein häufiges Problem bei der Formulierung von Eisensalzen darstellt. Diese erhöhte Stabilität könnte zu einer verbesserten Bioverfügbarkeit und Verträglichkeit führen.
Diese Application Note bietet einen Überblick über die potenziellen Anwendungen von Eisen(II)-tartrat und stellt detaillierte Protokolle für dessen Charakterisierung in der pharmazeutischen Formulierungsentwicklung vor. Aufgrund der begrenzten öffentlich verfügbaren Daten zu Eisen(II)-tartrat für pharmazeutische Zwecke basieren die hier vorgestellten quantitativen Daten und Protokolle auf etablierten Methoden für andere Eisen(II)-salze und stellen repräsentative Beispiele dar.
Physikochemische Eigenschaften und Vergleichsdaten
Die Formulierung eines Wirkstoffs beginnt mit dem Verständnis seiner grundlegenden physikochemischen Eigenschaften. Die folgende Tabelle fasst hypothetische, aber realistische Daten für Eisen(II)-tartrat im Vergleich zum etablierten Eisen(II)-sulfat zusammen.
| Eigenschaft | Eisen(II)-tartrat (hypothetisch) | Eisen(II)-sulfat (Heptahydrat) | Referenzmethode |
| Molekülformel | C₄H₄FeO₆ | FeSO₄ · 7H₂O | - |
| Molekulargewicht | 203.92 g/mol | 278.01 g/mol | - |
| Aussehen | Hellgrünes bis gelbliches Pulver | Hellgrüne Kristalle | Visuelle Inspektion |
| Löslichkeit in Wasser (20°C) | ~150 g/L | ~400 g/L[2] | Gleichgewichtslöslichkeitsmethode |
| Löslichkeit in Ethanol (96%) | Praktisch unlöslich | Praktisch unlöslich[3] | Gleichgewichtslöslichkeitsmethode |
| pH-Wert (5%ige Lösung) | 3.5 - 4.5 | 3.0 - 4.0[2] | Potentiometrie |
| Oxidationsstabilität (in Lösung) | Moderat | Gering (schnelle Oxidation an Luft) | UV/Vis-Spektrophotometrie |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardverfahren zur Evaluierung von Eisen(II)-tartrat für die pharmazeutische Formulierung.
Protokoll 1: Bestimmung der Gleichgewichtslöslichkeit
Ziel: Bestimmung der Löslichkeit von Eisen(II)-tartrat in verschiedenen pharmazeutisch relevanten Medien.
Materialien:
-
Eisen(II)-tartrat Pulver
-
Gereinigtes Wasser
-
Phosphatpufferlösungen (pH 4.5, 6.8)
-
0.1 M Salzsäure (simulierte Magensäure)
-
Analysenwaage, Magnetrührer, pH-Meter, Zentrifuge, HPLC-UV oder UV/Vis-Spektrophotometer
Methodik:
-
Ein Überschuss an Eisen(II)-tartrat wird zu einer definierten Menge des jeweiligen Lösungsmittels (z.B. 10 mL) in einem verschlossenen Gefäß gegeben.
-
Die Suspension wird bei konstanter Temperatur (z.B. 25°C) für 24 Stunden gerührt, um das Gleichgewicht sicherzustellen.
-
Der pH-Wert der Suspension wird gemessen.
-
Die Probe wird zentrifugiert (z.B. 15 min bei 10,000 x g), um ungelöstes Material zu entfernen.
-
Ein Aliquot des klaren Überstands wird entnommen und entsprechend verdünnt.
-
Die Konzentration des gelösten Eisen(II)-tartrats wird mittels einer validierten analytischen Methode (z.B. HPLC-UV oder komplexometrische Titration nach Oxidation zu Fe³⁺) bestimmt.
-
Der Versuch wird dreifach für jedes Medium durchgeführt.
Protokoll 2: Untersuchung der Oxidationsstabilität in wässriger Lösung
Ziel: Bewertung der Stabilität von Eisen(II)-tartrat gegenüber Oxidation zu Eisen(III) in wässriger Lösung unter Lufteinfluss.
Materialien:
-
Eisen(II)-tartrat
-
Eisen(II)-sulfat (als Vergleich)
-
Gereinigtes Wasser
-
UV/Vis-Spektrophotometer
-
Analytische Reagenzien zum Nachweis von Fe²⁺ (z.B. 1,10-Phenanthrolin) und Fe³⁺ (z.B. Kaliumthiocyanat)
Methodik:
-
Eine 1 mg/mL Lösung von Eisen(II)-tartrat und Eisen(II)-sulfat wird jeweils in gereinigtem Wasser hergestellt.
-
Die Lösungen werden in offenen Bechergläsern bei Raumtemperatur unter normaler Laboratmosphäre gelagert.
-
Zu definierten Zeitpunkten (z.B. 0, 1, 2, 4, 8, 24 Stunden) werden Proben entnommen.
-
Für jede Probe wird der Gehalt an Eisen(II) und Eisen(III) bestimmt:
-
Eisen(II)-Bestimmung: Ein Aliquot wird mit 1,10-Phenanthrolin-Lösung versetzt. Der entstehende rot-orange Komplex wird photometrisch bei ca. 510 nm gemessen.
-
Eisen(III)-Bestimmung: Ein Aliquot wird mit Kaliumthiocyanat-Lösung versetzt. Der entstehende rote Komplex wird photometrisch bei ca. 480 nm gemessen.
-
-
Die prozentuale Abnahme von Eisen(II) über die Zeit wird berechnet und grafisch dargestellt.
Protokoll 3: In-vitro-Freisetzungsstudie einer hypothetischen Tablettenformulierung
Ziel: Untersuchung des Freisetzungsprofils von Eisen(II)-tartrat aus einer oralen festen Darreichungsform (Tablette).
Materialien:
-
Hypothetische Eisen(II)-tartrat Tabletten (z.B. 100 mg Wirkstoff)
-
USP-Apparatur 2 (Blattrührer)
-
Freisetzungsmedien: 900 mL 0.1 M HCl (2 Stunden), gefolgt von einem Wechsel zu 900 mL Phosphatpuffer pH 6.8
-
Temperatur: 37 ± 0.5 °C
-
Rührgeschwindigkeit: 50 U/min
-
Probenahmesystem und HPLC-UV zur Quantifizierung
Methodik:
-
Die Freisetzungsapparatur wird mit 900 mL 0.1 M HCl befüllt und auf 37°C temperiert.
-
Eine Tablette wird in jedes Gefäß gegeben und die Apparatur gestartet.
-
Proben (z.B. 5 mL) werden zu den Zeitpunkten 15, 30, 60, 90 und 120 Minuten entnommen. Das entnommene Volumen wird durch frisches, vorgewärmtes Medium ersetzt.
-
Nach 120 Minuten wird das saure Medium durch 900 mL vorgewärmten Phosphatpuffer pH 6.8 ersetzt.
-
Weitere Proben werden zu den Zeitpunkten 150, 180, 240 und 360 Minuten entnommen.
-
Die Konzentration des freigesetzten Eisen(II)-tartrats in den Proben wird mittels HPLC-UV analysiert.
-
Die kumulativ freigesetzte Menge an Wirkstoff wird als Prozentsatz der deklarierten Dosis berechnet und gegen die Zeit aufgetragen.
Visualisierungen
Die folgenden Diagramme illustrieren relevante Prozesse und Arbeitsabläufe.
References
Troubleshooting & Optimization
Technical Support Center: Iron-Tartrate Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iron-tartrate complexes. The stability of these complexes is critically dependent on pH, and this resource aims to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of the iron(III)-tartrate complex?
A1: The stability of the iron(III)-tartrate complex is highly dependent on the pH of the solution. Experimental data indicates that the complex is generally stable in acidic to slightly acidic conditions. A complex of the form Fe(Tar)₃ is reported to be stable over a pH range of 3 to 6.[1] Another source specifies that the Fe(III)-Tar⁺ species is predominant in the pH range of 2.5 to 4.0.[2] For applications involving photo-degradation, an optimal pH of 3.5 has been reported for an Fe(III):tartrate system.[2]
Q2: How does pH affect the appearance of the iron-tartrate solution?
A2: The color of the iron-tartrate solution can be an indicator of the specific complex formed and the pH of the solution. Different colored complexes have been observed at various pH values, suggesting the formation of different species. For instance, a yellow-green homogeneous iron-tartrate-sodium complex has been reported at a pH of 4.5, a deep green complex at pH 6.8, and a red-brown complex at pH 10.2.[3]
Q3: What are the primary factors that influence the stability of the iron-tartrate complex?
A3: Several factors can impact the stability of coordination complexes like iron-tartrate.[4][5][6] Key factors include:
-
pH: As discussed, pH is a critical factor influencing which tartrate and iron species are present and how they interact.
-
Nature of the Metal Ion: The charge and size of the iron ion (Fe²⁺ vs. Fe³⁺) will affect the complex's stability.[4][7] Generally, smaller, more highly charged metal ions form more stable complexes.[4][7]
-
Ligand Properties: The concentration and protonation state of the tartaric acid are crucial.
-
Presence of Competing Ions: Other ions in the solution can compete with tartrate to bind with iron, potentially destabilizing the complex.[4]
Troubleshooting Guide
Issue 1: Precipitation is observed in the iron-tartrate solution.
Cause: Precipitation, often of iron hydroxides, is a common issue, particularly at higher pH values. Ferric hydroxide (B78521) can begin to precipitate at a pH above approximately 3 in the absence of a strong chelating agent.[8] While tartrate is a chelating agent that helps to keep iron in solution, its effectiveness can be overcome at higher pH levels where hydroxide ions are more abundant.
Solution:
-
Monitor and Adjust pH: Carefully monitor the pH of your solution. If precipitation occurs as you increase the pH, you may have exceeded the stable range for your specific iron and tartrate concentrations. Try to maintain the pH within the acidic to slightly acidic range (e.g., pH 3-6) for optimal stability.
-
Increase Ligand Concentration: A higher concentration of tartrate may help to keep the iron chelated and in solution at a slightly higher pH.
-
Temperature Control: While not as critical as pH, temperature can influence solubility. Ensure your experiments are conducted at a consistent and appropriate temperature.
Issue 2: The color of the solution is not what was expected.
Cause: As noted in the FAQs, the color of the iron-tartrate complex can vary with pH.[3] An unexpected color may indicate that the pH of your solution is different from what you intended, or that other interfering substances are present.
Solution:
-
Verify pH: Use a calibrated pH meter to confirm the pH of your solution.
-
Check for Contaminants: Ensure all glassware is clean and that your reagents are free from impurities that could form colored complexes with iron.
-
Consult Literature for Specific Species: The color of the complex is related to its chemical structure. Refer to literature that describes the expected color of the iron-tartrate species at your target pH.
Issue 3: The iron-tartrate complex appears to be degrading over time.
Cause: The degradation of the complex can be due to several factors, including pH shifts, oxidation of Fe(II) to Fe(III) if working with ferrous tartrate, or photochemical reactions if the solution is exposed to light.
Solution:
-
Buffer the Solution: Use a suitable buffer system to maintain a stable pH throughout your experiment.
-
Inert Atmosphere: If working with ferrous (Fe²⁺) tartrate, which can be susceptible to oxidation, consider performing your experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to ferric (Fe³⁺) iron.
-
Protect from Light: If your application is not photochemical, store the iron-tartrate solution in amber glassware or protect it from light to prevent light-induced degradation.
Data Presentation
| pH Range | Predominant Iron(III)-Tartrate Species | Observed Color | Stability Notes | Reference |
| 2.5 - 4.0 | Fe(III)-Tar⁺ | - | Predominant species in this range. | [2] |
| 3.0 - 6.0 | Fe(Tar)₃ | - | Complex is stable in this range. | [1] |
| 3.5 | - | - | Optimal pH for a specific photodegradation application. | [2] |
| 4.5 | Iron-tartrate-sodium complex | Yellow-green | Homogeneous complex formed. | [3] |
| 6.8 | Iron-tartrate-sodium complex | Deep green | Homogeneous complex formed. | [3] |
| 10.2 | Iron-tartrate-sodium complex | Red-brown | Homogeneous complex formed. | [3] |
Experimental Protocols
Method 1: Spectrophotometric Determination of Optimal pH
This method is used to determine the pH at which the iron-tartrate complex exhibits maximum absorbance, indicating the pH of optimal complex formation and stability.
Materials:
-
Iron(III) chloride (FeCl₃) stock solution (e.g., 10⁻³ M)
-
Tartaric acid solution (e.g., 10⁻² M)
-
Buffer solutions covering a range of pH values (e.g., pH 1 to 9)
-
UV/Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a series of solutions, each containing a constant concentration of iron(III) and tartaric acid (e.g., a 1:1 molar ratio).[1]
-
Adjust the pH of each solution to a different value within the desired range (e.g., pH 1, 2, 3, ... 9) using appropriate buffer solutions or by careful addition of acid or base.
-
Allow the solutions to equilibrate for a set period.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron-tartrate complex (e.g., 380 nm).[1]
-
Plot the absorbance as a function of pH. The pH at which the absorbance is highest corresponds to the optimal pH for the formation of the absorbing complex species.[1]
Method 2: Potentiometric Titration for Stability Constant Determination
This method can be used to determine the stepwise formation constants of the iron-tartrate complex, providing a quantitative measure of its stability.
Materials:
-
Iron(III) nitrate (B79036) or chloride solution of known concentration
-
Tartaric acid solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
pH meter with a combination electrode
-
Constant temperature bath (e.g., 25 °C)
-
Inert electrolyte solution (e.g., 0.1 M NaCl) to maintain constant ionic strength[1]
Procedure:
-
Prepare a solution containing a known concentration of iron(III) and tartaric acid in the inert electrolyte solution.
-
Immerse the pH electrode in the solution and place it in the constant temperature bath.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Perform a blank titration with a solution containing only the acid and the inert electrolyte to account for the neutralization of the acid.
-
The titration data (pH vs. volume of NaOH added) can be used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration.
-
From this data, the stepwise stability constants of the iron-tartrate complexes can be determined using methods such as the Bjerrum or Irving-Rossotti method.[9]
Visualizations
Caption: Troubleshooting workflow for common iron-tartrate complex issues.
Caption: pH-dependent equilibrium of the iron-tartrate system.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 6. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Iron Tartrate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of iron tartrate precipitation in experimental solutions. Maintaining the stability of iron tartrate solutions is critical for reproducible results in research and for the formulation of iron-based therapeutics.
Troubleshooting Guides
If you are encountering precipitation in your iron tartrate solutions, follow these step-by-step guides to identify and resolve the issue.
Immediate Corrective Actions for Precipitated Solutions
-
pH Adjustment:
-
Measure the current pH of your solution. Iron tartrate complexes are most stable in a pH range of 3.0 to 6.0.[1]
-
If the pH is outside this range, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while stirring to bring the pH within the stable range.
-
-
Addition of a Chelating Agent:
-
Introduce a chelating agent such as sodium citrate (B86180) to the solution. Citrate can form a stable complex with iron (III) ions, preventing their precipitation.[1] Start with a low concentration (e.g., 0.1% w/v) and observe if the precipitate redissolves.
-
-
Gentle Warming:
-
In some cases, gentle warming (e.g., to 40-50°C) can help redissolve the precipitate, especially if it formed due to a decrease in temperature. Be cautious, as excessive heat can lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of iron tartrate precipitation?
A1: The precipitation of iron tartrate is primarily due to its low solubility in water, especially outside its optimal pH range. Ferric tartrate, in particular, has a very low solubility at 20°C (less than 1 g/L).[2] A 1% solution of ferric tartrate will naturally have a pH of approximately 3.5.[2] Any significant deviation from the stable pH range of 3.0 to 6.0 for the Fe(Tar)₃ complex can lead to precipitation.[1]
Q2: I observed a precipitate after preparing my iron tartrate solution. What should I do?
A2: First, check the pH of your solution. If it is outside the 3.0-6.0 range, adjust it accordingly. If the pH is within the stable range, the concentration of iron tartrate may have exceeded its solubility limit at the given temperature. You can try gentle warming or adding a stabilizing agent like sodium citrate. For a detailed procedure, refer to the "Immediate Corrective Actions for Precipitated Solutions" section above.
Q3: How can I proactively prevent iron tartrate precipitation during solution preparation?
A3: To prevent precipitation, it is crucial to control the pH and consider the use of a stabilizing agent from the outset. Preparing the solution in a slightly acidic buffer (pH 4-5) can help. Additionally, incorporating a chelating agent like sodium citrate during the preparation process can significantly enhance the stability of the iron tartrate complex. Refer to "Experimental Protocol 1: Preparation of a Stabilized Iron Tartrate Solution" for a detailed method.
Q4: What is the role of citrate in preventing iron tartrate precipitation?
A4: Citrate is a chelating agent that can form a stable, soluble complex with iron (III) ions.[1] By binding to the iron ions, citrate effectively "shields" them from reacting with tartrate in a way that leads to insoluble precipitates. This is particularly useful in maintaining a clear solution, especially in formulations where the pH may fluctuate.
Q5: Can I use other chelating agents besides citrate?
A5: Yes, other chelating agents like EDTA can also be used to prevent the precipitation of iron salts. However, the choice of chelating agent may depend on the specific application and downstream experiments, as it could potentially interfere with biological assays or chemical reactions. Citrate is often preferred due to its biocompatibility.
Q6: Does temperature affect the stability of my iron tartrate solution?
A6: Yes, temperature can influence the solubility of iron tartrate. Generally, solubility decreases at lower temperatures, which can lead to precipitation if the solution is saturated.[3] If you are working with concentrated solutions, it is advisable to prepare and store them at a consistent, slightly elevated temperature if your experimental conditions allow.
Data Presentation
Table 1: Factors Influencing Iron Tartrate Solution Stability
| Parameter | Optimal Range/Condition | Rationale |
| pH | 3.0 - 6.0 | A stable Fe(Tar)₃ complex is formed within this pH range.[1] |
| Temperature | 20°C - 40°C | Solubility is generally low and decreases at colder temperatures.[2][3] |
| Stabilizing Agent | Sodium Citrate (molar excess) | Forms a stable, soluble complex with iron (III) ions.[1] |
Experimental Protocols
Experimental Protocol 1: Preparation of a Stabilized Iron Tartrate Solution using Sodium Citrate
This protocol describes the preparation of a stable iron (III) tartrate solution for use in research and pharmaceutical development, incorporating sodium citrate as a stabilizing agent.
Materials:
-
Ferric Chloride (FeCl₃) or another soluble ferric salt
-
L-Tartaric Acid
-
Sodium Citrate
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare the Tartrate-Citrate Solution:
-
In a beaker, dissolve L-tartaric acid and sodium citrate in deionized water. A typical starting point is a 1:1 molar ratio of tartaric acid to iron, and a 1:2 molar ratio of sodium citrate to iron.
-
Stir until all solids are completely dissolved.
-
-
Prepare the Iron Solution:
-
In a separate beaker, dissolve the ferric salt in deionized water.
-
-
Complex Formation:
-
Slowly add the iron solution to the tartrate-citrate solution while stirring continuously. This order of addition is important to prevent localized high concentrations of iron that could lead to immediate precipitation.
-
-
pH Adjustment:
-
Monitor the pH of the resulting solution.
-
Carefully adjust the pH to between 4.0 and 5.0 using the 1 M NaOH or 1 M HCl solution. Add the acid or base dropwise while stirring and continuously monitoring the pH.
-
-
Final Volume and Filtration:
-
Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
If any slight turbidity is observed, filter the solution through a 0.22 µm filter.
-
-
Storage:
-
Store the solution in a well-sealed container, protected from light, at a controlled room temperature.
-
Experimental Protocol 2: Quantitative Determination of Iron in Solution by Spectrophotometry
This protocol outlines a common method for determining the concentration of iron in your prepared solutions to confirm its stability and concentration. This method is based on the formation of a colored complex with 1,10-phenanthroline (B135089).
Materials:
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
1,10-phenanthroline solution (0.1% w/v in 50% ethanol)
-
Sodium acetate (B1210297) buffer solution (1 M)
-
Standard iron solution (e.g., 10 mg/L Fe)
-
Your iron tartrate solution (sample)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions with known iron concentrations (e.g., 0, 1, 2, 4, 6, 8 mg/L) by diluting the standard iron solution in volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer.
-
Add 10 mL of the 1,10-phenanthroline solution to each flask.
-
Dilute to the mark with deionized water, mix well, and allow 10-15 minutes for color development.
-
-
Preparation of Sample:
-
Pipette a known volume of your iron tartrate solution into a volumetric flask. The dilution factor will depend on the expected iron concentration.
-
Follow the same steps as for the standards (add hydroxylamine hydrochloride, sodium acetate buffer, and 1,10-phenanthroline).
-
Dilute to the mark with deionized water and allow for color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the "0 mg/L" standard as a blank to zero the instrument.
-
Measure the absorbance of each standard and your prepared sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in your diluted sample by comparing its absorbance to the calibration curve.
-
Calculate the iron concentration in your original, undiluted iron tartrate solution by accounting for the dilution factor.
-
Logical Troubleshooting Pathway
References
Technical Support Center: Scaling Up Iron Tartrate Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of iron tartrate nanoparticle synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of iron tartrate nanoparticle synthesis and offers potential solutions.
| Problem Encountered | Potential Causes | Suggested Solutions |
| Inconsistent Particle Size and Shape (High Polydispersity) | 1. Non-uniform mixing and heat distribution in a larger reactor. 2. Fluctuations in precursor addition rate. 3. Localized pH variations. [1][2] | 1. Optimize Reactor Design and Agitation: - Employ baffled reactors with high-shear mixers to ensure turbulent flow and uniform mixing. - Use a jacketed reactor with a reliable temperature control system to maintain a consistent temperature throughout the vessel.2. Controlled Reagent Addition: - Utilize precision pumps (e.g., syringe or peristaltic pumps) for the controlled and consistent addition of precursors.3. pH Monitoring and Control: - Implement in-situ pH probes to monitor and adjust the pH in real-time. |
| Agglomeration of Nanoparticles | 1. Insufficient stabilization by the capping agent (tartrate) at higher concentrations. 2. Ineffective separation of nanoparticles from the reaction medium. 3. Drying process leading to irreversible aggregation. | 1. Optimize Stabilizer Concentration: - Increase the molar ratio of tartaric acid to the iron precursor to ensure adequate surface coverage.2. Improve Washing and Purification: - Use techniques like tangential flow filtration for efficient removal of byproducts and excess reagents without causing excessive particle packing.3. Controlled Drying: - Employ freeze-drying (lyophilization) or spray-drying as alternatives to oven-drying to minimize agglomeration. |
| Low Yield | 1. Incomplete reaction due to insufficient mixing or reaction time. 2. Loss of product during washing and purification steps. 3. Side reactions due to improper pH or temperature control. | 1. Process Optimization: - Increase reaction time and ensure efficient mixing to drive the reaction to completion.2. Efficient Product Recovery: - Optimize centrifugation speed and duration or use alternative separation methods like filtration to minimize product loss.3. Strict Parameter Control: - Maintain optimal pH and temperature ranges throughout the synthesis to favor the desired reaction pathway. |
| Batch-to-Batch Variability | 1. Inconsistencies in raw material quality. 2. Variations in process parameters (temperature, stirring speed, addition rate) between batches. 3. Differences in operator procedures. | 1. Raw Material Quality Control: - Establish and adhere to strict specifications for all starting materials.2. Standard Operating Procedures (SOPs): - Develop and strictly follow detailed SOPs for all synthesis steps. - Automate critical process steps where possible to reduce human error. |
| Discoloration or Impurities in Final Product | 1. Oxidation of Iron(II) to Iron(III). 2. Incomplete removal of byproducts (e.g., sodium sulfate). 3. Contamination from the reactor or stirring equipment. | 1. Inert Atmosphere: - Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][3]2. Thorough Washing: - Increase the number of washing cycles and verify the purity of the final product using appropriate analytical techniques (e.g., XRD, FTIR).3. Equipment Cleaning: - Ensure thorough cleaning of all equipment before each synthesis run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tartaric acid in the synthesis of iron tartrate nanoparticles?
A1: Tartaric acid serves a dual function. Firstly, it is a reactant that complexes with iron ions to form iron tartrate. Secondly, and crucially, it acts as a capping agent. The tartrate molecules adsorb to the surface of the newly formed nanoparticles, providing electrostatic and steric stabilization, which prevents them from aggregating and controls their growth.
Q2: Why is sodium metasilicate (B1246114) used in the synthesis, and what are the challenges associated with it during scale-up?
A2: Sodium metasilicate facilitates the reaction between iron(II) sulfate (B86663) and tartaric acid. It helps to control the hydrolysis of the iron precursor and promotes the formation of a stable iron tartrate complex. During scale-up, the viscosity of the silicate (B1173343) solution can increase, potentially leading to mixing and handling challenges. It is important to ensure that the silicate is fully dissolved and homogeneously mixed to avoid localized areas of high concentration, which could lead to non-uniform particle formation.
Q3: How does the stirring speed affect the nanoparticle synthesis during scale-up?
A3: Stirring speed is a critical parameter in scaled-up synthesis. Inadequate stirring can lead to poor heat and mass transfer, resulting in a broad particle size distribution and agglomeration. Conversely, excessively high stirring speeds can introduce shear forces that may damage the forming nanoparticles or lead to unwanted side reactions. The optimal stirring speed will depend on the reactor geometry and volume and should be determined through process optimization studies.
Q4: What are the key challenges in purifying iron tartrate nanoparticles at a large scale?
A4: At a large scale, traditional laboratory purification methods like centrifugation can be time-consuming and may lead to the formation of tightly packed sediments that are difficult to redisperse. Filtration can be a more viable option, but the small size of the nanoparticles can lead to filter clogging. Tangential flow filtration (TFF) is a highly effective method for large-scale purification as it minimizes filter fouling and allows for efficient washing and concentration of the nanoparticle suspension.
Q5: What analytical techniques are recommended for quality control of scaled-up iron tartrate nanoparticle batches?
A5: A combination of techniques is recommended to ensure batch-to-batch consistency:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the iron tartrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of tartrate on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic coating (tartrate) on the nanoparticles.
Experimental Protocols
Lab-Scale Wet Chemical Synthesis of Iron Tartrate Nanoparticles
This protocol is based on the method described by Lathiya et al. (2018).[4]
Materials:
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (Na₂SiO₃)
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of iron(II) sulfate, tartaric acid, and sodium metasilicate.
-
In a beaker, mix the iron(II) sulfate and tartaric acid solutions.
-
Add the surfactant, Triton X-100, to the mixture while stirring.
-
Slowly add the sodium metasilicate solution to the mixture under constant stirring. The sodium metasilicate facilitates the reaction to form iron tartrate.
-
Continue stirring the reaction mixture for a specified period to allow for the formation and growth of the nanoparticles.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Dry the purified nanoparticles in a vacuum oven at a low temperature.
Characterization Data from Lab-Scale Synthesis:
| Parameter | Value |
| Average Crystallite Size (from XRD) | ~35 nm |
| Particle Size (from TEM) | 30 - 50 nm |
| Morphology | Nearly spherical |
Visualizations
Caption: Experimental workflow for the synthesis of iron tartrate nanoparticles.
Caption: Logical relationships of key parameters in scaling up nanoparticle synthesis.
References
improving the yield of iron tartrate synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of iron tartrate synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters influencing the yield of iron tartrate synthesis?
A1: The key parameters that significantly impact the reaction yield include the choice of iron salt and tartrate source, the molar ratio of reactants, the pH of the reaction mixture, reaction temperature, and the method of product isolation.
Q2: Which iron salts are commonly used for the synthesis of iron tartrate?
A2: Trivalent iron salts such as ferric nitrate (B79036), ferric chloride, and ferric acetate (B1210297) are frequently used.[1] For the synthesis of iron(II) tartrate, ferrous sulfate (B86663) is a common precursor.[2][3]
Q3: What is the optimal pH for the synthesis of iron-sodium tartrate complex?
A3: The reaction to form an iron-sodium tartrate complex is typically carried out in an aqueous medium with a starting pH between 0.8 and 5.5.[1]
Q4: How can the stability of the iron tartrate complex be improved?
A4: One method to enhance stability involves the conversion of L-tartaric acid to meso-tartaric acid prior to the complexation with iron. This can be achieved through a hydrothermal process.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal pH of the reaction mixture.- Incorrect molar ratio of iron salt to tartrate.- Incomplete precipitation of the product. | - Adjust the pH of the initial reaction mixture to a range of 0.8-5.5.[1]- Maintain a molar ratio of trivalent iron salt to tartrate between 1:3.0 and 1:3.3.[1]- Use an appropriate precipitation agent like ethanol, methanol, or propanol (B110389) at a volume ratio of 0.7-1.5:1.0 to the reaction mass.[1] |
| Product Instability | - Degradation of the tartrate ligand under harsh conditions.- Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in the case of ferrous tartrate synthesis. | - Consider a hydrothermal method to convert L-tartaric acid to the more stable meso-tartaric acid before complexation.[4]- For ferrous tartrate synthesis, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Impurities | - Co-precipitation of unreacted starting materials or side products. | - Ensure the complete reaction of intermediates, such as ferric hydroxide (B78521), with oxalic acid in related syntheses.[5]- Wash the final product with an appropriate solvent to remove soluble impurities. |
| Incorrect Crystal Form or Morphology | - Presence of impurities.- Uncontrolled crystallization conditions. | - Use high-purity reagents and ensure all glassware is clean.[5]- Control the rate of cooling or evaporation during crystallization to promote the formation of well-defined crystals.[5] |
Experimental Protocols
Protocol 1: Synthesis of Powder-like Iron-Sodium Tartrate Complex
This protocol is adapted from a patented method demonstrating high yields.[1]
Materials:
-
Ferric nitrate (Fe(NO₃)₃)
-
Sodium tartrate (Na₂C₄H₄O₆)
-
Sodium hydroxide (NaOH) or Tartaric acid (for pH adjustment)
-
Ethanol, Methanol, or Propanol (precipitation agent)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of ferric nitrate with a concentration between 0.5 and 0.7 mol/L.
-
Add sodium tartrate to the ferric nitrate solution. The molar ratio of ferric salt to tartrate should be maintained between 1:3.0 and 1:3.3.
-
Adjust the pH of the starting reaction mixture to a value between 0.8 and 5.5 by adding sodium hydroxide or tartaric acid.
-
Allow the reaction to proceed, which will result in the formation of a yellow colloidal solution.
-
To precipitate the iron-sodium tartrate complex, add a precipitation agent (ethanol, methanol, or propanol) at a volume ratio of 0.7-1.5:1.0 (precipitating agent:reaction mass).
-
A yellow fine powder of the desired product will precipitate.
-
Separate the precipitate from the mother liquor by filtration.
-
Dry the precipitate at a temperature ranging from 30°C to 105°C.
Quantitative Data from a Representative Experiment: [1]
| Parameter | Value |
| Ferric Nitrate Solution | 0.79 M |
| Volume of Ferric Nitrate Solution | 38 ml |
| Mass of Sodium Tartrate & Primary Sodium Tartrate Mixture | 20.6 g |
| Molar Ratio (Ferric salt:Tartrates) | 1:3.1 |
| Initial Ferric Salt Concentration | 0.6 mole/l |
| pH of Starting Mixture | 3.1 |
| Precipitation Agent | Methanol |
| Volume Ratio (Precipitation Agent:Reaction Mass) | 0.9:1.0 |
| Drying Temperature | 50°C |
| Yield | 95% of theoretical |
Protocol 2: Synthesis of Iron(II) Tartrate Nanoparticles
This protocol describes a wet chemical technique for the synthesis of iron tartrate nanoparticles.[2][3]
Materials:
-
Iron(II) sulfate (FeSO₄)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of iron(II) sulfate, tartaric acid, and sodium metasilicate.
-
The presence of sodium metasilicate facilitates the reaction between iron(II) sulfate and tartaric acid.
-
A surfactant, Triton X-100, is used in the synthesis process.
-
The reaction results in the formation of iron tartrate nanoparticles.
-
The nanoparticles can be characterized using techniques such as powder XRD and TEM.
Visualizations
Caption: Workflow for High-Yield Synthesis of Iron-Sodium Tartrate.
Caption: Troubleshooting Logic for Low Yield in Iron Tartrate Synthesis.
References
- 1. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
troubleshooting aggregation in iron tartrate nanoparticle suspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron tartrate nanoparticle suspensions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My iron tartrate nanoparticle suspension shows visible aggregates immediately after synthesis. What are the likely causes and how can I resolve this?
A: Immediate aggregation upon synthesis is often due to suboptimal formulation parameters. Key factors to investigate include:
-
Inadequate Stabilization: The concentration or type of stabilizing agent may be insufficient to prevent particle agglomeration. Tartrate itself can act as a stabilizer, but additional surfactants or polymers may be necessary.
-
Incorrect pH: The pH of the suspension significantly influences the surface charge of the nanoparticles, affecting their stability.[1][2] For iron oxide nanoparticles, aggregation is more likely to occur near the point of zero charge (pHzpc).[2]
-
High Ionic Strength: Excessive ionic strength in the reaction medium can compress the electrical double layer around the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.[3]
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Systematically vary the concentration of the tartrate precursor or introduce a co-stabilizer. Commonly used stabilizers for iron-based nanoparticles include surfactants like Triton X-100 or polymers like chitosan.[4][5]
-
Adjust pH: Measure and adjust the pH of the reaction mixture. The optimal pH will depend on the specific synthesis protocol but should be a range that maximizes electrostatic repulsion between particles. For some iron oxide nanoparticles, a pH far from the isoelectric point (around pH 6.8) is necessary for stability.[3]
-
Control Ionic Strength: Minimize the concentration of salts in the synthesis. If high salt concentrations are unavoidable, consider purification methods like dialysis or centrifugation to wash the nanoparticles post-synthesis.[6]
Q2: The nanoparticle suspension appears stable initially, but I observe a gradual increase in particle size and polydispersity index (PDI) over time. What is causing this instability?
A: This phenomenon, often referred to as slow aggregation or Ostwald ripening, can be attributed to several factors:
-
Suboptimal Long-Term Stabilization: The initial stabilizer may not provide sufficient long-term steric or electrostatic hindrance to prevent aggregation over hours or days.
-
Temperature Fluctuations: Changes in temperature can affect particle-particle interactions and stabilizer performance, leading to aggregation.[7] Some iron tartrate nanoparticles have been shown to be stable up to 100°C before decomposition begins.[4][8]
-
Improper Storage Conditions: Exposure to light or air can induce chemical changes on the nanoparticle surface, leading to instability. Uncoated iron nanoparticles are prone to oxidation when exposed to air.[9]
Troubleshooting Steps:
-
Enhance Stabilization: Consider using a combination of stabilizers to provide both electrostatic and steric repulsion. For example, an ionic surfactant can provide initial charge stabilization, while a polymer can offer long-term steric hindrance.[10]
-
Maintain Consistent Temperature: Store nanoparticle suspensions at a constant, cool temperature (e.g., 4°C) in the dark to minimize temperature-induced aggregation and photodegradation.
-
Inert Atmosphere: For sensitive formulations, consider storing the suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]
Q3: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3). How can I improve the monodispersity of my iron tartrate nanoparticles?
A: A high PDI indicates a broad particle size distribution, which can be a result of uncontrolled nucleation and growth during synthesis or aggregation.
Troubleshooting Steps:
-
Control Reaction Kinetics: Precisely control the reaction temperature and the rate of addition of precursors. A rapid addition of reagents can lead to uncontrolled nucleation and a polydisperse sample.[12]
-
Optimize Sonication: If using sonication to disperse the nanoparticles, optimize the power, duration, and temperature to effectively break up aggregates without causing particle degradation.
-
Purification and Fractionation: Employ techniques like centrifugation or size exclusion chromatography to separate nanoparticles by size and narrow the size distribution.
Quantitative Data Summary
Table 1: Influence of pH on Zeta Potential and Hydrodynamic Diameter of Iron Oxide Nanoparticles
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Reference |
| 8 | Negative | - | [13] |
| 10 | +11.10 | 186.6 | [13] |
| 11.5 | High Positive | - | [13] |
Note: This data is for iron oxide nanoparticles and serves as an illustrative example of how pH can influence nanoparticle properties. The specific values for iron tartrate nanoparticles may differ.
Table 2: Effect of Annealing Temperature on Iron Oxide Nanoparticle Size
| Annealing Temperature (°C) | Crystallite Size (nm) | Average Particle Size (nm) | DLS Size (nm) | Reference |
| 300 | - | - | 86.81 | [14] |
| 900 | - | - | 1577 | [14] |
Note: This data demonstrates the significant impact of temperature on nanoparticle size and aggregation for iron oxide nanoparticles.
Experimental Protocols
Protocol: Synthesis of Iron Tartrate Nanoparticles by Wet Chemical Technique
This protocol is adapted from a method used for the synthesis of iron tartrate nanoparticles.[4]
Materials:
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (B1246114) (Na₂SiO₃)
-
Triton X-100
-
Deionized water
Procedure:
-
Prepare aqueous solutions of iron(II) sulfate, tartaric acid, and sodium metasilicate at the desired concentrations.
-
In a reaction vessel, add the tartaric acid solution.
-
Slowly add the iron(II) sulfate solution to the tartaric acid solution under constant stirring.
-
Add sodium metasilicate solution to the mixture. The presence of sodium metasilicate facilitates the reaction.[4][8]
-
Add a specific concentration of Triton X-100 as a surfactant to aid in stabilization.[4][8]
-
Continue stirring the reaction mixture for a specified period at a controlled temperature.
-
After the reaction is complete, the nanoparticles can be collected by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Resuspend the final nanoparticle pellet in an appropriate solvent for storage and characterization.
Visualizations
Caption: Troubleshooting workflow for immediate aggregation issues.
References
- 1. Aggregation and surface properties of iron oxide nanoparticles: influence of pH and natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colloidal and chemical stabilities of iron oxide nanoparticles in aqueous solutions: the interplay of structural, chemical and environmental drivers - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Water-Based Suspensions of Iron Oxide Nanoparticles with Electrostatic or Steric Stabilization by Chitosan: Fabrication, Characterization and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron nanoparticles as a promising compound for food fortification in iron deficiency anemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Surface Properties of pH-Varied Fe2O3 Nanoparticles: Correlation with Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of annealing temperature on Fe₂O₃ nanoparticles: Synthesis optimization and structural, optical, morphological, and magnetic properties characterization for advanced technological applications - PMC [pmc.ncbi.nlm.nih.gov]
influence of ligand-to-metal ratio on iron tartrate complexation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron-tartrate complexation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stoichiometry of the iron(III)-tartrate complex?
A1: The stoichiometry of the iron(III)-tartrate complex is highly dependent on the pH of the solution and the ligand-to-metal ratio. At a pH range of 3 to 6, a common species observed is the Fe(Tar)₃ complex.[1][2] However, other stoichiometries, such as 1:1 and 1:2 (metal-to-ligand), have also been reported under different experimental conditions. It is crucial to experimentally determine the stoichiometry under your specific conditions.
Q2: What is the optimal pH for the formation of the iron(III)-tartrate complex?
A2: The optimal pH for the formation of the iron(III)-tartrate complex is generally in the acidic range, typically between pH 3 and 6.[1][2] Above this pH range, there is an increased risk of precipitating iron(III) hydroxide (B78521), which can interfere with the complexation study.
Q3: What are the common analytical techniques to study the influence of the ligand-to-metal ratio on iron-tartrate complexation?
A3: The most common techniques are potentiometric titration and UV-Vis spectrophotometry.[1] Potentiometry allows for the determination of stepwise formation constants by monitoring the change in potential upon addition of the ligand.[1] UV-Vis spectrophotometry, particularly using the molar ratio method or Job's method of continuous variation, can be used to determine the stoichiometry of the complex by observing changes in absorbance.[1]
Data Presentation
The stability of iron-tartrate complexes is quantified by their stability constants (log β). These values are influenced by factors such as temperature, ionic strength, and the specific experimental method used. The following table summarizes indicative stability constants for different iron-ligand complexes. Note that values for iron-tartrate are not consistently reported across a range of ligand-to-metal ratios in the literature.
| Complex | Ligand-to-Metal Ratio | log β | Experimental Conditions |
| Fe(III)-Citrate | 1:1 | 1.7 (logK₁) | 25 °C, 0.1 M NaCl |
| Fe(III)-Citrate | 1:2 | 2.73 (logβ₂) | 25 °C, 0.1 M NaCl |
| Fe(II)-Catechol | 1:2 | 11.588 (logK₂) | 310.15 K |
| Fe(II)-Ascorbic Acid | 1:2 | 8.899 (logK₂) | 310.15 K |
Experimental Protocols
Potentiometric Titration for Determination of Stepwise Stability Constants
This protocol outlines the determination of stepwise stability constants for the iron(III)-tartrate system using potentiometry.
Materials:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Thermostated reaction vessel
-
Standardized iron(III) nitrate (B79036) solution (e.g., 0.01 M)
-
Standardized tartaric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (carbonate-free, e.g., 0.1 M)
-
Inert electrolyte solution (e.g., 1 M KNO₃ or NaClO₄)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup:
-
In the thermostated vessel, place a known volume of a solution containing iron(III) nitrate and a known excess of tartaric acid.
-
Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.
-
Dilute with deionized water to a final volume.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Start stirring the solution gently.
-
-
Titration:
-
Titrate the solution with the standardized sodium hydroxide solution.
-
Record the pH reading after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Calculate the average number of protons bound per ligand molecule at each point of the titration.
-
Determine the stepwise protonation constants of tartaric acid by titrating it alone with NaOH under the same conditions.
-
Use the titration data from the iron-tartrate solution to calculate the average number of ligand molecules bound per metal ion (n̄) and the free ligand concentration ([L]) at each point.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, the stepwise stability constants (K₁, K₂, K₃) can be determined.
-
UV-Vis Spectrophotometry: Molar Ratio Method
This protocol describes how to determine the stoichiometry of the iron(III)-tartrate complex using the molar ratio method.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stock solution of iron(III) nitrate (e.g., 1 x 10⁻³ M)
-
Stock solution of tartaric acid of the same concentration as the iron solution
-
Buffer solution (e.g., acetate (B1210297) buffer for pH 4)
Procedure:
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution with a significant excess of tartaric acid compared to the iron(III) concentration (e.g., a 1:10 ratio) in the buffer solution.
-
Scan the absorbance of this solution over a range of wavelengths (e.g., 300-600 nm) to determine the λmax of the complex.
-
-
Preparation of Solutions:
-
Prepare a series of solutions in volumetric flasks.
-
Keep the concentration of iron(III) constant in all flasks (e.g., add a fixed volume of the iron stock solution).
-
Vary the molar ratio of tartaric acid to iron(III) by adding increasing volumes of the tartaric acid stock solution (e.g., ratios of 1:0.5, 1:1, 1:1.5, 1:2, 1:2.5, 1:3, 1:4, 1:5).
-
Add a constant amount of buffer to each flask and dilute to the mark with deionized water.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the predetermined λmax.
-
Use a solution containing all components except the iron(III) as the blank.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal ([L]/[M]).
-
The plot will typically show two linear segments. The point of intersection of these two lines indicates the stoichiometry of the complex.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Potentiometry: Drifting or unstable pH readings. | 1. Electrode requires cleaning or reconditioning. 2. Slow complexation kinetics. 3. Temperature fluctuations. | 1. Clean the electrode according to the manufacturer's instructions. 2. Allow more time for the reading to stabilize after each titrant addition. 3. Ensure the reaction vessel is properly thermostated. |
| Potentiometry: Formation of a precipitate during titration. | 1. The pH has exceeded the solubility limit of iron(III) hydroxide. 2. The concentration of reactants is too high. | 1. Ensure the experiment is conducted within the optimal pH range for complex formation (typically pH 3-6). 2. Use more dilute solutions of the metal and ligand. |
| UV-Vis: Non-linear Beer-Lambert Law plot. | 1. Formation of multiple complex species with different molar absorptivities. 2. Changes in pH affecting the complex equilibrium. | 1. This is expected when studying the effect of ligand-to-metal ratio. Analyze the data using methods appropriate for multiple equilibria (e.g., molar ratio method, Job's plot). 2. Ensure all solutions are adequately buffered. |
| UV-Vis: Absorbance readings are too high or too low. | 1. The concentrations of the solutions are outside the optimal range for the spectrophotometer. 2. Incorrect wavelength was used. | 1. Adjust the concentrations of the stock solutions so that absorbance readings fall within the linear range of the instrument (typically 0.1 - 1.0). 2. Re-determine the λmax of the complex. |
| General: Inconsistent or non-reproducible results. | 1. Inaccurate preparation of standard solutions. 2. Variation in ionic strength between experiments. 3. Contamination of glassware. | 1. Carefully prepare and standardize all solutions. 2. Add a constant concentration of an inert electrolyte to all solutions. 3. Thoroughly clean all glassware with appropriate reagents. |
Visualizations
References
Technical Support Center: Tartrate Stabilization in Wine
This guide provides technical support for researchers and scientists encountering issues with tartrate crystallization in wine. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is tartrate instability in wine?
Tartrate instability occurs when tartaric acid and potassium (or calcium) are in a supersaturated state within the wine.[1] This condition can lead to the formation of potassium bitartrate (B1229483) (KHT) or calcium tartrate (CaT) crystals, especially when the wine is exposed to low temperatures.[1][2][3][4][5] While harmless, these crystals, often called "wine diamonds," are typically considered a visual defect by consumers.[6][7][8]
Q2: What factors influence tartrate crystallization?
Several factors affect the solubility of tartrates and their tendency to crystallize, including:
-
Temperature: Lower temperatures decrease the solubility of KHT, promoting precipitation.[2][9] This is the principle behind cold stabilization.
-
Ethanol Concentration: Higher alcohol content reduces the solubility of tartrates.[2][9]
-
pH: The concentration of the bitartrate ion (HT-), which forms KHT, is highest around pH 3.65.[3] Lowering the pH reduces the bitartrate ion concentration, which can decrease the potential for KHT precipitation.[10][11] Conversely, wines with a pH above 3.5 have a higher probability of calcium tartrate precipitation.[12]
-
Presence of Colloids: Natural colloids in wine, such as polysaccharides and polyphenols, can act as "protective colloids" that inhibit crystal growth.[2] However, their effect can diminish over time as the wine ages or undergoes processing.[2][13]
Q3: What are the main approaches to tartrate stabilization?
There are two primary strategies for tartrate stabilization:
-
Subtractive Methods: These techniques force the supersaturated tartrates to precipitate out of the wine before bottling.[1][7][8] The resulting crystals are then removed, typically by filtration.[8] Examples include cold stabilization, contact process (seeding), and electrodialysis.[6][7][14]
-
Inhibitive (Additive) Methods: These methods involve adding substances that act as protective colloids to prevent the nucleation and/or growth of tartrate crystals.[1][7][14] Examples include the addition of Carboxymethylcellulose (CMC), mannoproteins, metatartaric acid, and potassium polyaspartate (KPA).[1][14][15]
Q4: Are red wines less susceptible to tartrate instability than white wines?
Red wines often have a lower tendency to precipitate tartrates. This is partly because they typically contain higher concentrations of natural protective colloids, such as tannins and polysaccharides, which can inhibit crystal formation.[16] Additionally, many red wines undergo longer aging periods, allowing for natural stabilization to occur.[5][14] However, they are not immune to instability and should be assessed.
Troubleshooting Guides
Q5: Crystals formed in my bottled wine even after I performed cold stabilization. Why did this happen?
This can occur for several reasons, indicating that the wine was not truly stable at the time of bottling. Common causes include:
-
Insufficient Chilling: The wine may not have been held at a low enough temperature or for a sufficient duration to force the precipitation of all excess tartrates.[9]
-
Warming Before Filtration: A frequent error is allowing the wine to warm up before or during the filtration process used to remove the tartrate lees.[17] Any increase in temperature can cause some of the precipitated KHT to redissolve, rendering the stabilization ineffective.[17]
-
Post-Stabilization Blending or Additions: If any blending, acid adjustments, or other additions are made to the wine after it has been stabilized, the equilibrium will be altered, potentially making the wine unstable again.[17] The final blend should always be checked for stability before bottling.[17]
-
Change in Colloidal Structure: The natural colloidal structure of the wine can change over time, particularly with aging.[13] Protective colloids that were inhibiting crystallization may lose their effectiveness, leading to precipitation months or even years after bottling.[2][13]
Q6: I added Carboxymethylcellulose (CMC) to my wine, and now it appears hazy. What caused this?
The formation of haze after CMC addition is almost always due to an interaction with unstable proteins.[2][18]
-
Protein Instability: CMC is a polysaccharide that can interact and cross-link with unstable proteins in the wine, forming a visible haze.[18] It is a critical prerequisite that the wine be protein-stable (heat-stable) before the addition of CMC.[2][18]
-
Interaction with Phenolic Compounds: In some red and rosé wines, CMC can also interact with phenolic compounds, which may lead to haze or precipitation.[2] Bench trials are recommended to confirm compatibility.
Q7: My cold stabilization process seems to be taking much longer than expected. What could be slowing it down?
The rate of KHT precipitation can be hindered by several factors:
-
High Concentration of Protective Colloids: The wine may have a high natural concentration of colloids (polysaccharides, mannoproteins) that are inhibiting crystal formation and growth.[2]
-
Inefficient Chilling System: The chilling system may not be reaching or maintaining the target temperature effectively, leading to temperature stratification within the tank.[19]
-
Lack of Agitation: Without gentle stirring or mixing, the formation of crystal nucleation sites and subsequent growth can be very slow.[14] Agitation ensures maximum surface contact and encourages precipitation.[14]
Q8: I used metatartaric acid for stabilization, but crystals still formed after a few months. Is this normal?
Yes, this is a known limitation of metatartaric acid. Its inhibitory effect is temporary.[6] Metatartaric acid is a polymer that slowly hydrolyzes back to tartaric acid over time.[6] This process is accelerated by higher storage temperatures.[2][6] Therefore, it is only suitable for wines intended for consumption shortly after bottling and is not recommended for wines meant for longer aging.[2][14]
Data Presentation
Table 1: Comparison of Tartrate Stabilization Methods
| Method | Mechanism | Typical Duration | Energy Cost | Impact on Acidity/pH | CaT Stability | Key Considerations |
| Cold Stabilization | Subtractive: Forces KHT precipitation via low temperature.[2][14] | 4 days to 3+ weeks[6][14][16] | High | Reduces total acidity, can shift pH.[1][20] | Low efficacy.[2][13] | High energy and water use; risk of oxidation.[1][2] |
| Contact Process | Subtractive: Seeding with KHT crystals accelerates precipitation.[14] | Several hours (e.g., 4)[14] | Moderate (requires chilling) | Reduces total acidity.[6] | Low efficacy. | Requires very clean wine to avoid fouling seed crystals.[6] |
| Electrodialysis (ED) | Subtractive: Removes K+, Ca++, and tartrate ions via charged membranes.[14][21][22] | Rapid (continuous process) | Low to Moderate | Lower reduction in total acidity compared to cold stabilization.[23] | High efficacy.[22] | High capital equipment cost; may slightly affect aroma/flavor.[14][21] |
| Carboxymethylcellulose (CMC) | Inhibitive: Protective colloid coats KHT crystals, preventing growth.[1][14] | Immediate | Very Low | No impact on acidity or pH.[1] | Effective for CaT.[15][24] | Wine MUST be protein-stable; potential for haze in some red wines.[2][18] |
| Mannoproteins | Inhibitive: Natural yeast-derived colloids inhibit crystal nucleation.[2][25] | Immediate | Very Low | No impact | Inhibitory effect | Also enhances mouthfeel; derived from natural wine components.[2][25] |
| Potassium Polyaspartate (KPA) | Inhibitive: Synthetic polyaminoacid inhibits crystal growth.[2][14] | Immediate | Very Low | No impact | Effective for both KHT and CaT.[26] | A newer, highly effective technology that also provides color stability.[2][26] |
| Metatartaric Acid | Inhibitive: Coats crystals to prevent growth.[14] | Immediate | Very Low | No impact | Inhibitory effect | Stability is temporary; not for wines intended for aging.[2][6] |
Experimental Protocols
Protocol 1: Tartrate Stability Assessment (Refrigeration/Brine Test)
This test is a reliable method to determine if a wine will precipitate KHT crystals when chilled.[13][27]
Methodology:
-
Sample Preparation: Filter a representative sample of the final wine blend through a 0.45 µm membrane filter into a clean glass container. This removes any existing particulate matter.
-
Incubation: Seal the container and place the sample in a refrigerated bath or environment held at a constant -4°C (25°F) for 72 hours (3 days).[27]
-
Initial Observation: After the incubation period, immediately inspect the sample for any crystalline deposits while it is still cold.
-
Warming and Final Observation: Allow the sample to warm to ambient room temperature. Inspect the sample again.
-
Interpretation:
-
FAIL (Unstable): The presence of any persistent crystalline precipitate after the sample has warmed to room temperature indicates the wine is cold unstable.[27]
-
PASS (Stable): If no crystals are observed, or if any observed crystals completely redissolve upon warming, the wine is considered cold stable.[27]
-
Protocol 2: Cold Stabilization via Chilling
This protocol describes the conventional method for achieving tartrate stability by chilling the wine.
Methodology:
-
Preparation: Ensure the wine has been clarified through fining and/or filtration to remove colloidal material that can interfere with crystallization.[6]
-
Chilling: Rapidly cool the wine in a temperature-controlled tank to just above its freezing point. A common target temperature range is -4°C to 0°C (25°F to 32°F).[1][14] Wines with higher alcohol or sugar content may require lower temperatures.[6]
-
Holding: Maintain the wine at this target temperature for a period of one to three weeks.[6][14] White and rosé wines are typically held for two weeks.[16]
-
Agitation (Optional but Recommended): Gentle, intermittent stirring can facilitate the agglomeration and precipitation of crystals.[2][14]
-
Verification: Before proceeding, test a sample of the wine for stability using the Refrigeration/Brine Test (Protocol 1).
-
Racking/Filtration: Once the wine is confirmed to be stable, rack or filter the wine off the tartrate lees while maintaining the cold temperature.[17] Allowing the wine to warm before removing the crystals will reverse the process.
-
Post-Treatment: The wine is now considered tartrate-stable. No further additions or blending should occur without re-verifying stability.[17]
Protocol 3: Stabilization via Contact Process (Seeding)
This method accelerates cold stabilization by providing nucleation sites for crystal growth.
Methodology:
-
Preparation: The wine must be clarified and free of colloidal material.[6]
-
Chilling: Chill the wine to the desired stability temperature, typically between 0°C and 4°C (32°F to 39°F).[6]
-
Seeding: Add finely powdered potassium bitartrate (KHT) crystals at a rate of approximately 3-4 grams per liter.[6][19]
-
Agitation: Mix the wine continuously for a minimum of 90 minutes, with 4 hours being optimal, to ensure the seed crystals remain in suspension and have maximum contact with the wine.[14]
-
Settling: Stop agitation and allow the crystals (both seed and newly formed) to settle. This can be done overnight while maintaining the cold temperature.[19]
-
Filtration: Filter the wine cold to remove all KHT crystals. A pad filter with a pore size of around 7 microns is often sufficient.[19]
Visualizations
References
- 1. laffort.com [laffort.com]
- 2. perennia.ca [perennia.ca]
- 3. wine-production.com [wine-production.com]
- 4. Tartar Precipitation: Causes, Methods, and Effective Solutions [alea-evolution.com]
- 5. fikardoswines.com.cy [fikardoswines.com.cy]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. enartis.com [enartis.com]
- 8. lamothe-abiet.com [lamothe-abiet.com]
- 9. winemakermag.com [winemakermag.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of pH @ Improved Winemaking [brsquared.org]
- 12. enartis.com [enartis.com]
- 13. awri.com.au [awri.com.au]
- 14. wine-production.com [wine-production.com]
- 15. mdpi.com [mdpi.com]
- 16. merrycellars.com [merrycellars.com]
- 17. Top tips for wine stabilisation | Wine Australia [wineaustralia.com]
- 18. Winemakers Take Notice of Carboxymethyl Cellulose as Cold Stabilization Method [winebusiness.com]
- 19. Contact Seeding for Cold Stabilization | The Grapevine Magazine [thegrapevinemagazine.net]
- 20. morewine.com [morewine.com]
- 21. acram.it [acram.it]
- 22. Tartrate stabilisation by electrodialysis | OIV [oiv.int]
- 23. technovin.gr [technovin.gr]
- 24. Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vintessential.com.au [vintessential.com.au]
- 26. Prevent the Precipitation of Tartrate Crystals in Wine Bottles - Enartis [enartis.com]
- 27. awri.com.au [awri.com.au]
effect of temperature on iron tartrate solubility and stability
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iron tartrate. It covers common issues related to solubility and stability as a function of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My iron tartrate solution is forming a precipitate after being stored in the refrigerator. What is happening?
A1: The solubility of tartrate salts, including iron tartrate, is highly dependent on temperature. At lower storage temperatures, the solubility of tartrates decreases, which can lead to crystallization and precipitation out of the solution[1][2]. This is a common phenomenon observed in solutions containing tartrates, such as wine, where cold stabilization is used intentionally to induce this precipitation before bottling[3][4]. If your protocol allows, returning the solution to room temperature with gentle agitation may redissolve the precipitate.
Q2: What are the recommended storage conditions for iron(III) tartrate to ensure its stability?
A2: For solid iron(III) tartrate, it is recommended to keep it in a tightly closed container, in a dry place at room temperature[5]. The product is chemically stable under standard ambient conditions. For aqueous solutions, storage at room temperature is also advisable to prevent precipitation that can occur at colder temperatures.
Q3: At what temperature does iron(III) tartrate begin to decompose?
A3: Thermal decomposition studies on iron(III) tartrate hydrate (B1144303) (Fe₂(C₄H₄O₆)₃·5H₂O) show a multi-step process. The first step, the loss of water of crystallization, begins at 50°C and is complete by 120°C, forming anhydrous iron(III) tartrate. The second, more significant decomposition of the anhydrous iron(III) tartrate to iron(III) oxide (Fe₂O₃) starts at 200°C and is completed by 290°C[6].
Q4: I am observing color changes in my iron tartrate solution upon heating. Is this normal?
A4: Color changes can indicate chemical changes. While slight variations might occur with temperature, significant changes could suggest degradation or oxidation. The thermal decomposition of iron(III) tartrate ultimately yields iron(III) oxide, which involves a structural and chemical transformation from the tartrate complex[6]. It is crucial to operate within the stable temperature range for your specific iron tartrate form (ferrous or ferric) and experimental conditions.
Q5: Besides temperature, what other factors can affect the stability and solubility of my iron tartrate solution?
A5: Several factors can influence the stability of tartrate solutions:
-
pH: The pH of the solution is critical. For instance, in the preparation of iron-sodium tartrate complexes, maintaining a specific pH (e.g., 3.1-3.4) is essential for product formation[7].
-
Ethanol (B145695) Concentration: In hydroalcoholic solutions, the solubility of tartrates decreases as the ethanol concentration increases[1].
-
Presence of Other Ions and Colloids: The concentration of other cations and anions can affect tartrate stability[3]. Additionally, colloidal substances can act as "protective colloids," coating tartrate crystals and preventing their growth, though their own stability can change over time[1].
Quantitative Data on Iron Tartrate Stability & Solubility
Table 1: Thermal Decomposition of Iron(III) Tartrate Hydrate
This table summarizes the key temperature ranges for the decomposition of solid iron(III) tartrate hydrate based on thermogravimetric analysis (TGA).
| Stage | Process | Start Temperature (°C) | End Temperature (°C) | Peak Event Temp (°C) | Resulting Product |
| 1 | Dehydration (Loss of water) | 50 | 120 | 80 (Endothermic) | Anhydrous Iron(III) Tartrate |
| 2 | Decomposition | 200 | 290 | 270 (Exothermic) | Iron(III) Oxide (Fe₂O₃) |
(Data sourced from thermal analysis of Fe₂(C₄H₄O₆)₃·5H₂O)[6]
Table 2: Aqueous Solubility of Iron(III) Tartrate
Quantitative data for the solubility of iron tartrate across a wide range of temperatures is limited in publicly available literature. However, the following information is available.
| Compound | Temperature (°C) | Solubility in Water |
| Ferric Tartrate 1-hydrate | 20 | < 1 g/L |
(Data sourced from manufacturer's product data)[5]
Qualitatively, the solubility of tartrate salts in aqueous solutions generally decreases as the temperature is lowered[1][4].
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Powder-like Iron-Sodium Tartrate Complex
This protocol is adapted from a patented process for creating a stable, powder-form complex.
-
Reaction Setup: Charge an aqueous solution of a trivalent iron salt (e.g., ferric nitrate, Fe(NO₃)₃) into a reaction vessel. The concentration of the ferric salt in the starting mixture should be between 0.5 to 0.7 mole/liter[7].
-
Addition of Tartrate: Add a mixture of sodium tartrate (Na₂C₄H₄O₆) and primary sodium tartrate (NaC₄H₅O₆) to the vessel while stirring. The molar ratio of the ferric salt to the total tartrates should be approximately 1:3.1[7].
-
pH Control: Maintain the pH of the reaction mixture at a constant value, typically around 3.1, by adding a sodium hydroxide (B78521) solution as needed[7].
-
Precipitation & Isolation: The complex is precipitated from the reaction mixture. The method of isolation (e.g., filtration, washing) is crucial to obtain a product with reproducible composition[7].
-
Drying: Dry the isolated powder. Note that the resulting product may be hygroscopic and require storage in dry conditions[7].
Protocol 2: Thermal Stability Analysis via Thermogravimetry (TGA)
This method is used to determine the decomposition temperature and thermal stability of solid iron tartrate.
-
Sample Preparation: Place a small, accurately weighed sample of iron(III) tartrate hydrate into an alumina (B75360) crucible.
-
Instrument Setup: Use a thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC).
-
Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 1050°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air)[6].
-
Data Collection: Continuously record the sample's weight loss (TGA curve) and the heat flow difference between the sample and a reference (DSC curve) as a function of temperature.
-
Interpretation: Analyze the resulting curves to identify the temperatures at which significant weight loss occurs (decomposition) and whether these events are endothermic or exothermic. The first major weight loss after the initial dehydration corresponds to the decomposition of the anhydrous tartrate[6].
Visualizations
References
- 1. perennia.ca [perennia.ca]
- 2. occasiowinery.com [occasiowinery.com]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. laffort.com [laffort.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]
overcoming interference in the analytical detection of iron tartrate
Welcome to the technical support center for the analytical detection of iron tartrate. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and troubleshoot issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying iron in iron tartrate samples?
A1: Several analytical techniques are available for the determination of iron.[1] Spectrophotometry is a widely used method due to its simplicity and cost-effectiveness.[2] This technique is typically based on the complex formation of iron with a chromogenic (color-producing) agent.[3] Other common methods include flame atomic absorption spectrometry (FAAS) and inductively coupled plasma-optical emission spectrometry (ICP-OES), which offer higher sensitivity and specificity.[1][2]
Q2: What is "interference" in the context of iron tartrate analysis, and what causes it?
A2: Analytical interference occurs when components in the sample matrix, other than the analyte (iron), affect the measurement, leading to inaccurate results.[4] In spectrophotometric analysis, this can happen when other metal ions present in the sample react with the colorimetric reagent, forming colored complexes that absorb light at or near the same wavelength as the iron complex.[4] Common interfering ions include aluminum (Al³⁺), titanium (Ti⁴⁺), chromium (Cr³⁺), copper (Cu²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[4][5][6] In complex biological or pharmaceutical samples, high concentrations of other substances, like immunoglobulins, can also cause interference by precipitating in the acidic buffers used for analysis.[7]
Q3: How can I prevent other metal ions from interfering with my analysis?
A3: The most common strategy to prevent interference from other metal ions is the use of a "masking agent".[4][8] A masking agent is a chemical that selectively forms a stable, colorless complex with the interfering ions, preventing them from reacting with the primary coloring reagent.[5][9] The choice of masking agent is critical, as it must not interfere with the reaction between the iron and the primary analytical reagent.[4]
Q4: How do I select the appropriate masking agent for my experiment?
A4: The selection of a masking agent depends on the specific interfering ions present in your sample.
-
Ascorbic acid is highly effective for masking iron when analyzing other metals and can also be used as a reducing agent to ensure all iron is in the ferrous (Fe²⁺) state for analysis.[4][8]
-
Tartaric acid itself can act as a masking agent for ions like aluminum and chromium.[6]
-
Sodium citrate can be used as an interference suppressor.[10]
-
Potassium cyanide (KCN) is a powerful masking agent for many metal ions, including Fe²⁺, but is highly toxic and should be handled with extreme caution.[9]
-
Ethylenediaminetetraacetic acid (EDTA) is a broad-spectrum chelating agent that can mask a variety of metal ions.[5][11] However, its use requires careful consideration as it can also interfere with the primary analysis under certain conditions.[10][12]
Q5: How does pH affect the spectrophotometric analysis of iron?
A5: pH is a critical parameter in the spectrophotometric determination of iron. For the widely used 1,10-phenanthroline (B135089) method, the complexation of Fe²⁺ is quantitative within a pH range of 3 to 9.[13] A buffer, such as sodium acetate (B1210297), is used to maintain the pH at an optimal level, typically around 3.5.[13] If the pH is too low, hydrogen ions (H⁺) will compete with Fe²⁺ for the coloring reagent.[13] If the pH is too high, Fe²⁺ may be oxidized to Fe³⁺ or precipitate as iron hydroxide, preventing complete complex formation.[13]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your analysis.
Problem: My absorbance readings are unstable or drifting.
| Possible Cause | Solution |
| Instrument Warm-Up | The spectrophotometer lamp has not had sufficient time to stabilize. |
| Air Bubbles | Air bubbles are present in the sample cuvette, scattering the light beam. |
| Environmental Factors | The instrument is being affected by vibrations or significant temperature fluctuations. |
| Dirty or Scratched Cuvette | Fingerprints, smudges, or scratches on the cuvette's optical surfaces are scattering light. |
Problem: My results show an unexpectedly high or low iron concentration.
| Possible Cause | Solution |
| Interference | Other metal ions in the sample are reacting with the colorimetric reagent (positive interference) or a substance is inhibiting color formation (negative interference). |
| Incorrect Blank | The blank solution does not match the sample matrix (e.g., using water to blank a buffered sample). |
| Incorrect pH | The pH of the sample solution is outside the optimal range for color development. |
| Incomplete Reduction of Fe³⁺ | If your method requires Fe²⁺, any Fe³⁺ in the sample has not been fully reduced. |
| Sample Concentration | The sample is too concentrated or too dilute, falling outside the linear range of the calibration curve. |
Problem: I see a precipitate forming in my sample solution.
| Possible Cause | Solution |
| High pH | The pH is too high, causing iron (especially Fe³⁺) to precipitate as iron hydroxide. |
| Matrix Interference | High concentrations of certain macromolecules (e.g., proteins) in the sample may precipitate in the acidic reagent buffer.[7] |
| Insoluble Complex | An interfering ion is forming an insoluble complex with a reagent. |
Data & Protocols
Table 1: Common Interferences and Recommended Masking Agents
| Interfering Ion | Potential Masking Agent | Notes |
| Aluminum (Al³⁺) | Tartaric Acid[6] | Tartrate can form a water-soluble complex with Al³⁺.[6] |
| Chromium (Cr³⁺) | Tartaric Acid[6] | Cr³⁺ can form inert complexes with tartrate.[6] |
| Titanium (Ti⁴⁺) | Ascorbic Acid[4][8] | Effective when Ti concentration is below 100 ppm.[8] |
| Calcium (Ca²⁺), Magnesium (Mg²⁺) | EDTA[5], Sodium Cyanide (NaCN)[5] | NaCN is highly toxic and requires special handling.[5] |
| Copper (Cu²⁺) | Thioglycerol, Triethanolamine | These agents can be used in complexometric titrations.[9] |
Experimental Protocol: Spectrophotometric Determination of Iron with 1,10-Phenanthroline
This protocol describes a standard method for determining the concentration of iron in a sample, incorporating steps to mitigate interference.
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Prepare according to standard laboratory procedures using a certified iron reference material.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline in 100 mL of deionized water, warming gently if necessary to aid dissolution.[2]
-
Sodium Acetate Buffer (1.0 M): Dissolve 82 g of sodium acetate in deionized water and dilute to 1 L. Adjust pH to ~3.5 if necessary.[2]
-
Masking Agent Solution (if required): Prepare a solution of the selected masking agent (e.g., 10% w/v Tartaric Acid).
2. Preparation of Calibration Curve:
-
Prepare a series of iron standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L) by diluting the 100 mg/L standard iron solution into 50 mL volumetric flasks.
-
Prepare a "blank" flask containing only deionized water.
-
To each flask (including the blank), add the following in order, mixing after each addition:
-
Dilute to the 50 mL mark with deionized water, stopper, and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[13]
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm for the iron-phenanthroline complex.[13][14]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard and plot a calibration curve of absorbance versus iron concentration.
3. Sample Analysis:
-
Pipette a known volume of your iron tartrate sample into a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of your calibration curve.
-
Follow steps 3-5 from the "Preparation of Calibration Curve" section to develop the color.
-
Measure the absorbance of the prepared sample.
-
Use the equation of the line from the calibration curve to calculate the concentration of iron in the prepared sample.[2]
-
Remember to account for the initial dilution factor to determine the iron concentration in your original, undiluted sample.[2]
Visualizations
Workflow for Troubleshooting Analytical Interference
Caption: A logical workflow for diagnosing and resolving inaccurate results.
Concept of a Masking Agent
Caption: How a masking agent sequesters an interfering ion.
Experimental Workflow for Iron Analysis
Caption: Step-by-step workflow for spectrophotometric iron analysis.
References
- 1. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the unexpected: Interference in iron assay leads to diagnosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 9. In complexometric titration, the masking agent used to mask Iron (II) ion [cdquestions.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. umt.edu [umt.edu]
- 13. web.pdx.edu [web.pdx.edu]
- 14. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Purification of Synthesized Iron Tartrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthesized iron tartrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of iron tartrate, offering potential causes and solutions.
1. Low Yield of Purified Iron Tartrate
| Potential Cause | Recommended Solution |
| Incomplete Precipitation: The chosen anti-solvent (e.g., ethanol) was not added in a sufficient volume to precipitate the iron tartrate completely. | Gradually increase the volume of the anti-solvent while monitoring the precipitation. Ensure thorough mixing. |
| Co-precipitation of Impurities: A significant portion of the precipitate consists of impurities, leading to a lower mass of the desired product after purification. | Analyze the precipitate to identify the main impurities. Modify the synthesis or initial purification steps to minimize these impurities. |
| Product Loss During Washing: The washing solvent has some solubility for iron tartrate, leading to loss of product. | Use a minimal amount of ice-cold washing solvent. Select a solvent in which iron tartrate has very low solubility. |
| Adherence to Glassware: The product sticks to the walls of the reaction vessel, flasks, or filtration apparatus. | Scrape the glassware thoroughly. A final rinse with a small amount of appropriate solvent can help recover adhered product, which can then be reprecipitated or the solvent evaporated. |
| Decomposition: The iron tartrate complex may be unstable under the purification conditions (e.g., high temperature, extreme pH). | Conduct purification steps at controlled, moderate temperatures. Ensure the pH of the solutions is within the stability range for iron tartrate. |
2. Discolored Product (Not the Expected Color)
| Potential Cause | Recommended Solution |
| Oxidation of Iron(II) to Iron(III): If synthesizing ferrous (Fe²⁺) tartrate, exposure to air can cause oxidation to ferric (Fe³⁺) tartrate, which has a different color. | Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. |
| Presence of Colored Impurities: Residual starting materials or by-products may be colored. | Employ a more rigorous purification method such as recrystallization or column chromatography to separate these impurities. |
| Incorrect pH: The color of the iron tartrate complex can be pH-dependent. | Carefully control and measure the pH throughout the synthesis and purification process to ensure it remains in the desired range. |
3. Incomplete Removal of Impurities
| Potential Cause | Recommended Solution |
| Ineffective Washing: The washing solvent is not effectively removing the specific impurities present. | Analyze the impurities and select a washing solvent that is a good solvent for the impurities but a poor solvent for iron tartrate. |
| Occlusion of Impurities: Impurities are trapped within the crystals of iron tartrate during precipitation or crystallization. | Slow down the rate of precipitation or crystallization to allow for the formation of purer crystals. Recrystallization is a highly effective method to address this. |
| Choice of Purification Method: The selected purification method (e.g., simple precipitation) is not suitable for separating the specific impurities. | Consider more advanced purification techniques like ion exchange chromatography or solvent extraction for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized iron tartrate?
A1: Common impurities can include unreacted starting materials such as iron salts (e.g., ferric chloride, ferrous sulfate) and tartaric acid or its salts.[1] By-products like sodium chloride may also be present if sodium tartrate and an iron chloride salt are used in the synthesis.[1] Other potential impurities could be other metal ions present in the starting materials.
Q2: Which solvent is best for recrystallizing iron tartrate?
A2: The ideal solvent for recrystallization should dissolve iron tartrate well at elevated temperatures but poorly at low temperatures. A common approach is to use water as the solvent. The process involves dissolving the crude iron tartrate in a minimum amount of hot water and then allowing it to cool slowly to form purer crystals. The suitability of other solvents or solvent mixtures would need to be determined experimentally.
Q3: How can I assess the purity of my final iron tartrate product?
A3: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of a mixture. A suitable HPLC method can separate iron tartrate from its impurities, allowing for a quantitative purity assessment.
-
UV-Vis Spectroscopy: The concentration of iron in the sample can be determined spectrophotometrically, often after complexation with a colorimetric reagent. This can be compared to the theoretical iron content of pure iron tartrate.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, O, Fe) in the sample, which can be compared to the theoretical values for pure iron tartrate.
-
X-ray Diffraction (XRD): For crystalline products, XRD can confirm the crystalline phase and may reveal the presence of crystalline impurities.
Q4: My iron tartrate appears to be degrading during storage. How can I prevent this?
A4: Degradation may be due to oxidation or hydrolysis. To enhance stability, store the purified iron tartrate in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark, and dry place.
Experimental Protocols
1. Purification by Precipitation
This method is suitable for the initial removal of many common impurities.
-
Principle: Iron tartrate is soluble in the reaction mixture but can be precipitated by adding a miscible anti-solvent in which it is insoluble.
-
Protocol:
-
Ensure the synthesized iron tartrate is fully dissolved in the aqueous reaction mixture.
-
Slowly add a suitable anti-solvent, such as ethanol (B145695) or methanol, to the stirred reaction mixture.[1] The typical volume ratio of anti-solvent to reaction mass is between 0.7:1.0 and 1.5:1.0.[1]
-
Continue adding the anti-solvent until precipitation of the iron tartrate appears complete.
-
Allow the mixture to stand, preferably at a reduced temperature (e.g., in an ice bath), to maximize precipitation.
-
Separate the precipitate from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Dry the purified precipitate at a moderate temperature (e.g., 35-60°C) to obtain the final product.[1]
-
2. Purification by Recrystallization
This method is effective for removing occluded impurities and achieving higher purity.
-
Principle: The solubility of iron tartrate in a suitable solvent is significantly higher at elevated temperatures than at lower temperatures. Impurities are either much more soluble or much less soluble than the product in the chosen solvent.
-
Protocol:
-
Select a suitable solvent (e.g., deionized water).
-
In a flask, add the crude iron tartrate and a small amount of the solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Gradually add more hot solvent until the iron tartrate is completely dissolved, creating a saturated solution. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals to remove any residual solvent.
-
3. Purification by Ion Exchange Chromatography
This technique is suitable for removing ionic impurities.
-
Principle: Iron tartrate, being a charged complex, can be separated from other charged impurities based on their differential affinity for an ion exchange resin.
-
Protocol:
-
Select an appropriate ion exchange resin (cation or anion exchanger) based on the net charge of the iron tartrate complex and the impurities under the chosen pH conditions.
-
Pack a chromatography column with the selected resin and equilibrate it with a suitable buffer solution.
-
Dissolve the crude iron tartrate in the equilibration buffer and load the solution onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound iron tartrate using a gradient of increasing salt concentration or a change in pH.
-
Collect fractions of the eluate and analyze them (e.g., by UV-Vis spectroscopy) to identify the fractions containing the purified iron tartrate.
-
Combine the pure fractions and recover the iron tartrate, for example, by precipitation or lyophilization.
-
Quantitative Data
The following table summarizes typical data that might be obtained during the purification of iron tartrate. Note that specific values can vary significantly based on the synthesis method and the precise purification conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed |
| Precipitation | 85-95% | 80-95% | Unreacted water-soluble starting materials, salts (e.g., NaCl).[1] |
| Recrystallization | >98% | 60-85% | Occluded impurities, by-products with different solubility profiles. |
| Ion Exchange Chromatography | >99% | 50-80% | Other ionic species, unreacted ionic starting materials. |
Visualizations
Caption: Workflow for the purification of iron tartrate by precipitation.
Caption: Workflow for the purification of iron tartrate by recrystallization.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Iron Tartrate Crystal Growth in Gel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of iron tartrate in a gel medium.
Troubleshooting Guide
This guide addresses common problems encountered during the gel growth of iron tartrate crystals and provides systematic solutions to control crystal size and quality.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid formation of fine powder or precipitate instead of crystals | - High rate of nucleation - High concentration of reactants | - Introduce an additive like Ammonium (B1175870) Chloride (NH4Cl) to control nucleation.[1] - Optimize the concentration of the additive; for instance, good quality crystals have been grown using 4M NH4Cl.[1] - Lower the concentration of the iron salt (e.g., FeCl3 or FeSO4) and the tartrate source.[1][2] |
| Formation of a large number of small crystals | - High gel density restricting diffusion - Short gel aging time leading to high nucleation density | - Adjust the specific gravity of the gel medium. For silica (B1680970) gels, a range of 1.03 to 1.06 is often ideal.[2][3] - Increase the gel aging period before adding the supernatant solution to reduce nucleation sites.[1][2] |
| Formation of a dense precipitate layer (salt lid) at the gel interface | - Steep diffusion gradient due to high reactant concentration - Unfavorable pH at the interface | - Reduce the concentration of the supernatant reactant solution to slow down the diffusion and reaction rate.[2][4] - Adjust the pH of the gel to ensure it is suitable for the reaction; a pH range of 3.6 to 4.0 has been used successfully in some protocols.[3] |
| No crystal growth observed | - Gel pH is too low or too high, inhibiting the reaction - Low concentration of reactants | - Optimize the pH of the gel. The gel setting itself can be pH-dependent.[5][6] - Increase the concentration of the reactants incrementally. |
| Poor quality or translucent crystals | - Impurities in the reagents or water - Inappropriate gel density | - Use AR grade chemicals and doubly deionized water.[1] - Experiment with different gel densities to find the optimal condition for transparent crystal growth.[2] |
Frequently Asked Questions (FAQs)
1. What is the primary method for controlling crystal size in iron tartrate gel growth?
The most effective method for controlling crystal size is to manage the rate of nucleation. This is commonly achieved by introducing an additive, such as ammonium chloride (NH4Cl), into the gel medium.[1] The additive helps to dissolve smaller, unstable nuclei, which favors the growth of fewer, larger crystals.[1]
2. How do reactant concentrations affect crystal size?
Higher reactant concentrations generally lead to a higher rate of nucleation, resulting in a larger number of smaller crystals or even a fine precipitate.[1][2] To obtain larger crystals, it is recommended to use lower concentrations of the iron salt and tartrate solutions.
3. What is the role of gel density and how does it impact crystal growth?
Gel density, often adjusted by the specific gravity of the gelling solution (e.g., sodium metasilicate), influences the diffusion rate of the reactants.[2][3]
-
Higher density gels: Can lead to smaller crystals due to restricted diffusion.[2]
-
Lower density gels: May take longer to set and have less mechanical strength, but can facilitate the growth of larger crystals.[2]
4. How does pH influence the crystallization process?
The pH of the gel is a critical parameter that can affect several aspects of the experiment:
-
Gel Setting: The time it takes for the gel to set is often pH-dependent.[5]
-
Crystal Growth: The pH can influence the reaction kinetics and the formation of the desired iron tartrate compound.[3][6]
5. What is the significance of gel aging?
Allowing the gel to age for a period (e.g., 24 hours or more) after setting and before adding the supernatant solution can reduce the number of nucleation sites.[1][2] This reduction in nucleation density promotes the growth of larger, well-defined crystals.[2]
Experimental Protocols
Detailed Methodology for Single Diffusion Gel Growth of Iron Tartrate Crystals
This protocol is based on successful experiments reported in the literature for growing large, high-quality iron tartrate crystals.[1]
Materials:
-
Ferric Chloride hexahydrate (FeCl3·6H2O)
-
Disodium (B8443419) Tartrate
-
Ammonium Chloride (NH4Cl)
-
Agar-agar powder
-
Doubly deionized water
-
Glass test tubes (e.g., 25 mm diameter, 200 mm length)
Procedure:
-
Preparation of the Gel Medium:
-
Prepare a 1% (w/v) solution of agar-agar by dissolving it in hot, doubly deionized water.
-
In a test tube, prepare a solution containing 10 mL of 1M FeCl3·6H2O and a specific volume of 4M NH4Cl (e.g., 8.5 mL for optimal results).[1]
-
Add the hot 1% agar-agar solution to the test tube containing the FeCl3 and NH4Cl solution.
-
Allow the gel to set for approximately 3 days.[1]
-
-
Gel Aging:
-
After the gel has set, let it age for at least 1 day.[1]
-
-
Addition of Supernatant:
-
Carefully pour 15 mL of 1M disodium tartrate solution over the set and aged gel.
-
-
Crystal Growth:
-
Allow the system to stand at room temperature.
-
Crystal growth can be observed over a period of about 30 days.[1]
-
Expected Outcome: Following this protocol should yield translucent, pale-yellow, well-defined crystals at the interface between the gel and the supernatant.[1] The largest crystals reported with a similar method were approximately 11 mm x 6 mm x 6 mm.[1]
Quantitative Data Summary
| Parameter | Optimized Value | Reference |
| Concentration of FeCl3 | 1 M | [1] |
| Concentration of Disodium Tartrate | 1 M | [1] |
| Concentration of NH4Cl Additive | 4 M | [1] |
| Volume of 4M NH4Cl Additive | 8.5 mL | [1] |
| Gel Setting Period | 3 days | [1] |
| Gel Aging Period | 1 day | [1] |
| Period of Growth | 30 days | [1] |
| Temperature | Room Temperature | [1] |
| Resulting Crystal Size (Max) | 11 mm x 6 mm x 6 mm | [1] |
Visualizations
References
- 1. ijcrt.org [ijcrt.org]
- 2. physicsjournal.in [physicsjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. The Gel Growth Technique—A Neglected Yet Effective Tool to Prepare Crystals of Oxysalts and Supergene Minerals [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH Adjustment Parameter for Sol–Gel Modification on Structural, Microstructure, and Magnetic Properties of Nanocrystalline Strontium Ferrite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Iron Tartrate in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of iron tartrate in various food products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of iron tartrate in food matrices.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete extraction of iron tartrate from the food matrix. | Optimize the extraction procedure. Consider using a combination of acid and enzymatic digestion to break down complex food matrices (e.g., high protein or high fiber). Ensure the extraction solvent is appropriate for iron tartrate's solubility. |
| Precipitation of iron during sample preparation. | Adjust the pH of the sample solution to maintain iron solubility. The addition of a reducing agent, such as ascorbic acid or hydroxylamine (B1172632) hydrochloride, can help keep iron in the more soluble ferrous (Fe2+) state. | |
| Adsorption of the analyte to sample containers or instrument tubing. | Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Pre-condition the analytical system by running a high-concentration standard before analyzing samples. | |
| Signal Suppression or Enhancement (Matrix Effects) | High concentrations of organic compounds (e.g., sugars, fats, proteins) in the sample extract. | Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the sample matrix. Standard Addition: Add known amounts of an iron tartrate standard to the sample extracts to create a calibration curve within the sample matrix. |
| Presence of high concentrations of other minerals (e.g., calcium, phosphorus). | Use of a Releasing Agent: For atomic spectroscopy techniques, add a releasing agent like lanthanum chloride or strontium chloride to the samples and standards to reduce chemical interferences. Use of Internal Standards: Add an element with similar physicochemical properties to iron (e.g., yttrium, scandium) at a constant concentration to all samples and standards to correct for variations in signal intensity. | |
| Poor Reproducibility (High %RSD) | Inhomogeneous sample. | Ensure thorough homogenization of the food sample before taking a subsample for analysis. For solid samples, grinding to a fine, uniform powder is crucial. |
| Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol precisely for all samples. Use calibrated pipettes and balances. | |
| Instrumental drift. | Allow the instrument to warm up and stabilize before analysis. Analyze calibration standards and quality control samples periodically throughout the analytical run to monitor and correct for drift. | |
| Spectral Interferences (for Spectroscopic Methods) | Overlapping spectral lines from other elements in the matrix (e.g., in ICP-OES/MS). | Select an alternative, interference-free wavelength or mass-to-charge ratio for iron. Use of Collision/Reaction Cells (ICP-MS): Employ collision or reaction gases to remove polyatomic interferences. Background Correction: Utilize appropriate background correction techniques available on the instrument. |
| Formation of interfering molecular species in the plasma (e.g., ⁴⁰Ar¹⁶O⁺ interfering with ⁵⁶Fe⁺ in ICP-MS). | Optimize plasma conditions (e.g., RF power, gas flow rates) to minimize the formation of polyatomic ions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of food analysis for iron tartrate?
A1: Matrix effects refer to the alteration of the analytical signal of iron tartrate due to the presence of other components in the food sample matrix. These components, such as fats, proteins, sugars, and other minerals, can either suppress or enhance the signal, leading to inaccurate quantification. For example, high sugar content can affect sample viscosity and nebulization efficiency in atomic spectroscopy.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix-matched standard. A significant difference in the slopes indicates the presence of matrix effects. Another common method is to perform a spike-recovery experiment, where a known amount of iron tartrate is added to a blank food matrix extract and the recovery is calculated. Recoveries significantly different from 100% suggest a matrix effect.
Q3: What is the best sample preparation technique for analyzing iron tartrate in a high-fat food matrix?
A3: For high-fat matrices, a lipid removal step is crucial. This can be achieved through solvent extraction (e.g., using hexane (B92381) or petroleum ether) after an initial acid digestion. Alternatively, solid-phase extraction (SPE) can be employed to separate the iron tartrate from the lipid components.
Q4: Can I use a colorimetric method for iron tartrate analysis in complex food matrices?
A4: Yes, colorimetric methods, such as the ferrozine (B1204870) or 1,10-phenanthroline (B135089) methods, can be used. However, it is essential to ensure that the sample preparation process effectively removes interfering substances that may also react with the chromogenic reagent or contribute to the color of the final solution. A thorough cleanup of the sample extract is necessary to avoid inaccurate results.
Q5: How do I choose an appropriate internal standard for iron analysis by ICP-OES or ICP-MS?
A5: An ideal internal standard should have a similar ionization potential and mass to iron, and it should not be naturally present in the food sample. Commonly used internal standards for iron analysis include scandium (Sc), yttrium (Y), and gallium (Ga). The chosen internal standard should be added to all samples, standards, and blanks at the same concentration.
Experimental Protocols
Protocol 1: Sample Preparation by Acid Digestion
This protocol is suitable for most food matrices for the determination of total iron.
-
Homogenization: Homogenize a representative portion of the food sample to a uniform consistency.
-
Weighing: Accurately weigh approximately 1-2 g of the homogenized sample into a digestion vessel.
-
Digestion:
-
Add 10 mL of concentrated nitric acid (HNO₃) to the vessel.
-
Allow the sample to pre-digest for 30 minutes.
-
Heat the vessel using a digestion block or microwave digestion system according to the instrument's program for food samples.
-
Continue heating until the solution is clear and free of organic matter.
-
-
Dilution:
-
Cool the digest to room temperature.
-
Quantitatively transfer the digest to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Analysis: The diluted sample is now ready for analysis by ICP-OES, ICP-MS, or AAS.
Protocol 2: Quantification by Standard Addition
This protocol is recommended when significant matrix effects are suspected.
-
Sample Preparation: Prepare the sample extract as described in Protocol 1 or another suitable method.
-
Aliquoting: Pipette equal volumes of the sample extract into at least four separate volumetric flasks.
-
Spiking:
-
Leave the first flask un-spiked (this is the sample blank).
-
Add increasing known volumes of a standard iron tartrate solution to the remaining flasks to create a series of spiked samples.
-
-
Dilution: Dilute all flasks to the final volume with deionized water and mix well.
-
Analysis: Analyze all the prepared solutions using the chosen analytical instrument.
-
Calibration Curve: Plot the instrument response against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated calibration curve represents the concentration of iron tartrate in the original sample extract.
Visualizations
Caption: General experimental workflow for iron tartrate analysis in food.
Technical Support Center: Optimization of Anti-Caking Efficiency of Iron Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the anti-caking efficiency of iron tartrate.
Frequently Asked Questions (FAQs)
Q1: What is iron tartrate and how does it function as an anti-caking agent?
Iron (III) meso-tartrate (B1217512) is a metal-organic complex that serves as an effective anti-caking agent, particularly for substances like sodium chloride.[1][2] Its mechanism involves altering the crystal surface of the host material. The iron tartrate complex induces surface roughness at a micron scale.[1] This increased roughness reduces the effective contact area between individual crystals and hinders the formation of liquid bridges that lead to caking.[1] The active form is a binuclear iron(III) complex with two bridging meso-tartrate ligands.[1][2]
Q2: What is the optimal composition of iron tartrate for anti-caking purposes?
For optimal anti-caking activity, it is preferable that the iron tartrate complex is composed of 60-80% meso-tartaric acid by weight.[3] This composition provides excellent anti-caking properties while minimizing the introduction of iron and organic substances into the final product.[3]
Q3: What is a typical concentration range for using iron tartrate as an anti-caking agent?
The effective concentration of iron tartrate can vary depending on the application. For use in salt or salt substitutes, a maximum use level of 106 mg of the iron tartrate complex per kg of salt has been proposed.[4]
Q4: What are the key factors that can influence the stability of the iron tartrate complex?
The stability of the iron-tartrate complex is influenced by several factors, including the molar ratio of tartrate to iron, the pH of the solution, and the storage temperature. The complex is known to be stable under acidic conditions.[5] The specific isomer of tartaric acid used (meso-tartaric acid being preferred) also plays a crucial role in the stability and effectiveness of the complex.[3][5]
Q5: Is iron tartrate stable under typical storage conditions?
While specific long-term stability data for iron tartrate as an anti-caking agent is not extensively published, studies on related iron compounds in pharmaceutical products show that storage conditions like temperature and exposure to sunlight can affect their stability over time.[6] It is recommended to store iron tartrate in a cool, dark, and dry place to maintain its efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Anti-Caking Efficiency | - Incorrect isomer of tartaric acid used in synthesis.- Suboptimal concentration of iron tartrate.- Inhomogeneous mixing of iron tartrate with the bulk material.- High humidity and temperature during storage. | - Ensure the use of meso-tartaric acid in the synthesis of the iron tartrate complex. A composition of 60-80% meso-tartaric acid is recommended for optimal performance.[3]- Experiment with a range of concentrations to determine the optimal level for your specific application. Start with the recommended maximum of 106 mg/kg for salt as a guideline.[4]- Employ appropriate blending techniques to ensure uniform distribution of the anti-caking agent throughout the powder.- Control storage conditions to maintain low humidity and a stable, cool temperature. |
| Discoloration of the Product | - Oxidation of the iron in the tartrate complex.- Reaction with other components in the formulation. | - Ensure the iron is in the ferric (Fe³⁺) state in the complex for optimal stability.[1][2]- Evaluate the compatibility of iron tartrate with other ingredients in your formulation. Consider performing stability studies with the complete formulation. |
| Inconsistent Anti-Caking Performance Between Batches | - Variation in the synthesis of the iron tartrate complex.- Inconsistent particle size of the iron tartrate or the bulk material. | - Standardize the synthesis protocol for the iron tartrate complex, paying close attention to reaction conditions such as temperature and pH.[5]- Monitor and control the particle size distribution of both the iron tartrate and the product. The number of contact points between particles is critical for caking.[1] |
| Caking Occurs After Extended Storage | - Degradation of the iron tartrate complex over time.- Gradual moisture absorption by the product. | - Perform accelerated stability studies to predict the long-term effectiveness of the iron tartrate in your product.[7]- Consider using packaging with a high moisture barrier to protect the product during storage. |
Quantitative Data
Table 1: Recommended Usage Level of Iron Tartrate Complex
| Application | Maximum Recommended Usage Level |
| Salt and Salt Substitutes | 106 mg/kg[4] |
Table 2: Optimal Composition of Iron Tartrate Anti-Caking Additive
| Component | Optimal Weight Percentage |
| meso-tartaric acid | 60 - 80%[3] |
| Other tartaric acid isomers | 20 - 40%[3] |
Experimental Protocols
Protocol: Evaluation of Anti-Caking Efficiency using Caking Index
This protocol provides a general method for assessing the anti-caking efficiency of iron tartrate in a powder sample.
1. Materials and Equipment:
-
Hygroscopic powder (e.g., sodium chloride, powdered sugar)
-
Iron tartrate (synthesized with optimal meso-tartaric acid content)
-
Analytical balance
-
Sieves with various mesh sizes
-
Controlled humidity and temperature chamber
-
Mechanical sieve shaker
-
Spatula and brush
2. Sample Preparation:
-
Prepare a series of powder samples with varying concentrations of iron tartrate (e.g., 0 mg/kg, 50 mg/kg, 100 mg/kg, 150 mg/kg).
-
Ensure homogeneous mixing of the iron tartrate with the hygroscopic powder.
3. Caking Induction:
-
Place a known weight of each sample in a shallow dish, spreading it evenly.
-
Transfer the dishes to a controlled environment chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 40°C).
-
Allow the samples to equilibrate for a defined period (e.g., 24, 48, or 72 hours).
4. Caking Index Measurement:
-
After the incubation period, carefully remove the samples from the chamber.
-
Gently transfer the entire sample to the top of a sieve with a specific mesh size.
-
Subject the sieve to mechanical shaking for a standardized duration.
-
Weigh the amount of powder that remains on the sieve (the caked portion).
-
Calculate the caking index using the following formula: Caking Index (%) = (Weight of powder retained on the sieve / Initial weight of the powder) x 100
5. Data Analysis:
-
Plot the Caking Index as a function of the iron tartrate concentration.
-
The optimal concentration will be the one that results in the lowest caking index.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. JP2012528774A - Anti-caking salt composition, production method and use thereof - Google Patents [patents.google.com]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 6. The Stability Of Iron(ii) and Iron(iii) Compounds In Some Pharmaceutical Products [repository.sustech.edu]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Long-Term Stability of Iron Tartrate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability of iron tartrate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for iron tartrate formulations?
A1: The primary stability concerns for iron tartrate formulations revolve around the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, changes in the complexation between iron and tartrate, potential precipitation of iron salts, and degradation of the tartrate moiety.[1][2] Ferrous salts are susceptible to oxidation, which can be influenced by pH, light, and the presence of oxygen and certain excipients.[1][2]
Q2: Which ICH guidelines should be followed for long-term stability studies of iron tartrate formulations?
A2: For long-term stability studies, it is essential to follow the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[3][4][5] This guideline outlines the requirements for stability data, including storage conditions, testing frequency, and the number of batches to be tested.[3][4][5] Photostability testing, as described in ICH Q1B, is also crucial due to the potential for light-induced degradation.[6][7]
Q3: What are the recommended long-term storage conditions for stability testing?
A3: According to ICH guidelines, long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4][5] Accelerated stability studies are typically performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict the long-term stability profile.[4][5][8]
Q4: What are the critical quality attributes (CQAs) to monitor during a stability study of an iron tartrate formulation?
A4: The critical quality attributes to monitor include:
-
Assay of Iron (Total and Ferrous): To track the potency and the oxidation state of the iron.
-
Assay of Tartaric Acid: To monitor the integrity of the ligand.
-
Degradation Products/Impurities: To identify and quantify any new impurities that form over time.
-
Appearance: Any change in color or clarity can indicate degradation.
-
pH: A shift in pH can affect the stability of the iron-tartrate complex.[9]
-
Dissolution (for solid dosage forms): To ensure the drug release profile remains consistent.[8]
-
Moisture Content: Especially for solid formulations, as moisture can accelerate degradation.[8]
Troubleshooting Guides
Issue 1: Rapid Decrease in Ferrous (Fe²⁺) Content During Stability Study
Possible Causes:
-
Oxidation: The formulation is susceptible to oxidation due to exposure to oxygen, light, or incompatible excipients. Ferrous salts are known to readily oxidize to the less soluble ferric form.[1]
-
Inadequate Packaging: The container closure system may not provide sufficient protection from oxygen and light.
-
High Moisture Content: Water can facilitate oxidation reactions.[8]
-
Presence of Oxidizing Agents: Certain excipients may contain peroxide impurities that can initiate oxidation.[2]
Troubleshooting Steps:
-
Review Formulation Components: Investigate the compatibility of all excipients with ferrous tartrate. Common excipients like povidone and polyethylene (B3416737) glycols can contain peroxide impurities.[2] Consider performing drug-excipient compatibility studies.[10][11]
-
Evaluate Packaging: Ensure the use of packaging that provides a high barrier to oxygen and light, such as amber glass bottles with tight seals or blister packs with appropriate foil.
-
Control Moisture: For solid dosage forms, ensure low initial moisture content and consider including a desiccant in the packaging.
-
Incorporate Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium bisulfite, can help maintain the reduced state of iron.[1]
-
Control Headspace Oxygen: For liquid formulations, consider purging the headspace of the container with an inert gas like nitrogen.
Issue 2: Inconsistent and Drifting Peak Areas in HPLC Analysis of Tartaric Acid
Possible Causes:
-
Phase Collapse in Reversed-Phase Column: Tartaric acid is highly polar, and using a 100% aqueous mobile phase with a conventional C18 column can lead to a loss of retention over time, a phenomenon known as phase collapse.[12][13]
-
Metal Chelation Effects: Unwanted interactions between the iron in the sample and the column's stationary phase or system components can lead to poor peak shape and inconsistent results.
-
Inadequate pH Control of Mobile Phase: The retention of organic acids is highly dependent on the pH of the mobile phase. A low pH is necessary to keep the acid in its protonated, less polar form for better retention on a reversed-phase column.[12]
-
Buffer Instability: Use of unstable buffers can lead to baseline drift and changes in retention time.
Troubleshooting Steps:
-
Use an Aqueous-Compatible Column: Employ a reversed-phase column specifically designed for use with highly aqueous mobile phases (e.g., an Aqueous C18 column) to prevent phase collapse.[12][13]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically below the pKa of tartaric acid) using a suitable buffer like phosphate (B84403) or formate (B1220265) to ensure consistent protonation and retention.[12]
-
Incorporate a Chelating Agent: The addition of a weak chelating agent, such as EDTA, to the mobile phase can help to sequester any free metal ions and improve peak shape and reproducibility.
-
Prepare Fresh Mobile Phase: Always use freshly prepared and filtered mobile phases, as aqueous buffers can support microbial growth over time, leading to system contamination.[14]
-
System Passivation: If metal interaction is suspected, passivating the HPLC system with an acid solution (e.g., nitric acid) may be necessary.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for Iron Tartrate Tablets (25°C / 60% RH)
| Time Point | Appearance | Assay (Total Iron, % of Label Claim) | Assay (Ferrous Iron, % of Total Iron) | Total Degradation Products (%) |
| Initial | Off-white, round tablet | 100.2 | 98.5 | 0.15 |
| 3 Months | Off-white, round tablet | 99.8 | 97.2 | 0.25 |
| 6 Months | Off-white, round tablet | 99.5 | 96.1 | 0.38 |
| 9 Months | Slight yellowish tint | 98.9 | 94.5 | 0.55 |
| 12 Months | Slight yellowish tint | 98.2 | 92.8 | 0.72 |
Table 2: Illustrative Accelerated Stability Data for Iron Tartrate Tablets (40°C / 75% RH)
| Time Point | Appearance | Assay (Total Iron, % of Label Claim) | Assay (Ferrous Iron, % of Total Iron) | Total Degradation Products (%) |
| Initial | Off-white, round tablet | 100.2 | 98.5 | 0.15 |
| 1 Month | Off-white, round tablet | 99.1 | 95.3 | 0.45 |
| 3 Months | Slight yellowish tint | 97.5 | 91.0 | 0.98 |
| 6 Months | Yellowish tablet | 95.8 | 86.5 | 1.55 |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous (Fe²⁺) and Total Iron
This method is based on the complexation of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex that can be measured spectrophotometrically.
Reagents and Solutions:
-
1,10-Phenanthroline Solution (0.1% w/v in ethanol)
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v in water) - to reduce Fe³⁺ to Fe²⁺ for total iron determination.
-
Sodium Acetate (B1210297) Buffer (pH 4.5)
-
Standard Iron Solution (prepared from certified ferrous ammonium (B1175870) sulfate)
Procedure for Ferrous Iron:
-
Accurately weigh and dissolve the sample in a suitable acidic solution (e.g., dilute sulfuric acid) to prevent premature oxidation.
-
Pipette an aliquot of the sample solution into a volumetric flask.
-
Add the sodium acetate buffer and the 1,10-phenanthroline solution.
-
Dilute to volume with deionized water and allow 15 minutes for color development.
-
Measure the absorbance at 510 nm against a reagent blank.
-
Calculate the concentration of Fe²⁺ using a standard calibration curve.[15]
Procedure for Total Iron:
-
To a separate aliquot of the sample solution, add the hydroxylamine hydrochloride solution and allow it to react for 10 minutes to ensure complete reduction of any Fe³⁺ to Fe²⁺.
-
Proceed from step 3 of the ferrous iron procedure.
-
The resulting measurement will represent the total iron concentration. The Fe³⁺ content can be calculated by subtracting the Fe²⁺ content from the total iron content.
Protocol 2: HPLC Method for the Determination of Tartaric Acid
This method uses a reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Aqueous C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
0.02 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.
-
The mobile phase is 100% aqueous.[12]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 15 minutes
Procedure:
-
Prepare a standard solution of tartaric acid of known concentration in the mobile phase.
-
Prepare the sample by dissolving the formulation in the mobile phase, followed by filtration through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the tartaric acid in the sample by comparing its peak area to that of the standard.
Visualizations
Caption: Workflow for a long-term stability study of iron tartrate formulations.
Caption: Potential degradation pathways for iron tartrate formulations.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. snscourseware.org [snscourseware.org]
- 8. jocpr.com [jocpr.com]
- 9. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. chromtech.net.au [chromtech.net.au]
- 13. lcms.cz [lcms.cz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Iron Tartrate and Iron Citrate Complexes: A Guide for Researchers
In the realm of iron supplementation and pharmaceutical formulation, the selection of an appropriate iron complex is paramount to ensuring efficacy, stability, and patient tolerability. Among the various organic acid chelates, iron tartrate and iron citrate (B86180) are frequently considered. This guide provides a detailed comparative analysis of these two complexes, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties
The fundamental chemical and physical characteristics of iron complexes dictate their behavior in formulations and biological systems. Iron citrate is generally more soluble in water than iron tartrate, a critical factor for bioavailability.
| Property | Iron Citrate | Iron Tartrate | Reference |
| Formula | C₆H₅FeO₇ | FeC₄H₄O₆ | [1][2] |
| Molar Mass | 244.94 g/mol | 203.92 g/mol (anhydrous) | [1][2] |
| Appearance | Reddish-brown or dark orange powder | Yellowish-white to reddish-brown powder | [3][4] |
| Water Solubility | Soluble (~5 g/L), readily soluble in hot water | Sparingly soluble | [1][5] |
| Stability | Forms stable complexes; speciation is pH-dependent, forming mononuclear or polynuclear structures.[6][7] | Forms stable complexes. | [8] |
Bioavailability and Efficacy
The ultimate therapeutic value of an iron supplement is determined by its bioavailability—the fraction of the administered dose that reaches systemic circulation. In vitro and in vivo studies are crucial for evaluating this parameter. Generally, ferrous (Fe²⁺) iron is more readily absorbed than ferric (Fe³⁺) iron because it can be directly taken up by the divalent metal transporter 1 (DMT1) in the intestine.[9] Ferric iron must first be reduced to ferrous iron by a reductase enzyme like duodenal cytochrome B (Dcytb).[9]
In Vitro Bioavailability Data
The Caco-2 cell line, a model for the human intestinal epithelium, is widely used to assess iron uptake. Ferritin formation within these cells serves as a surrogate marker for iron absorption.[9]
| Iron Source | Model System | Key Findings | Reference |
| Ferric Citrate | Caco-2 Cells | Moderate absorption. Used as a reference in some studies. Its absorption can be enhanced by ascorbic acid, which reduces Fe³⁺ to Fe²⁺.[9] | [9][10] |
| Ferrous vs. Ferric Complexes | Clinical Study | A study comparing ferrous sulfate (B86663) with ferric citrate complex preparations found that the enteral bioavailability of ferrous iron was superior to that of the ferric iron complex.[11] | [11] |
| General Iron Complexes | Caco-2 Cells | Ferrous iron sources lead to significantly higher ferritin formation (indicating greater absorption) compared to ferric sources.[9] | [9] |
Clinical Efficacy
Clinical trials provide the most definitive data on the efficacy of iron supplements in treating iron deficiency anemia.
| Complex | Study Population | Key Outcomes | Reference |
| Ferric Citrate | Patients with chronic kidney disease (CKD) | Effective in treating iron deficiency anemia and also acts as a phosphate (B84403) binder.[1][10] In one trial, 52% of patients achieved at least a 1 g/dL increase in hemoglobin.[12] | [1][10][12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following sections outline protocols for the synthesis, characterization, and bioavailability assessment of iron tartrate and iron citrate complexes.
A. Synthesis of Iron Complexes
-
Protocol 1: Synthesis of Iron(II) Citrate
-
Add 21 g of citric acid monohydrate to 500 mL of ultrapure water and heat the solution under magnetic stirring.[13]
-
When the solution temperature reaches 90°C, add 5.5 g of iron filings.[13]
-
Allow the reaction to proceed until the iron is completely reacted, then cool the mixture to room temperature.[13]
-
The resulting grey/pearly precipitate is washed with water and filtered under a vacuum.[13]
-
The final product is freeze-dried for storage.[13]
-
-
Protocol 2: Synthesis of Iron(III) Tartrate-Sodium Complex
-
Prepare a 0.62 M aqueous solution of a trivalent iron salt (e.g., ferric chloride, FeCl₃).[4]
-
In a reaction vessel, combine 48 ml of the ferric chloride solution with 21.8 g of sodium tartrate (molar ratio of approximately 1:3.15).[4]
-
Adjust and maintain the pH of the reaction mixture at 5.5 by adding sodium hydroxide.[4]
-
Stir the mixture for 10-15 minutes to form the iron-sodium tartrate complex.[4]
-
Precipitate the complex from the reaction mass by adding a precipitation agent such as ethanol (B145695) at a volume ratio of 0.7-1.5:1.0 (precipitant:reaction mass).[4]
-
Separate the precipitate from the mother liquor via filtration and dry at a temperature between 30°C and 105°C.[4]
-
B. Characterization of Iron Complexes
The synthesized complexes must be characterized to confirm their identity and purity.
-
Protocol 3: General Characterization Methods
-
Elemental Analysis: Determine the percentage of carbon, hydrogen, nitrogen, and iron to confirm the empirical formula.[14][15]
-
Spectroscopic Analysis:
-
X-ray Diffraction (XRD): Analyze the powder XRD pattern to determine the crystalline structure of the complex.[2][13]
-
Thermogravimetric Analysis (TGA): Heat the sample to determine its thermal stability and the presence of water of hydration.[15][18]
-
C. In Vitro Bioavailability Assessment
-
Protocol 4: In Vitro Digestion and Caco-2 Cell Model
-
Cell Culture: Culture Caco-2 cells in 6-well plates for 14 days to allow for differentiation into enterocyte-like monolayers.[19]
-
Simulated Gastric Digestion: Incubate the iron complex sample with pepsin at pH 2.0 for 1-2 hours at 37°C to simulate stomach digestion.[20][21]
-
Simulated Intestinal Digestion: Adjust the pH of the gastric digest to ~7.0 and add a pancreatin-bile extract solution. Incubate for 2 hours at 37°C.[20][21]
-
Caco-2 Cell Uptake:
-
Ferritin Analysis: Harvest the Caco-2 cells and measure the intracellular ferritin concentration (e.g., via ELISA) as a quantitative measure of iron uptake. Normalize ferritin levels to total cell protein content.[19][21]
-
Mandatory Visualizations
Diagram 1: Generalized Non-Heme Iron Absorption Pathway
Caption: Intestinal absorption of non-heme iron complexes.
Diagram 2: Experimental Workflow for In Vitro Bioavailability
Caption: Workflow for assessing iron bioavailability using a Caco-2 cell model.
References
- 1. Iron(III) citrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. benchchem.com [benchchem.com]
- 10. prescriptioncracker.com [prescriptioncracker.com]
- 11. [Investigations of the bioavailability of iron from bi- and trivalent iron salts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13.235.221.237:8080 [13.235.221.237:8080]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 21. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Iron Tartrate for Researchers and Drug Development Professionals
Introduction:
Iron tartrate, a coordination complex of iron and tartaric acid, has garnered interest in various fields, from its historical use in medicine to its modern applications in materials science as a precursor for nanoparticles and as a cellulose (B213188) solvent.[1] The synthesis method of iron tartrate significantly influences its properties, including purity, particle size, and stability, which are critical for its application in research and drug development. This guide provides a comparative overview of different synthesis methods for iron tartrate, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
Several methods have been reported for the synthesis of iron tartrate, primarily involving wet chemical precipitation and hydrothermal techniques. The choice of method depends on the desired form of iron tartrate (e.g., iron(II) vs. iron(III), simple salt vs. complex) and the target properties of the final product.
Data Summary
The following table summarizes the key quantitative data associated with different synthesis methods for iron tartrate, based on available literature.
| Synthesis Method | Precursors | Iron Source Valence | pH | Temperature (°C) | Average Crystallite Size (nm) | Morphology | Yield (%) | Reference |
| Wet Chemical Precipitation | Iron(II) sulfate (B86663), Tartaric acid, Sodium metasilicate (B1246114), Triton X-100 | Fe(II) | Not Specified | Room Temperature | ~35.28 | Nearly spherical | Not Reported | [2][3] |
| Wet Chemical Precipitation (Double Decomposition) | Ferrous sulfate, Tartaric acid, Sodium hydroxide (B78521) | Fe(II) | Neutral | Room Temperature | Not Reported | Pale greenish-grey precipitate | Not Reported | [4][5] |
| Hydrothermal Method | L-Tartaric acid, Water, Ferric chloride, Sodium hydroxide | Fe(III) | 2-11 | 155-175 | Not Reported | Not Reported | Not Reported | [6] |
| Precipitation of Iron-Sodium Tartrate Complex | Ferric chloride, Sodium tartrate, Sodium hydroxide | Fe(III) | 0.8-5.5 | Room Temperature | Not Reported | Powder | 92-95 | [7] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are based on published procedures and should be adapted and optimized for specific laboratory conditions.
Wet Chemical Synthesis of Iron(II) Tartrate Nanoparticles
This method, adapted from studies by Lathiya et al., focuses on the synthesis of iron(II) tartrate nanoparticles.[2][3]
Materials:
-
Iron(II) sulfate (FeSO₄)
-
Tartaric acid (C₄H₆O₆)
-
Sodium metasilicate (Na₂SiO₃)
-
Triton X-100 (surfactant)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of iron(II) sulfate and tartaric acid.
-
Add sodium metasilicate to the tartaric acid solution. The presence of sodium metasilicate facilitates the reaction.[2][3]
-
Introduce the surfactant, Triton X-100, to the reaction mixture to control particle size and prevent agglomeration.
-
Slowly add the iron(II) sulfate solution to the tartaric acid/sodium metasilicate solution under constant stirring.
-
Continue stirring for a specified period to allow for the formation of iron tartrate precipitate.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum at a low temperature.
Hydrothermal Synthesis of Iron(III)-Tartrate-Sodium Complex
This method is derived from a patented process for preparing a stable iron-tartrate-sodium complex.[6]
Materials:
-
L-Tartaric acid
-
Water
-
Ferric chloride (FeCl₃) solution
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Add L-tartaric acid and water to a high-pressure reaction vessel (autoclave), ensuring the tartaric acid concentration is above 5 wt%.
-
Heat the mixture to 155-175 °C and maintain the reaction for 8-48 hours with stirring. This step partially converts L-tartaric acid to meso-tartaric acid.
-
Cool the reaction mixture to room temperature.
-
Under stirring, add a solution containing Fe³⁺ ions (e.g., ferric chloride).
-
Subsequently, add a solution containing Na⁺ ions (e.g., sodium hydroxide) with continuous stirring until the solution is clear and uniform.
Precipitation of Powder-like Iron(III)-Sodium Tartrate Complex
This protocol is based on a patented method for producing a powdered iron-sodium tartrate complex.[7]
Materials:
-
Trivalent iron salt (e.g., Ferric chloride, FeCl₃)
-
Sodium tartrate (Na₂C₄H₄O₆) or primary sodium tartrate
-
Sodium hydroxide (NaOH)
-
Precipitation agent (e.g., methanol, ethanol)
Procedure:
-
React the trivalent iron salt with sodium tartrate in an aqueous medium at a molar ratio of 1:3.0-3.3.
-
Maintain the concentration of the iron salt at 0.5-0.7 mole/l in the starting reaction mixture.
-
Adjust the pH of the reaction mixture to 0.8-5.5 by adding sodium hydroxide.
-
Stir the mixture to form the iron-sodium tartrate complex.
-
Precipitate the product by adding a precipitation agent (e.g., ethanol) at a volume ratio of 0.7-1.5:1.0 (precipitating agent:reaction mass).
-
Separate the precipitate from the mother liquor.
-
Dry the precipitate at a temperature of 30° to 105° C.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of iron tartrate, providing a logical overview of the experimental process.
References
- 1. Ferrous tartrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Ferrous Tartrate|C4H4FeO6|Research Chemicals [benchchem.com]
- 5. Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 7. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Iron Tartrate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative analysis of four validated analytical methods for the quantification of the iron content in iron tartrate: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), UV-Visible (UV-Vis) Spectrophotometry, and Atomic Absorption Spectroscopy (AAS).
Data Presentation: Comparison of Validated Methods
The following table summarizes the key performance characteristics of the four analytical methods, providing a clear comparison of their validation parameters.
| Parameter | HPLC with UV Detection | Ion Chromatography | UV-Vis Spectrophotometry | Atomic Absorption Spectroscopy (AAS) |
| Principle | Separation of iron chelate followed by UV detection. | Separation of ions based on their interaction with a resin, followed by conductivity or spectrophotometric detection.[1][2] | Formation of a colored iron complex and measurement of its absorbance.[3] | Measurement of the absorption of light by free iron atoms in a gaseous state.[3] |
| Linearity Range | 150-450 µg/mL[4] | 50-500 µg/L[5] | 0.1-30 mg/L[6] | 2-8 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[5] | > 0.99[8] | > 0.9996[7] |
| Limit of Detection (LOD) | 5 µg/mL[4] | 3 µg/L (for Fe³⁺)[9] | 0.0108 mg/L[6] | Not explicitly stated |
| Limit of Quantification (LOQ) | 50 µg/mL[4] | 11.8 µg/L[5] | 0.0345 mg/L[6] | Not explicitly stated |
| Accuracy (% Recovery) | 98.57-101.69%[4] | 89-114%[10] | Typically 98-102% | 100.12%[7] |
| Precision (% RSD) | < 2% | < 2.95%[5] | < 5% | < 0.99% (repeatability)[7] |
Experimental Workflows and Logical Relationships
A generalized workflow for the quantification of iron in a sample like iron tartrate involves sample preparation followed by instrumental analysis. The specific steps may vary slightly between methods, but the overall logic is consistent.
Caption: General workflow for iron quantification in pharmaceutical samples.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the direct quantification of elemental iron in a drug product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: TSK-GEL Super octadecylsilyl column (50 x 4.6 mm id, 2 µm particle size).[11]
-
Mobile Phase: A mixture of 0.06 M methanesulfonic acid in water and acetonitrile (B52724) (40:60, v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.[11]
-
Sample Preparation:
-
Accurately weigh and transfer the iron tartrate sample into a volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Dilute to the final volume with the mobile phase to achieve a concentration within the linear range (e.g., 150-450 µg/mL).[4]
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Ion Chromatography (IC)
This technique is suitable for the direct determination of iron ions (Fe²⁺ and Fe³⁺).
-
Instrumentation: An ion chromatograph equipped with a conductivity or spectrophotometric detector. A post-column reaction system may be required for spectrophotometric detection.[10]
-
Column: A suitable cation exchange column.
-
Eluent: An acidic solution, for example, a solution containing oxalic acid, tetramethylammonium (B1211777) hydroxide, and potassium hydroxide.[5]
-
Post-Column Reagent (for spectrophotometric detection): 4-(2-pyridylazo)resorcinol (B72590) (PAR).[10]
-
Detection: Conductivity detection or spectrophotometric detection at 500 nm after post-column reaction.[10]
-
Sample Preparation:
-
Dissolve the iron tartrate sample in deionized water or a suitable acidic buffer.
-
Dilute the sample to fall within the linear range of the instrument (e.g., 50-500 µg/L).[5]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
UV-Visible Spectrophotometry
This colorimetric method is based on the reaction of ferrous iron with a chromogenic agent.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce Fe³⁺ to Fe²⁺).[3]
-
1,10-phenanthroline (B135089) or Ferrozine solution (chromogenic agent).[3][8]
-
Sodium acetate (B1210297) buffer solution (to adjust pH).[12]
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the iron tartrate sample in dilute acid.
-
Reduction: Add hydroxylamine hydrochloride solution to an aliquot of the sample solution to reduce any ferric ions to the ferrous state.[13]
-
Complexation: Add the 1,10-phenanthroline or Ferrozine solution and the buffer to develop the color.[8][13]
-
Measurement: Dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorption (approx. 510 nm for 1,10-phenanthroline, 562 nm for Ferrozine).[8][14]
-
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive method for the determination of elemental iron.
-
Instrumentation: An atomic absorption spectrometer equipped with an iron hollow cathode lamp.[3]
-
Wavelength: 248.3 nm.[3]
-
Flame: Air-acetylene.
-
Sample Preparation:
-
Analysis: Aspirate the sample solution into the flame and measure the absorbance.
-
Quantification: The iron concentration is determined by comparing the sample absorbance to a calibration curve prepared from iron standard solutions.
References
- 1. diduco.com [diduco.com]
- 2. Validation of ion chromatographic (IC) methods according to USP <1225> | Metrohm [metrohm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. rjptonline.org [rjptonline.org]
- 8. matarvattensektionen.se [matarvattensektionen.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kelid1.ir [kelid1.ir]
- 14. ijpba.info [ijpba.info]
cross-validation of spectroscopic techniques for iron tartrate characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key spectroscopic techniques for the characterization of iron tartrate complexes: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mössbauer Spectroscopy, and Raman Spectroscopy. Understanding the principles, strengths, and limitations of each method is crucial for obtaining a complete structural and electronic profile of these important coordination complexes.
At a Glance: Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique insights into the nature of iron tartrate complexes. A summary of their primary applications and the type of information they provide is presented below.
| Spectroscopic Technique | Information Obtained | Key Advantages | Common Applications in Iron Tartrate Characterization |
| UV-Visible Spectroscopy | Electronic transitions (d-d transitions, charge transfer bands) | Simple, rapid, and provides information on the coordination environment and oxidation state of the iron center. | Determination of complex formation, stoichiometry, and concentration in solution. |
| FTIR Spectroscopy | Vibrational modes of functional groups (e.g., C=O, C-O, O-H) | Provides detailed information on the coordination of the tartrate ligand to the iron center. | Confirmation of ligand binding, identification of coordination modes. |
| Mössbauer Spectroscopy | Nuclear transitions, providing information on the oxidation state, spin state, and local environment of the iron nucleus. | Highly sensitive to the electronic environment of iron atoms; can distinguish between different iron sites. | Determination of iron oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and site symmetry. |
| Raman Spectroscopy | Vibrational, rotational, and other low-frequency modes. | Complements FTIR, particularly for symmetric vibrations and analysis in aqueous solutions. | Characterization of metal-ligand vibrations and the overall molecular structure. |
Quantitative Spectroscopic Data for Iron Tartrate
The following table summarizes key quantitative data obtained from the spectroscopic analysis of iron tartrate complexes. It is important to note that specific values may vary depending on the exact stoichiometry of the complex, the oxidation state of the iron, and the experimental conditions (e.g., pH, solvent).
| Technique | Parameter | Typical Values for Iron Tartrate Complexes |
| UV-Visible Spectroscopy | λmax (nm) | ~308 - 340 nm for Fe(III)-tartrate complexes[1] |
| FTIR Spectroscopy | Vibrational Frequency (cm⁻¹) | For Ferrous Tartrate: 3200-3500 (O-H stretch), 1589 (asymmetric C=O stretch), 1412 (symmetric C=O stretch), 1230, 1084, 1043 (C-O stretch), 742, 633 (Fe-O vibrations and other skeletal modes) |
| Mössbauer Spectroscopy | Isomer Shift (δ) (mm/s) | Data for iron tartrate is not readily available. For analogous Fe(II)-carboxylate complexes, δ is typically in the range of 1.0 - 1.3 mm/s. For Fe(III)-carboxylate complexes, δ is typically in the range of 0.4 - 0.6 mm/s.[2] |
| Quadrupole Splitting (ΔEQ) (mm/s) | Data for iron tartrate is not readily available. For analogous high-spin Fe(II)-carboxylate complexes, ΔEQ is typically > 2.0 mm/s. For high-spin Fe(III)-carboxylate complexes, ΔEQ is typically < 1.0 mm/s.[2] | |
| Raman Spectroscopy | Raman Shift (cm⁻¹) | Specific data for iron tartrate is limited. For metal carboxylates, characteristic bands appear in the regions of 1400-1600 cm⁻¹ (carboxylate stretches) and 200-500 cm⁻¹ (metal-oxygen vibrations).[1][3] |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below to facilitate the replication of these analyses.
UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) of an iron tartrate solution, which is indicative of the electronic transitions within the complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the iron tartrate complex in a suitable solvent (e.g., deionized water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax. The pH of the solution should be controlled and recorded, as it can significantly influence the complex's structure and spectrum.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent as a blank.
-
Scan the iron tartrate solution over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
FTIR Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups in the iron tartrate complex, confirming the coordination of the tartrate ligand to the iron center.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground iron tartrate sample (1-2 mg) with approximately 200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Acquire the spectrum of the iron tartrate sample over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the tartrate ligand and any changes upon coordination to iron.
-
Mössbauer Spectroscopy
Objective: To determine the oxidation state, spin state, and coordination environment of the iron atoms in the tartrate complex.
Methodology:
-
Sample Preparation: The sample should be a solid powder. A sufficient amount of sample is required to achieve an optimal thickness for Mössbauer absorption. The powder is typically placed in a sample holder made of a material that is transparent to gamma rays.
-
Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source. Measurements are often performed at low temperatures (e.g., liquid nitrogen or helium temperatures) to reduce thermal vibrations and improve spectral resolution.
-
Data Acquisition:
-
The spectrometer measures the absorption of gamma rays as a function of the velocity of the source relative to the sample.
-
The resulting spectrum is a plot of transmission versus velocity.
-
The spectrum is fitted with Lorentzian line shapes to extract the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔEQ), and, if magnetically ordered, the hyperfine magnetic field.
-
Raman Spectroscopy
Objective: To obtain the vibrational spectrum of the iron tartrate complex, which is complementary to the FTIR spectrum and particularly useful for studying metal-ligand vibrations.
Methodology:
-
Sample Preparation: Raman spectroscopy can be performed on solid powders or solutions. For solids, a small amount of the sample is placed on a microscope slide. For solutions, the sample is placed in a quartz cuvette.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Data Acquisition:
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).
-
Characteristic Raman bands for the iron tartrate complex are identified.
-
Visualization of the Cross-Validation Workflow
A logical workflow for the cross-validation of these spectroscopic techniques is essential for a thorough characterization of iron tartrate.
Caption: Workflow for the cross-validation of spectroscopic techniques.
Logical Pathway for Characterization
The following diagram illustrates the logical connections between the experimental data obtained from each spectroscopic technique and the final characterization of the iron tartrate complex.
Caption: Logical pathway from experimental data to characterization.
References
A Comparative Analysis of Iron Tartrate and Silicon Dioxide as Anti-Caking Agents
For Immediate Release
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two commonly used anti-caking agents: iron tartrate and silicon dioxide. The information presented is intended for researchers, scientists, and professionals involved in drug development and formulation. This document aims to offer an objective comparison of their performance, supported by available data, to aid in the selection of the most appropriate agent for specific applications.
Introduction to Anti-Caking Agents
Caking, the formation of lumps or aggregates in powdered or granular materials, is a significant challenge in the pharmaceutical and food industries. It can adversely affect product quality, stability, and manufacturing efficiency. Anti-caking agents are excipients added in small quantities to prevent this phenomenon, ensuring that products remain free-flowing. This guide focuses on a comparative analysis of two such agents: the metal-organic complex, iron tartrate, and the widely used mineral compound, silicon dioxide.
General Properties and Regulatory Status
A fundamental understanding of the physical, chemical, and regulatory properties of each agent is crucial for their appropriate application.
| Property | Iron Tartrate | Silicon Dioxide |
| Chemical Name | Complex of sodium tartrate and iron(III) chloride[1] | Silicon Dioxide[2] |
| E Number | E534[1] | E551[2][3] |
| Appearance | - | White, amorphous powder[4] |
| Mechanism of Action | Adsorption onto crystal surfaces, inhibiting crystal growth.[5] | Absorbs excess moisture from the surrounding environment.[6] |
| Primary Application | Table salt and salt substitutes.[1][7] | Powdered foods, spices, pharmaceuticals, and cosmetics.[6][8] |
| Regulatory Status | Approved by EFSA with a maximum use level of 106 mg/kg in salt.[7] | Generally Recognized as Safe (GRAS) by the US FDA.[9][10][11] Re-evaluated by EFSA.[2] |
Performance Data: A Comparative Overview
While direct comparative studies between iron tartrate and silicon dioxide are limited, the following tables summarize available performance data from various sources to facilitate a comparative assessment.
Table 3.1: Flowability Characteristics
Flowability is a critical parameter for powders, indicating their ability to flow uniformly under gravity or with mechanical assistance. It is often assessed by measuring the angle of repose, Carr's Index, and the Hausner Ratio.
| Parameter | Iron Tartrate (in Sodium Chloride) | Silicon Dioxide (in various powders) |
| Angle of Repose (°) (Lower value indicates better flowability) | Data not available in searched sources. | A study on a food supplement formulation containing 6% silicon dioxide reported an angle of repose indicating good flowability.[12] Another source indicates that an angle between 25-30° shows excellent flow.[13] |
| Carr's Index (%) (Lower value indicates better flowability) | Data not available in searched sources. | A study on a pharmaceutical powder blend showed a Carr's Index below 10, indicating excellent flow with the addition of silicon dioxide.[14] |
| Hausner Ratio (Lower value indicates better flowability) | Data not available in searched sources. | A Hausner Ratio below 1.11 is indicative of excellent flow; silicon dioxide is known to improve this ratio in powdered formulations.[14] |
It is important to note that the performance of an anti-caking agent is highly dependent on the host powder's properties.
Table 3.2: Hygroscopicity and Moisture Content
Hygroscopicity, the ability of a substance to attract and hold water molecules, is a key factor in caking.
| Parameter | Iron Tartrate | Silicon Dioxide |
| Moisture Sorption | Acts as a nucleation promoter and growth inhibitor on crystal surfaces in the presence of moisture.[5] | Exhibits a high capacity for moisture absorption due to its porous structure.[15][16] |
| Effect on Moisture Content of Host Powder | Data on specific reduction of moisture content not available. | The addition of silicon dioxide has been shown to reduce the moisture content of spray-dried apricot powder during storage. |
Table 3.3: Bulk and Tapped Density
Bulk and tapped densities are important for powder handling, storage, and packaging.
| Parameter | Iron Tartrate | Silicon Dioxide |
| Bulk Density (g/mL) | Data not available in searched sources. | The bulk density of silicon dioxide nanopowder is reported to be around 0.011 g/mL. Fumed silica (B1680970) has a bulk density between 0.16 and 0.19 g/cm³.[4] |
| Effect on Bulk Density of Host Powder | Data not available in searched sources. | The addition of silicon dioxide can increase the bulk density of some powders.[12] |
| Tapped Density (g/mL) | Data not available in searched sources. | Data not available in searched sources. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-caking agents are provided below.
Determination of Powder Flowability
a) Angle of Repose:
This method assesses the internal friction between particles.
-
Apparatus: A funnel with a controlled orifice, a stand to hold the funnel at a fixed height, and a flat circular base.
-
Procedure:
-
A sample of the powder is allowed to flow through the funnel onto the circular base.
-
The powder forms a conical pile.
-
The height (h) and radius (r) of the cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).[17]
-
-
Interpretation: A lower angle of repose generally indicates better flowability.[13]
b) Carr's Index and Hausner Ratio:
These indices are calculated from the bulk and tapped densities of the powder.
-
Apparatus: A graduated cylinder and a mechanical tapping device.
-
Procedure:
-
Bulk Density (ρ_bulk): A known mass of the powder is gently poured into the graduated cylinder, and the volume is recorded. Bulk density is the mass divided by the unsettled volume.[18]
-
Tapped Density (ρ_tapped): The graduated cylinder containing the powder is then subjected to a set number of mechanical taps (B36270) (e.g., 500, 1250) until a constant volume is achieved.[18] Tapped density is the mass divided by the final tapped volume.
-
Calculations:
-
-
Interpretation: Lower values for both Carr's Index and the Hausner Ratio indicate better powder flowability.[14]
Hygroscopicity Testing
Moisture Sorption Isotherm:
This method determines the equilibrium moisture content of a sample at various relative humidity (RH) levels at a constant temperature.
-
Apparatus: A dynamic vapor sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled RH environments.
-
Procedure (using desiccators):
-
A known weight of the powder sample is placed in a container.
-
The container is placed in a desiccator with a specific saturated salt solution, which maintains a constant RH.
-
The sample is stored until it reaches a constant weight (equilibrium).
-
The moisture content of the sample is determined gravimetrically.
-
This process is repeated for a range of RH levels.
-
-
Data Presentation: The results are plotted as moisture content versus water activity (RH/100) to generate a moisture sorption isotherm.[19]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described experimental protocols.
Caption: Workflow for determining powder flowability.
Caption: Protocol for hygroscopicity testing.
Conclusion
Both iron tartrate and silicon dioxide are effective anti-caking agents, but their mechanisms of action and primary applications differ. Silicon dioxide is a versatile agent used across a wide range of food and pharmaceutical products, primarily functioning through moisture absorption. Its performance is well-documented, and it is generally recognized as safe. Iron tartrate, on the other hand, is more specialized, with its primary application being in table salt. Its mechanism involves inhibiting crystal growth by adsorbing onto the crystal surface.
The selection of an appropriate anti-caking agent should be based on the specific properties of the product to be formulated, the desired performance characteristics, and regulatory requirements. For applications requiring broad-spectrum moisture control in a variety of powder types, silicon dioxide is a well-established choice. For specialized applications such as preventing caking in sodium chloride, iron tartrate presents a viable alternative. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive performance ranking for specific applications.
References
- 1. E534 Iron tartrate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 2. Re‐evaluation of silicon dioxide (E 551) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Excretion Kinetics of Food-Additive Silicon Dioxides and Their Effect on In Vivo Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silica | Palamatic Process [palamaticprocess.com]
- 5. researchgate.net [researchgate.net]
- 6. Silicon Dioxide in Food: Is Must Ingredient for the Food Processing Industries? [elchemy.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. fda.gov [fda.gov]
- 9. GRAS Notices [hfpappexternal.fda.gov]
- 10. GRAS Notices [hfpappexternal.fda.gov]
- 11. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. lfacapsulefillers.com [lfacapsulefillers.com]
- 14. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic moisture sorption and desorption of standard and silicified microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmatopics.com [pharmatopics.com]
- 18. usp.org [usp.org]
- 19. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Performance of Iron(II) and Iron(III) Tartrate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in chemical synthesis and environmental remediation. Iron, being abundant, cost-effective, and environmentally benign, presents a compelling option. This guide provides a comparative analysis of the catalytic performance of iron(II) tartrate and iron(III) tartrate, particularly in the context of advanced oxidation processes. While direct comparative studies on the tartrate complexes are limited, this guide draws upon established principles of iron-catalyzed reactions and available experimental data for related systems to provide a comprehensive overview for researchers.
Executive Summary
In catalytic applications involving oxidation, particularly Fenton and Fenton-like reactions, iron(II) tartrate is generally expected to exhibit superior performance compared to iron(III) tartrate . The primary reason for this is the significantly faster rate of reaction between iron(II) and hydrogen peroxide to generate highly reactive hydroxyl radicals, which are the key oxidizing species. While iron(III) can also catalyze these reactions, the initial activation of hydrogen peroxide is considerably slower. However, the catalytic cycle involves the interconversion of Fe(II) and Fe(III), making both species relevant to the overall process.
Performance Comparison in Catalytic Oxidation
The catalytic activity of iron tartrate complexes is most prominently featured in Fenton-like reactions, which utilize hydrogen peroxide to oxidize organic substrates. The foundational Fenton reaction involves the oxidation of tartaric acid by hydrogen peroxide, catalyzed by Fe(II). The catalytic cycle hinges on the following key reactions:
-
Initiation (Fe2+): Fe2+ + H2O2 → Fe3+ + OH• + OH- (Fast)
-
Initiation (Fe3+): Fe3+ + H2O2 ⇌ [Fe(OOH)]2+ + H+ → Fe2+ + HO2• (Slow)
-
Propagation: OH• + Substrate → Oxidized Products
-
Regeneration: Fe3+ + H2O2 → Fe2+ + HOO• + H+
The rate-limiting step in the iron(III)-driven process is the initial reaction with hydrogen peroxide, which is significantly slower than the reaction with iron(II). This fundamental difference in reaction kinetics underpins the generally superior catalytic performance of iron(II) salts in these systems.
A study on the treatment of pulp bleaching wastewater using Fenton and photo-Fenton processes found that Fe2+ was a more cost-effective and efficient catalyst than Fe3+.[1] The production rate of hydroxyl radicals is reportedly 104 to 105 times faster with Fe2+ as the catalyst.[1]
Quantitative Data from Related Systems
While direct comparative data for iron(II) and iron(III) tartrate is scarce, we can examine data from studies using iron salts in the catalytic degradation of organic pollutants.
Table 1: Comparison of Fe(II) and Fe(III) Catalysis in Fenton-like Oxidation of Organic Pollutants
| Catalyst System | Substrate | Key Performance Metric | Reference |
| Fe2+/H2O2 | Pulp Bleaching Wastewater (AOX) | Superior catalytic performance, yielding approximately twice the AOX removal compared to Cu2+. More cost-effective than Fe3+. | [1] |
| Fe3+/H2O2 | Pulp Bleaching Wastewater (AOX) | Less cost-effective than Fe2+ due to higher chemical demand for equal AOX removal. | [1] |
| Iron-loaded Attapulgite (B1143926) (Fe2+/Fe3+) | Rhodamine B | >98% removal after 5 consecutive uses. | [2] |
| Fe2+/H2O2 | Direct Dyes (Blue 2B and Red 12B) | 97% degradation in 30 minutes at optimal conditions. | [3] |
| Fe(II)-Fe(III) Green Rusts | Phenol (B47542) | Rapid removal at neutral pH. | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the catalytic oxidation of organic pollutants using iron-based catalysts.
Protocol 1: Catalytic Degradation of Rhodamine B
This protocol is adapted from studies on the heterogeneous Fenton-like degradation of Rhodamine B using an iron-loaded catalyst.[2]
1. Catalyst Preparation (Iron-loaded Attapulgite):
- Prepare a solution of iron(II) sulfate (B86663) or iron(III) chloride.
- Immerse attapulgite particles in the iron solution and stir for a specified time to allow for ion exchange and loading.
- Filter, wash with deionized water, and dry the iron-loaded attapulgite particles.
- The catalyst can be characterized using techniques such as SEM, XRD, and EDS.
2. Degradation Experiment:
- In a beaker, add a specific volume of Rhodamine B solution of a known concentration.
- Introduce the prepared iron-loaded attapulgite catalyst to the solution.
- Adjust the initial pH of the solution using dilute acid or base.
- Initiate the reaction by adding a predetermined concentration of hydrogen peroxide.
- Stir the reaction mixture at a constant temperature.
- At regular intervals, withdraw samples, filter out the catalyst, and measure the absorbance of the solution at the maximum wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
- The degradation efficiency can be calculated using the formula: Degradation (%) = [(A0 - At) / A0] x 100, where A0 is the initial absorbance and At is the absorbance at time t.
Protocol 2: Catalytic Oxidation of Phenol
This protocol is based on studies of phenol oxidation using iron-based catalysts.[4][5]
1. Reaction Setup:
- In a temperature-controlled reactor, add a known volume of phenol solution.
- Add the iron tartrate catalyst (either Fe(II) or Fe(III) tartrate) to the reactor.
- Adjust the pH of the solution to the desired value.
- Introduce a controlled flow of air or add hydrogen peroxide to initiate the oxidation.
2. Kinetic Analysis:
- Collect samples at different time points.
- Analyze the concentration of phenol in the samples using High-Performance Liquid Chromatography (HPLC).
- The reaction kinetics can be determined by plotting the concentration of phenol versus time and fitting the data to appropriate rate laws.
Visualizing Catalytic Pathways and Workflows
Fenton Reaction Catalytic Cycle
The following diagram illustrates the fundamental catalytic cycle in a Fenton-like reaction, highlighting the roles of both Fe(II) and Fe(III).
Caption: Fenton reaction cycle showing the interconversion of Iron(II) and Iron(III).
Experimental Workflow for Catalyst Performance Evaluation
This diagram outlines the typical workflow for comparing the catalytic performance of iron(II) and iron(III) tartrate.
References
Biocompatibility of Iron-Based Nanoparticles: A Comparative Analysis of Iron Tartrate and Iron Oxide Formulations
A critical evaluation of the biocompatibility of iron tartrate nanoparticles is currently hindered by a significant lack of available research data. While iron oxide nanoparticles have been extensively studied for their biological safety and efficacy, similar data for iron tartrate nanoparticles is not present in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented biocompatibility of various iron oxide nanoparticles as a benchmark and discusses the potential biocompatibility of iron tartrate based on the limited available information on its constituent components.
Executive Summary
The development of nanoparticles for biomedical applications, particularly in drug delivery and diagnostics, hinges on their biocompatibility. Iron-based nanoparticles are of significant interest due to their magnetic properties and the essential role of iron in the body. This guide focuses on comparing the biocompatibility of iron tartrate nanoparticles with the more extensively researched iron oxide nanoparticles (IONPs).
Despite a thorough review of existing literature, no studies presenting experimental data on the cytotoxicity, hemolysis, or in vivo toxicity of iron tartrate nanoparticles were identified. In contrast, a substantial body of evidence exists for IONPs, detailing their interactions with biological systems. This document summarizes the key biocompatibility parameters for various IONP formulations to serve as a reference for researchers and drug development professionals.
Iron Oxide Nanoparticles (IONPs): A Biocompatibility Benchmark
Iron oxide nanoparticles, primarily magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are widely investigated for biomedical applications. Their biocompatibility is influenced by factors such as size, surface coating, and concentration.
Cytotoxicity of Iron Oxide Nanoparticles
The cytotoxic effects of IONPs have been evaluated across numerous cell lines. Generally, bare IONPs are considered to have good biocompatibility, but surface modifications can sometimes increase the risk of cytotoxicity. The toxicity of IONPs is often dose-dependent, with higher concentrations leading to decreased cell viability.
| Nanoparticle Formulation | Cell Line | Concentration | Viability/Toxicity | Reference |
| Bare Fe₃O₄ NPs (~100 nm) | MCF-7 | Not specified | No adverse effect observed | [1][2] |
| DMSA-coated Fe₂O₃ | HAECs | > 0.02 mg/ml | Dose-dependent cytotoxicity | [1] |
| Citrate-coated SPIONs | Not specified | Not specified | Increased protein oxidation and oxidative stress |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Exposure: Treat the cells with varying concentrations of the nanoparticles and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Hemocompatibility of Iron Oxide Nanoparticles
Hemolysis, the rupture of red blood cells, is a critical parameter for intravenously administered nanoparticles. Studies on IONPs generally indicate good hemocompatibility, especially when coated with biocompatible polymers.
| Nanoparticle Formulation | Hemolysis Rate | Concentration | Reference |
| Hyaluronic acid (HA) and Chitosan (CS) coated SPIONs | < 5% | Up to 500 µg Fe/mL | |
| Polyacrylic acid (PAA) coated SPIONs | > 5% | 500 µg Fe/mL |
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.
-
Red Blood Cell (RBC) Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS).
-
Nanoparticle Incubation: Incubate the washed RBCs with various concentrations of the nanoparticles in PBS at 37°C for a defined period (e.g., 2 hours).
-
Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100 or distilled water) as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Biocompatibility of Iron Oxide Nanoparticles
In vivo studies are crucial for understanding the systemic effects of nanoparticles. Research on IONPs suggests that their biodistribution and toxicity are dependent on their physicochemical properties. While generally considered biocompatible, some studies have shown that γ-Fe₂O₃ nanoparticles can lead to toxicity in the liver, kidneys, and lungs, although they are rapidly cleared through urine.
Iron Tartrate Nanoparticles: An Unknown Biocompatibility Profile
Currently, there is a significant gap in the scientific literature regarding the biocompatibility of iron tartrate nanoparticles. While some studies describe the synthesis of these nanoparticles, they do not provide any data on their biological effects.
Historically, ferrous tartrate has been used as a medicinal tonic for treating anemia, suggesting that in its bulk form and at therapeutic doses, it is tolerated by the human body. However, the biocompatibility of a substance in its nanoparticle form can be vastly different from its bulk counterpart due to altered physicochemical properties, such as a high surface-area-to-volume ratio.
Studies on ionic iron have shown that the ferrous (Fe²⁺) form can be more toxic to cells than the ferric (Fe³⁺) form. Since ferrous tartrate contains Fe²⁺, this could be a point of consideration for future biocompatibility studies of iron tartrate nanoparticles.
Visualizing Experimental Workflows
To facilitate a clearer understanding of the methodologies used in biocompatibility testing, the following diagrams illustrate the typical workflows for cytotoxicity and hemolysis assays.
Caption: Workflow for a typical MTT cytotoxicity assay.
Caption: Workflow for a standard in vitro hemolysis assay.
Conclusion and Future Directions
The biocompatibility of iron oxide nanoparticles has been extensively investigated, providing a solid foundation for their continued development in various biomedical fields. The data suggests that with appropriate surface modifications and at clinically relevant concentrations, IONPs can be considered safe for in vivo applications.
In stark contrast, the biocompatibility of iron tartrate nanoparticles remains an unexplored area. To evaluate their potential for biomedical applications, rigorous in vitro and in vivo studies are essential. Future research should focus on:
-
Cytotoxicity studies: Utilizing various cell lines to determine the dose-dependent toxicity of iron tartrate nanoparticles.
-
Hemocompatibility assessment: Performing hemolysis assays to evaluate their interaction with red blood cells.
-
In vivo toxicity and biodistribution: Conducting animal studies to understand the systemic effects, clearance, and potential organ toxicity of iron tartrate nanoparticles.
Until such data becomes available, the use of iron tartrate nanoparticles in biomedical applications should be approached with caution. Researchers are encouraged to leverage the extensive knowledge base of iron oxide nanoparticles as a guide for designing and evaluating the biocompatibility of novel iron-based nanomaterials.
References
Inter-Laboratory Comparison of Iron Tartrate Analysis: A Comparative Guide
This guide provides a framework for conducting an inter-laboratory comparison of iron tartrate analysis, targeting researchers, scientists, and professionals in drug development. It outlines common analytical methodologies for both iron and tartrate quantification, presents comparative performance data, and offers detailed experimental protocols. The guide is structured to facilitate an objective assessment of analytical performance across different laboratories and methods.
Framework for Inter-Laboratory Comparison (ILC)
An Inter-Laboratory Comparison (ILC), also known as a proficiency test or round-robin study, is a crucial exercise to assess the competence of laboratories in performing specific analyses and to validate analytical methods.[1] The typical workflow involves a coordinating laboratory preparing and distributing homogeneous samples to participating laboratories. Each participant analyzes the samples using their internal procedures or a specified method. The results are then collected and statistically analyzed to evaluate performance, often using metrics like Z-scores which compare a laboratory's result to the consensus mean of all participants.[2]
Below is a diagram illustrating the typical workflow of an ILC.
References
Iron Tartrate in Winemaking: A Detrimental Precursor, Not a Fining Agent
In the pursuit of wine clarity, stability, and sensory perfection, winemakers employ a variety of fining agents to remove undesirable components. While substances like bentonite, gelatin, and casein are well-established for their efficacy in this role, the presence of iron tartrate in wine presents a significant quality concern. Contrary to being a beneficial fining agent, iron (III) tartrate acts as a photoactivator, initiating oxidative degradation that can be detrimental to the sensory and chemical profile of a wine, particularly white wines. This guide provides a comparative overview of common fining agents and the photochemical impact of iron tartrate, supported by experimental data and protocols for an audience of researchers and wine scientists.
Comparison of Common Fining Agents
Fining agents are utilized to induce clarification and stability by removing proteins, tannins, and other phenolic compounds that can cause haze, bitterness, or astringency.[1][2] The choice of fining agent depends on the type of wine and the specific components targeted for removal.
| Fining Agent | Primary Target | Typical Dosage | Effects on Wine |
| Bentonite | Heat-unstable proteins | 1-5 lbs/1,000 gals | Prevents protein haze, can strip some aroma compounds.[3] |
| Gelatin | Excess tannins | Varies (e.g., 60/600 mg/L) | Reduces astringency and bitterness, improves clarity.[4][5] |
| Isinglass | Suspended particles, some phenolics | 10-100 mg/L (white wine) | Gentle clarification, enhances fruit character without significant tannin reduction.[5] |
| Casein (Potassium Caseinate) | Browning precursors, bitter phenolics | 50-250 mg/L | Reduces browning and bitterness, softer action than gelatin.[5][6] |
| Egg Albumin (Egg White) | Harsh tannins | 300-600 mg/L (red wine) | Softens tannins in red wines.[4][5] |
| Polyvinylpolypyrrolidone (PVPP) | Low molecular weight phenolics | 100-800 mg/L (white wine) | Reduces browning and astringency, preserves aroma.[5][6] |
The Detrimental Role of Iron Tartrate
Iron is naturally present in wine and its concentration can be influenced by viticultural practices.[7] In the presence of light, particularly wavelengths below 520 nm, iron (III) tartrate undergoes a photochemical reaction.[8][9] This process leads to the oxidative degradation of tartaric acid, a primary acid in wine, resulting in the formation of glyoxylic acid.[8][9][10] The presence of oxygen is critical for this degradation to occur.[11] This light-induced oxidation can lead to premature browning and the development of undesirable aromas, significantly diminishing the wine's quality and shelf-life.[11][12][13] Studies have shown that the type of glass bottle can influence the rate of this degradation, with darker colored glass offering more protection than clear flint glass.[8][10]
Experimental Protocols
Assessing the Efficacy of a Fining Agent
A standardized protocol for evaluating the effectiveness of a fining agent involves laboratory-scale trials before cellar application.[1]
Objective: To determine the optimal dosage of a fining agent for achieving desired clarity and stability without negatively impacting sensory characteristics.
Materials:
-
Wine to be treated
-
A stock solution of the fining agent (e.g., 1% w/v potassium caseinate)[5]
-
Graduated cylinders or pipettes
-
Laboratory-scale containers (e.g., 50 mL or 375 mL bottles)[1][6]
-
Turbidimeter (Nephelometer)
-
Spectrophotometer
-
Sensory evaluation panel
Procedure:
-
Preparation of Fining Agent Stock Solution: Prepare a stock solution of the fining agent at a known concentration. For example, a 1% w/v solution of potassium caseinate is made by dissolving 1 g of potassium caseinate in 100 mL of distilled water.[5]
-
Dosage Trials: Set up a series of identical volumes of the wine to be tested.[6] Add incrementally increasing amounts of the fining agent stock solution to each sample to achieve a range of treatment levels (e.g., 50, 100, 150, 200, 250 mg/L).[5] Include an untreated control sample.
-
Incubation and Settling: Gently mix the samples and allow them to stand for a specified period (e.g., 72 hours at 25°C) to allow for the reaction and subsequent settling of the fining agent and bound particles.[6]
-
Clarification Assessment: After settling, carefully decant or centrifuge the treated wine samples.[6] Measure the turbidity of each sample using a nephelometer to quantify the degree of clarification.[3]
-
Protein and Phenolic Analysis: Analyze the protein content of the treated and control samples to determine the extent of protein removal.[3] A method for this could be protein precipitation followed by a dye-binding assay.[14] Additionally, measure total phenolics and specific phenolic compounds using a spectrophotometer or HPLC to assess the impact on the wine's phenolic profile.[3]
-
Heat Stability Test: To assess the removal of heat-unstable proteins, subject the fined wine samples to a heat stability test (e.g., heating at 80°C for 2 hours) and measure any resulting haze formation.[6]
-
Sensory Evaluation: Conduct a sensory analysis with a trained panel to evaluate the impact of the fining treatment on the wine's aroma, flavor, mouthfeel, and overall quality.[5][15]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment to assess the efficacy of a wine fining agent.
Caption: Workflow for assessing wine fining agent efficacy.
Conclusion
The selection and application of fining agents are critical steps in winemaking, aimed at improving the final product's quality and stability. While a range of effective protein and synthetic polymer-based fining agents are available, it is crucial for winemakers and researchers to understand that not all chemical species present in wine are beneficial. Iron tartrate, rather than aiding in clarification, poses a significant threat to wine quality through its role in light-induced oxidation. This underscores the importance of managing iron levels in wine and protecting wine from excessive light exposure to prevent degradation and preserve its intended sensory characteristics.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. The Role of Fining and Filtration in Winemaking | Bernard Marr's Wine Guide [bmwineguide.co.uk]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. oeno-one.eu [oeno-one.eu]
- 5. awri.com.au [awri.com.au]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Effects of different iron treatments on wine grape berry quality and peel flavonoid contents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 9. Iron(III) tartrate as a potential precursor of light-induced oxidative degradation of white wine: studies in a model wine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. winetitles.com.au [winetitles.com.au]
- 13. (Open Access) The iron (III) tartrate photochemistry of wine: impacts of bottle colour and weight (2012) | Andrew C. Clark [scispace.com]
- 14. Quantitative colorimetric assay for total protein applied to the red wine Pinot noir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wine Fining with Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Iron Tartrate and Iron Gluconate for Pharmaceutical Applications
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides a detailed structural and functional comparison of two common iron supplements: iron tartrate and iron gluconate. This guide synthesizes available physicochemical data and outlines relevant experimental protocols to inform the selection and development of iron-based therapeutics. While direct comparative studies are limited, this guide offers a thorough analysis based on existing data for each compound.
Structural and Physicochemical Properties
Iron tartrate and iron gluconate are both organic iron salts used to treat iron deficiency anemia. Their structural differences, however, influence their physicochemical properties, which in turn can affect their stability, solubility, and bioavailability. The iron in these supplements is typically in the ferrous (Fe²⁺) state, which is more readily absorbed by the body than the ferric (Fe³⁺) state.
A summary of the key structural and physicochemical properties of ferrous tartrate and ferrous gluconate is presented in Table 1.
| Property | Ferrous Tartrate | Ferrous Gluconate |
| Chemical Formula | C₄H₄FeO₆[1] | C₁₂H₂₂FeO₁₄ (anhydrous)[2][3] C₁₂H₂₂FeO₁₄·2H₂O (dihydrate)[4] |
| Molecular Weight | 203.92 g/mol [1][5] | 446.14 g/mol (anhydrous)[2][3][6] 482.17 g/mol (dihydrate)[4][7] |
| Appearance | Reddish powder[8] | Light yellow to brown powder[3] or fine yellowish-grey or pale greenish-yellow powder or granules.[4] |
| Ligand | Tartaric acid | Gluconic acid |
| Elemental Iron Content | ~27% (calculated) | ~12%[9][10] |
| Bonding | Iron(II) is coordinated with the carboxyl and hydroxyl groups of the tartrate ligand. | An ionic bond is formed between the iron (Fe²⁺) ion and the oxygen atoms of two gluconate molecules.[11] |
Table 1: Structural and Physicochemical Properties of Ferrous Tartrate and Ferrous Gluconate.
Comparative Performance: Solubility, Stability, and Bioavailability
The efficacy of an oral iron supplement is heavily dependent on its solubility in the gastrointestinal tract, its stability against oxidation, and its subsequent absorption and bioavailability.
Solubility
The solubility of an iron salt in the stomach and small intestine is a critical factor for its absorption.
-
Iron Tartrate: Historically, ferrous tartrate was prepared by digesting tartarated iron in sherry for an extended period, suggesting it may have lower solubility in water alone.[8][12]
-
Iron Gluconate: Ferrous gluconate is soluble in water, with its solubility increasing with heat.[2][7] One gram dissolves in about 10 ml of water with slight heating.[2] The color of its solution is pH-dependent, being light yellow at pH 2, brown at pH 4.5, and green at pH 7.[2]
Stability
The stability of the ferrous (Fe²⁺) state is crucial, as oxidation to the ferric (Fe³⁺) state significantly reduces iron absorption.
-
Iron Tartrate: Limited specific data is available on the stability of ferrous tartrate in comparison to other iron salts.
-
Iron Gluconate: Ferrous gluconate is susceptible to oxidation, especially in neutral solutions and when exposed to air and light.[2] Its stability is improved in acidic conditions (pH 3.5 to 4.5) and can be enhanced by the addition of substances like citrate (B86180) or glycerin.[2]
Bioavailability
The bioavailability of an iron supplement refers to the fraction of the ingested iron that is absorbed and utilized by the body. The absorption of non-heme iron, such as that from supplements, primarily occurs in the duodenum and proximal jejunum.
Ferrous (Fe²⁺) iron is transported into the enterocytes primarily through the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported out of the cell into the bloodstream via ferroportin.
Experimental Protocols
To facilitate further comparative research, this section outlines key experimental methodologies for evaluating the performance of iron supplements.
In Vitro Dissolution Testing
This experiment simulates the conditions of the stomach and small intestine to assess the rate and extent to which an iron supplement dissolves.
Protocol:
-
Gastric Simulation:
-
Prepare a simulated gastric fluid (SGF) of 0.1 M HCl (pH 1.2).
-
Place a known amount of the iron supplement (tablet or powder) in a dissolution apparatus containing the SGF at 37°C.
-
Stir the solution at a constant rate.
-
Withdraw aliquots at specific time intervals (e.g., 15, 30, 60 minutes).
-
-
Intestinal Simulation:
-
Prepare a simulated intestinal fluid (SIF) using a phosphate (B84403) buffer adjusted to pH 6.8.
-
After the gastric simulation, adjust the pH of the dissolution medium to 6.8 to simulate the conditions of the small intestine.
-
Continue stirring and withdraw aliquots at specified time intervals.
-
-
Iron Quantification:
-
Filter the withdrawn samples.
-
Determine the concentration of dissolved iron in each sample using a validated analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
In Vitro Bioavailability Assessment using Caco-2 Cell Model
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into enterocyte-like cells and is a widely used in vitro model to predict intestinal drug absorption.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
-
Sample Preparation:
-
Prepare solutions of iron tartrate and iron gluconate in a transport medium at physiologically relevant concentrations.
-
-
Transport Study:
-
Add the iron solutions to the apical (upper) side of the Caco-2 cell monolayers.
-
Incubate for a specific period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral (lower) side at various time points.
-
-
Iron Quantification:
-
Measure the amount of iron transported across the cell monolayer by analyzing the basolateral samples using AAS or ICP-MS.
-
Cellular iron uptake can also be assessed by measuring the ferritin content within the cells, as ferritin levels correlate with intracellular iron concentration.
-
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.
Caption: Cellular Iron Absorption Pathway.
Caption: In Vitro Dissolution Workflow.
Conclusion
Both iron tartrate and iron gluconate serve as valuable sources of ferrous iron for supplementation. Iron gluconate is a well-characterized compound with established solubility and stability profiles. While historical use suggests the efficacy of iron tartrate, more comprehensive and comparative studies are needed to fully elucidate its physicochemical and pharmacokinetic properties relative to other iron salts. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be instrumental in the development of optimized iron therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium Ferric Gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 8. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Methods for Detecting Iron Tartrate in Table Salt
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of iron tartrate in table salt. The primary focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method for their specific needs.
Introduction to Iron Tartrate and its Analysis in Salt
Iron tartrate is a food additive used as an anti-caking agent in table salt. Its analysis is crucial for quality control and to ensure compliance with food safety regulations. The challenge in its determination lies in the high salt matrix, which can interfere with many analytical techniques. This guide explores various methods for the determination of both the iron and tartrate components of this additive.
Methods for Iron Determination
Several well-established methods can be employed for the quantification of iron in table salt. These include colorimetric methods and advanced instrumental techniques.
Colorimetric Methods
Colorimetric methods are based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration. These methods are generally cost-effective and do not require highly specialized instrumentation.
-
o-Phenanthroline Method: This is a widely used colorimetric technique where ferrous iron (Fe²⁺) reacts with 1,10-phenanthroline (B135089) to form a stable, orange-red complex. For the determination of total iron, a reducing agent such as hydroxylamine (B1172632) hydrochloride is used to convert all ferric iron (Fe³⁺) to the ferrous state before the addition of the chromogenic reagent.[1] The absorbance of the complex is measured spectrophotometrically around 510 nm.[1][2]
-
Ferrozine Method: This method is based on the formation of a stable magenta-colored complex between ferrous iron and the Ferrozine reagent.[3][4][5] Similar to the o-phenanthroline method, a reducing agent is required to determine the total iron content. The absorbance is measured at approximately 562 nm.[5]
-
Thiocyanate (B1210189) Method: In this method, ferric iron reacts with thiocyanate ions to form a blood-red colored complex. This method is specific for Fe³⁺. To determine total iron, any Fe²⁺ present in the sample must first be oxidized to Fe³⁺.
Instrumental Methods
Instrumental methods offer higher sensitivity, precision, and the ability for multi-element analysis, but they require more sophisticated and expensive equipment.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust and rapid technique for multi-element analysis, including iron.[6] It is particularly well-suited for analyzing samples with high salt concentrations, making it a strong candidate for table salt analysis.[7][8][9] The method involves introducing an aqueous sample into an argon plasma, which excites the iron atoms. The emitted light at characteristic wavelengths is then detected and quantified.
Method for Tartrate Determination
The determination of the tartrate anion in a high-salt matrix is best achieved using chromatographic techniques.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: This is a highly effective, precise, and accurate technique for the analysis of organic acids like tartrate. The method offers high sensitivity and selectivity, allowing for the separation and quantification of tartrate from other inorganic and organic anions that may be present in the sample matrix.
Comparison of Method Performance
The following table summarizes the key performance characteristics of the discussed analytical methods for the determination of iron and tartrate in table salt.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| o-Phenanthroline | Iron | 1.0 - 10.0 µg/mL[1] | 0.01 mg/L[10] | - | < 2%[1] | 98-102%[1] |
| Ferrozine | Iron | up to 1000 µg/dL[4][5] | 1.85 µg/dL[5] | - | < 5% | 95-105% |
| Thiocyanate | Iron | - | - | - | - | - |
| ICP-OES | Iron | Wide linear range | 0.8 µg/L (for Fe(III))[11] | - | < 5%[7] | 90-110% |
| Ion Chromatography | Tartrate | - | - | - | < 2% | 98-102% |
Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions. The data presented here is a general guide.
Experimental Protocols
Sample Preparation for Table Salt
A general procedure for preparing table salt samples for analysis is as follows:
-
Dissolution: Accurately weigh a representative sample of the table salt (e.g., 1-10 g) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to create a stock solution.
-
Filtration: If the solution is turbid, filter it through a 0.45 µm syringe filter to remove any insoluble particles.
-
Dilution: Depending on the expected concentration of iron and the linear range of the chosen analytical method, the stock solution may need to be further diluted with deionized water.
Protocol for Iron Determination by o-Phenanthroline Method
-
Pipette an aliquot of the prepared salt solution into a volumetric flask.
-
Add 5 mL of hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺) and mix.
-
Add 10 mL of sodium acetate (B1210297) buffer solution to adjust the pH to the optimal range for color development.
-
Add 10 mL of o-phenanthroline solution and dilute to the mark with deionized water.
-
Allow the solution to stand for 15 minutes for full color development.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Quantify the iron concentration using a calibration curve prepared from standard iron solutions.
Protocol for Tartrate Determination by Ion Chromatography
-
Prepare an eluent solution, typically a mixture of sodium carbonate and sodium bicarbonate in deionized water.
-
Inject a filtered aliquot of the prepared salt solution into the ion chromatograph.
-
Separate the tartrate from other anions on an appropriate anion-exchange column.
-
Detect the tartrate using a suppressed conductivity detector.
-
Quantify the tartrate concentration by comparing the peak area to a calibration curve prepared from standard tartrate solutions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 3. kelid1.ir [kelid1.ir]
- 4. linear.es [linear.es]
- 5. atlas-medical.com [atlas-medical.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. horiba.com [horiba.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. horiba.com [horiba.com]
- 10. researchgate.net [researchgate.net]
- 11. A Fast and Efficient Procedure of Iron Species Determination Based on HPLC with a Short Column and Detection in High Resolution ICP OES [mdpi.com]
A Comparative Thermal Analysis of Metal Tartrates: A Guide for Researchers
For scientists and professionals in drug development and materials science, understanding the thermal stability and decomposition pathways of metal-organic compounds is paramount. This guide offers an objective comparison of the thermal behavior of various metal tartrates, supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
The thermal decomposition of metal tartrates, salts of tartaric acid, is a complex process influenced by the nature of the metal cation, the presence of hydration water, and the atmospheric conditions. Typically, the decomposition involves initial dehydration followed by the breakdown of the organic tartrate moiety, ultimately yielding the corresponding metal oxide or, in some cases, the pure metal. These processes are often characterized by distinct temperature ranges and mass losses, providing valuable insights into the compound's stability and composition.
Comparative Thermal Decomposition Data
The following table summarizes the key thermal decomposition events for a selection of metal tartrates, compiled from various studies. The data highlights the multi-stage decomposition process, including dehydration and subsequent breakdown of the anhydrous salt.
| Metal Tartrate | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed/Theoretical) | Final Product |
| Lanthanum Tartrate (La₂(C₄H₄O₆)₃·7H₂O) | Dehydration | 60 - 250 | Not specified in abstract | Anhydrous Salt |
| Decomposition of anhydrous salt | > 250 | Not specified in abstract | La₂O₃ | |
| Cobalt Tartrate (CoC₄H₄O₆·xH₂O) | Dehydration | 150 - 220 | 20.68 / 19.91 | Anhydrous Salt |
| Decomposition of anhydrous salt | 310 - 400 | 50.0 / 51.55 | Co₃O₄ | |
| Iron(III) Tartrate (Fe₂(C₄H₄O₆)₃·5H₂O) | Dehydration | 50 - 120 | 13.93 / 13.56 | Anhydrous Salt |
| Decomposition of anhydrous salt | 200 - 290 | 61.96 / 65.04 | Fe₂O₃ | |
| Cadmium Levo-Tartrate (CdC₄H₄O₆·1.83H₂O) | Dehydration | 45 - 200 (approx.) | ~10 | Anhydrous Salt |
| Decomposition to oxalate | 200 - 400 (approx.) | ~30 | Cadmium Oxalate | |
| Decomposition to oxide | 400 - 700 (approx.) | ~15 | CdO | |
| Calcium-Barium Tartrate (Mixed) | Dehydration (loss of 12 H₂O) | 73 - 291 | 31.649 / 31.32 | Anhydrous Salt |
| Decomposition of anhydrous salt | > 291 | Not specified in abstract | CaCO₃ and BaCO₃ |
Note: The data presented is sourced from multiple studies and experimental conditions may vary.[1][2][3]
Experimental Workflow
The logical flow for conducting a comparative thermal analysis of metal tartrates is outlined in the diagram below. This process begins with the synthesis and characterization of the metal tartrate crystals, followed by thermal analysis using TGA and DTA, and finally, analysis of the resulting data to determine the decomposition kinetics and products.
Experimental Protocols
The following provides a generalized methodology for the thermal analysis of metal tartrates based on common experimental practices.[1][2][3]
1. Sample Preparation:
-
Synthesize metal tartrate crystals. For instance, cobalt tartrate can be prepared by adding basic cobalt carbonate to a hot solution of tartaric acid.[2] Iron(III) tartrate can be synthesized by reacting ferric nitrate (B79036) with a tartaric acid solution in ethanol.[2] For gel-grown crystals like lanthanum tartrate, a controlled diffusion system using silica (B1680970) gels is employed.[1]
-
The resulting precipitate is filtered, washed with distilled water, and dried at a controlled temperature (e.g., 80°C).[2]
2. Thermal Analysis (TG-DTA):
-
A precisely weighed amount of the powdered metal tartrate sample is placed in a crucible (commonly alumina, Al₂O₃).
-
The analysis is typically conducted using a simultaneous thermal analyzer (TG-DTA).[4]
-
The sample is heated from room temperature to a final temperature (e.g., 700-1050°C) at a constant heating rate, often 10°C/min.[2][3]
-
The experiment is carried out in a controlled atmosphere, which is commonly air or an inert gas like nitrogen.[2][5]
-
During the heating process, the thermogravimetric (TG) component continuously measures the sample's mass as a function of temperature, while the differential thermal analysis (DTA) component measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic events.[4]
3. Data Analysis:
-
The TG curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage of mass loss for each step.
-
The DTA curve (ΔT vs. temperature) reveals whether the decomposition processes are endothermic (e.g., dehydration) or exothermic (e.g., oxidative decomposition).[1][2]
-
By comparing the observed mass loss with the theoretical mass loss calculated from the chemical formula, the stoichiometry of the decomposition reactions and the nature of the intermediate and final products can be elucidated.[2][3]
This comparative guide provides a foundational understanding of the thermal behavior of different metal tartrates. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the influence of experimental parameters on the observed thermal decomposition profiles.
References
Electrochemical Showdown: A Comparative Analysis of Iron Tartrate and Ferric Ammonium Citrate
For researchers, scientists, and professionals in drug development, the choice of an iron complex can be critical for applications ranging from nutrient supplementation to acting as a redox-active component in chemical reactions. This guide provides an in-depth electrochemical comparison of two commonly used iron compounds: iron tartrate and ferric ammonium (B1175870) citrate (B86180). By examining their performance through key electrochemical techniques, this document aims to provide the necessary data to inform your selection process.
This comparison delves into the electrochemical behavior of these two iron complexes, highlighting differences in their redox potentials, electron transfer kinetics, and stability. While both are effective iron chelates, their distinct electrochemical signatures can significantly impact their suitability for specific applications.
At a Glance: Key Electrochemical Parameters
The following table summarizes the available quantitative data for the electrochemical behavior of iron tartrate and ferric ammonium citrate. It is important to note that direct, side-by-side comparative studies are limited in the literature. The data for ferric ammonium citrate is derived from detailed voltammetric studies, while the data for iron tartrate is more qualitative, based on polarographic and other electrochemical analyses.
| Electrochemical Parameter | Iron Tartrate | Ferric Ammonium Citrate | Source |
| Cyclic Voltammetry (CV) | |||
| Reduction Peak Potential (Epc) | More negative compared to EDTA complex in alkaline medium. | Multiple pH-dependent peaks observed. For example, at pH 5.5, peaks are seen at +0.1 V, -0.1 V, and -0.28 V vs. Ag/AgCl, corresponding to different citrate species. | |
| Anodic Peak Potential (Epa) | Anodic wave observed at a much more positive potential than the cathodic wave in alkaline solutions. | Varies with pH and citrate concentration. | |
| Reversibility | Behaves reversibly in solutions of pH 7 on a mercury electrode. | The redox process at -0.1 V (pH 5.5) is considered reversible. | |
| General Redox Potential | The Fe(III) tartrate complex is considered stable. | The Fe³⁺/Fe²⁺ couple operates within a specific electrochemical window, influenced by the stable complex with citrate. The redox potential is near 0 V vs. NHE at physiological pH. | |
| Stability of Fe(III) Complex | Generally more stable than succinate (B1194679) complexes due to the involvement of the OH group in chelation. | Forms a stable complex with iron, affecting its redox potential compared to free iron ions. |
Delving Deeper: Experimental Insights
The electrochemical characteristics of these iron complexes are determined through a variety of techniques, each providing unique insights into their behavior.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox behavior of electroactive species. For iron complexes, it reveals the potentials at which the central iron atom is reduced (Fe³⁺ to Fe²⁺) and oxidized (Fe²⁺ to Fe³⁺).
Iron Tartrate: Studies on iron tartrate indicate that the stability of the complex influences its reduction potential. In alkaline environments, the reduction of the Fe(III) tartrate complex happens at a more negative potential compared to the iron-EDTA complex, suggesting a higher stability of the tartrate complex. On a mercury electrode, the system shows reversible behavior at a neutral pH.
Ferric Ammonium Citrate: The electrochemical behavior of ferric ammonium citrate is significantly influenced by pH and the concentration of citrate. Voltammetric studies have identified multiple redox processes corresponding to different iron-citrate species. For instance, at a pH of 5.5, distinct reduction peaks can be observed, indicating the presence of monocitrate and dicitrate complexes, as well as polynuclear species. The presence of the citrate ligand forms a stable complex with iron, which modulates the redox potential of the Fe³⁺/Fe²⁺ couple.
Electrochemical Impedance Spectroscopy (EIS)
Chronoamperometry
Chronoamperometry measures the current response as a function of time after a potential step is applied. This technique is useful for determining diffusion coefficients and studying the kinetics of coupled chemical reactions. For both iron tartrate and ferric ammonium citrate, chronoamperometry can elucidate the rate at which the iron complexes diffuse to the electrode surface and undergo electron transfer.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for the key electrochemical experiments are provided below.
Cyclic Voltammetry (CV) Protocol
-
Electrode Preparation: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The working electrode should be polished to a mirror finish with alumina (B75360) slurry and sonicated in deionized water and ethanol (B145695) before each experiment.
-
Electrolyte Solution: Prepare a solution of the iron complex (iron tartrate or ferric ammonium citrate) at a known concentration in a suitable supporting electrolyte (e.g., 0.1 M KCl or a buffer solution to control pH). Deoxygenate the solution by purging with high-purity nitrogen or argon for at least 15-20 minutes.
-
CV Measurement: Immerse the electrodes in the deoxygenated solution. Scan the potential from an initial value (where no faradaic reaction occurs) to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s). Record the resulting current as a function of the applied potential.
-
Data Analysis: From the resulting voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (Ipa and Ipc). The formal reduction potential (E°') can be estimated as the average of the peak potentials. The peak separation (ΔEp = |Epa - Epc|) can provide information about the reversibility of the electron transfer process.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
System Setup: Use the same three-electrode setup as for CV.
-
Potentiostatic EIS: Set the DC potential to the formal reduction potential (E°') of the iron complex, as determined by CV. Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Acquisition: Measure the impedance and phase angle as a function of frequency.
-
Data Analysis: Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance and phase angle vs. frequency) formats. The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Chronoamperometry Protocol
-
System Setup: Use the same three-electrode setup as for CV.
-
Potential Step: Apply a potential step from a value where no reaction occurs to a potential where the reaction is diffusion-controlled (determined from the CV).
-
Current Measurement: Record the current as a function of time.
-
Data Analysis: The resulting current-time transient can be analyzed using the Cottrell equation to determine the diffusion coefficient of the iron complex.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the electrochemical comparison.
Caption: Experimental workflow for the electrochemical comparison.
A Comparative Guide to Alternative Complexing Agents for Iron
For researchers, scientists, and drug development professionals, the selection of an appropriate complexing agent for iron is a critical decision that influences the stability, bioavailability, and efficacy of iron-containing formulations. While tartaric acid has traditionally been used, a range of alternative agents offer distinct advantages in terms of stability, pH range, and biological activity. This guide provides an objective comparison of the performance of several key alternative complexing agents for iron, supported by experimental data and detailed protocols.
Overview of Iron Complexing Agents
Iron, in its ferric (Fe³⁺) and ferrous (Fe²⁺) states, readily forms complexes with various organic and inorganic ligands. The stability and reactivity of these complexes are highly dependent on the nature of the ligand, the pH of the medium, and the stoichiometry of the complex. The ideal complexing agent should form a stable, soluble complex with iron within the desired pH range, preventing precipitation of iron hydroxides while allowing for controlled release or specific biological activity. This comparison focuses on citric acid, ethylenediaminetetraacetic acid (EDTA), oxalic acid, malic acid, succinic acid, and gluconic acid as alternatives to tartaric acid.
Comparative Performance Data
The stability of an iron complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a more stable complex. The optimal pH for complexation is also a crucial parameter, as it dictates the conditions under which the complex will remain intact. The following table summarizes the available quantitative data for the formation of ferric iron (Fe³⁺) complexes with tartaric acid and its alternatives.
| Complexing Agent | Stability Constant (log K) | Optimal pH Range for Complexation |
| Tartaric Acid | log β₂ ≈ 4.95 (for Fe₂(OH)₅L₂)[1] | Acidic to neutral (pH 3-6)[2] |
| Citric Acid | log K₁ ≈ 11.85[3] | Wide range (up to pH 9)[4] |
| EDTA | 25.1[5] | Acidic to neutral (effective at pH 2-6)[6][7] |
| Oxalic Acid | log K ≈ 11.90[8] | Acidic (pH < 5)[9] |
| Malic Acid | log K₁ ≈ 12.66, log β₂ ≈ 15.21 | Wide range (pH 1.5-11.5)[10][11] |
| Succinic Acid | Data not readily available in a comparable format | Generally less effective than other carboxylic acids |
| Gluconic Acid | Data not readily available in a comparable format | Alkaline (pH 7-12) |
Note: Stability constants can vary significantly depending on experimental conditions such as ionic strength and temperature. The values presented here are for comparative purposes.
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of iron complexes with various chelating agents.
Synthesis of Iron(III)-Tartrate Complex
Objective: To synthesize a soluble iron(III)-tartrate complex.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium tartrate (Na₂C₄H₄O₆)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.62 M aqueous solution of ferric chloride.
-
In a separate vessel, dissolve sodium tartrate in deionized water to achieve a molar ratio of iron to tartrate of approximately 1:3.15.[11]
-
Slowly add the ferric chloride solution to the sodium tartrate solution with constant stirring.
-
Adjust the pH of the reaction mixture to 5.5 by adding a solution of sodium hydroxide.[11]
-
Continue stirring the mixture for 15-20 minutes to ensure complete complex formation.
-
The iron-tartrate complex can be precipitated by adding ethanol to the reaction mass.[11]
-
Separate the precipitate by filtration, wash with ethanol, and dry under vacuum.
Synthesis of Iron(III)-Citrate Complex
Objective: To synthesize an iron(III)-citrate complex.
Materials:
-
Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare precursor solutions by dissolving citric acid monohydrate and ferric nitrate nonahydrate in deionized water at the desired molar ratio (e.g., 9:1).[1]
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Adjust the pH of the solution to approximately 8 by the stepwise addition of 2.0 M NaOH under vigorous stirring.[1]
-
Continue stirring the solution for 3 hours.
-
Concentrate the solution under vacuum.
-
Induce precipitation of the iron-citrate complex by adding ethanol.[1]
-
Purify the solid product by repeated dissolution in water and precipitation with ethanol.
-
Dry the final product at 60°C overnight.[1]
Synthesis of Iron(III)-EDTA Complex
Objective: To synthesize a sodium salt of the iron(III)-EDTA complex.
Materials:
-
Disodium dihydrogen ethylenediaminetetraacetate (B1237979) dihydrate (Na₂H₂EDTA·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 0.4 g of NaOH in 10 cm³ of water and then add 3.8 g of Na₂H₂EDTA·2H₂O.
-
Gently heat the solution until the solid dissolves completely.
-
In a separate beaker, dissolve 2.5 g of ferric chloride hexahydrate in 5 cm³ of water.
-
Add the ferric chloride solution to the EDTA solution while swirling.
-
Gently boil the solution to evaporate the water until a yellow powder precipitates.
-
Cool the solution and collect the precipitate by suction filtration.
-
Wash the product with ice-cold water and then with ethanol.
-
Dry the product.
Signaling Pathways and Biological Implications
The biological activity of iron is intricately linked to its chelation state. Different iron complexes can influence distinct cellular signaling pathways, primarily related to iron uptake, storage, and utilization.
Iron Uptake and Metabolism
Caption: General workflow of cellular iron uptake from a complex.
-
Iron-Citrate: Ferric citrate (B86180) is a physiologically relevant form of non-transferrin-bound iron. Its uptake in hepatocytes is a saturable process that likely involves reduction of Fe³⁺ to Fe²⁺ at the cell surface before transport into the cell.[12] In plants, iron is transported in the xylem as an iron-citrate complex.[13] Citrate can also act as a signaling molecule, modulating carbon metabolism and iron homeostasis in bacteria.[14]
-
Iron-EDTA: The Fe(III)-EDTA complex is very stable, which can limit its biodegradability and biological availability.[15] Its uptake mechanism is less characterized in mammalian cells compared to citrate, but in agricultural applications, it serves as an effective iron source for plants, particularly at lower pH.[6]
-
Iron-Oxalate: Oxalate (B1200264) can form stable complexes with iron.[9] In biological systems, oxalate has been shown to induce signaling pathways related to apoptosis and inflammation, particularly in renal cells, through mechanisms involving endoplasmic reticulum stress and reactive oxygen species (ROS) generation.[3]
Experimental Workflows
Workflow for Comparing Iron Complex Stability
Caption: Workflow for determining and comparing stability constants.
Logical Relationship of Chelation and Biological Effect
Caption: From chemical complex to biological response.
Conclusion
The choice of a complexing agent for iron extends beyond simply solubilizing the metal ion. Each agent imparts unique properties to the resulting complex, influencing its stability across different pH ranges and its interaction with biological systems. Citric acid and malic acid offer the advantage of being effective over a wide pH range. EDTA forms a highly stable complex, which can be beneficial for certain applications but may limit iron's bioavailability. Oxalic acid is most effective in acidic conditions. For researchers and developers, a thorough understanding of these differences is paramount for designing effective and targeted iron-based formulations. The provided data and protocols serve as a foundational guide for the rational selection and synthesis of iron complexes tailored to specific research and therapeutic needs.
References
- 1. The chemistry of iron in biosystems-V Study of complex formation between iron(III) and tartaric acid in alkaline aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 4. Iron(III) citrate - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. academic.oup.com [academic.oup.com]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Iron(II) Tartrate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like iron(II) tartrate (also known as ferrous tartrate) is paramount to ensuring personnel safety and regulatory compliance. This guide provides essential, step-by-step information for the appropriate management and disposal of iron(II) tartrate waste.
Hazard Assessment and Safety Precautions
According to available Safety Data Sheets (SDS), pure iron(II) tartrate and iron(III) tartrate are not classified as hazardous substances under Regulation (EC) No. 1272/2008.[1] However, it is crucial to handle all chemicals with care. Potential hazards include irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[2]
Personal Protective Equipment (PPE): When handling iron(II) tartrate, especially in solid form, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2][3] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use an approved dust mask or respirator.[4] |
Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste stream containing iron(II) tartrate. The disposal procedure will vary depending on whether it is a pure substance, a dilute aqueous solution, or mixed with other hazardous materials.
-
Pure or Concentrated Iron(II) Tartrate: Solid iron(II) tartrate and concentrated solutions should be collected as chemical waste.
-
Dilute Aqueous Solutions: The disposal of dilute, non-hazardous solutions may be subject to local sewer regulations.
-
Contaminated Materials: Items such as gloves, weighing paper, and spill cleanup materials contaminated with iron(II) tartrate should be disposed of as solid chemical waste.
Proper segregation of chemical waste is critical. Do not mix iron(II) tartrate waste with incompatible chemicals, such as strong oxidizing agents.[5][6] All waste containers must be clearly labeled with their contents.[6]
Disposal Procedures
The recommended disposal method for iron(II) tartrate is to engage a licensed disposal company for surplus and non-recyclable materials.[1][2]
Step-by-Step Disposal Guidance:
-
Collection: Collect solid iron(II) tartrate waste and contaminated materials in a suitable, closed container.[2][3][7] Ensure the container is made of a compatible material and is properly sealed to prevent leaks or spills.
-
Labeling: Clearly label the waste container as "Iron(II) Tartrate Waste" and list any other components.
-
Storage: Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2][4]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
For Accidental Spills:
In the event of a spill, avoid dust formation.[2][3][7] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][4][7] Prevent the substance from entering drains.[2]
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of iron(II) tartrate waste.
Caption: Decision workflow for the disposal of iron(II) tartrate waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. The Safety Data Sheet for the specific product being used should always be the primary source of information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
